molecular formula C18H35NO3 B051302 Palmitoylglycine CAS No. 2441-41-0

Palmitoylglycine

Numéro de catalogue: B051302
Numéro CAS: 2441-41-0
Poids moléculaire: 313.5 g/mol
Clé InChI: KVTFEOAKFFQCCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Palmitoylglycine is an endogenously occurring N-acyl glycine, belonging to the broader class of lipid signaling molecules. It is formed through the conjugation of palmitic acid with the amino acid glycine and serves as a biologically relevant metabolite of the endocannabinoid-like compound, palmitoyl ethanolamide (PEA). This compound is of significant research interest due to its role as a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of this nuclear receptor regulates the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. Consequently, N-Palmitoylglycine is a critical tool for investigating metabolic disorders, including diabetes and obesity, and for elucidating pathways of cellular energy sensing. Furthermore, its position within the complex biosynthetic and degradative pathways of fatty acid amides links it to the modulation of pain and inflammatory responses. Researchers utilize N-Palmitoylglycine to explore its potential anti-inflammatory and analgesic properties, often in the context of the broader endocannabinoid system and its crosstalk with other signaling networks. Its applications extend to studies in neurobiology, dermatology, and immunology, providing a sophisticated means to dissect the molecular mechanisms underlying lipid-mediated signaling in health and disease.

Propriétés

IUPAC Name

2-(hexadecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFEOAKFFQCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179163
Record name N-Palmitoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2441-41-0, 158305-64-7
Record name N-Palmitoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2441-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Palmitoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hexadecanoylglycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Palmitoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Palmitoylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITOYL GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6V3RIU5KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palmitoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Endogenous Function of Palmitoylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant signaling molecule with pleiotropic effects, particularly in the modulation of pain and inflammation. Structurally similar to the endocannabinoid anandamide, PalGly is synthesized in mammalian tissues and exerts its biological activities through interactions with specific G-protein coupled receptors and ion channels. This technical guide provides an in-depth overview of the core endogenous functions of Palmitoylglycine, detailing its signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate its biological roles.

Introduction

The family of N-acyl amides represents a class of lipid signaling molecules that play crucial roles in various physiological processes. While N-arachidonoyl ethanolamine (B43304) (anandamide) is the most extensively studied member, recent research has shed light on the importance of other N-acyl amides, including N-Palmitoylglycine (PalGly). PalGly is formed by the conjugation of palmitic acid and glycine (B1666218) and is found in significant quantities in tissues such as the skin and spinal cord[1][2][3]. Its metabolic regulation is closely linked to the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation[1][4]. This guide will explore the known endogenous functions of PalGly, focusing on its molecular mechanisms of action.

Biosynthesis and Metabolism

The endogenous production of this compound can occur through several enzymatic pathways. One major pathway involves the direct conjugation of palmitic acid to glycine. The enzyme glycine N-acyltransferase can catalyze this reaction[5]. Additionally, cytochrome c has been shown to produce N-acyl glycines in vitro[6].

The primary enzyme responsible for the degradation of PalGly is Fatty Acid Amide Hydrolase (FAAH)[1][4]. The metabolic regulation of PalGly by FAAH is evidenced by significantly higher levels of PalGly in the brains of FAAH knockout (KO) mice compared to wild-type (WT) animals[1][4].

Molecular Mechanisms of Action

G-Protein Coupled Receptor Signaling

Recent studies have identified the G-protein coupled receptor GPR132, also known as G2A, as a receptor for this compound[7][8]. PalGly activates GPR132 with a potency greater than or comparable to other known ligands like 9-hydroxyoctadecadienoic acid (9-HODE)[7][8]. The activation of GPR132 by PalGly is sensitive to pertussis toxin (PTX), indicating the involvement of Gαi/o proteins in the downstream signaling cascade[1][4][9].

Palmitoylglycine_Signaling_Pathway PalGly This compound (PalGly) GPR132 GPR132 (G2A) Receptor PalGly->GPR132 Binds and Activates G_protein Gαi/o Protein GPR132->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Modulation of Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Modulation of Calcium Influx

A key function of this compound is its ability to modulate intracellular calcium levels. In sensory neurons, PalGly induces a transient influx of extracellular calcium[1][4][10]. This effect is characterized by its dependence on extracellular calcium and sensitivity to pertussis toxin, further supporting a G-protein coupled receptor-mediated mechanism[1][4]. The PalGly-induced calcium influx can be blocked by nonselective calcium channel blockers such as ruthenium red and SK&F96365[11].

Nitric Oxide Production

In addition to its effects on calcium signaling, this compound also influences the production of nitric oxide (NO). The influx of calcium induced by PalGly can activate calcium-sensitive nitric oxide synthase (NOS) enzymes, leading to the production of NO[1]. This effect can be inhibited by NOS inhibitors like 7-nitroindazole[4].

Physiological Functions

Nociception and Pain Modulation

One of the most significant endogenous functions of this compound is its role in the modulation of pain. High levels of PalGly are found in the skin and spinal cord, areas crucial for sensory processing[1]. Peripherally administered PalGly has been shown to potently inhibit the heat-evoked firing of nociceptive wide dynamic range (WDR) neurons in the rat dorsal horn[1][4][6]. This antinociceptive effect suggests that PalGly acts as an endogenous analgesic agent.

Anti-inflammatory Effects

Similar to other N-acyl amides like N-palmitoyl ethanolamine (PEA), this compound is believed to possess anti-inflammatory properties[1][12][13][14]. The activation of GPR132 and the subsequent modulation of intracellular signaling pathways can influence the expression and release of inflammatory mediators. While the direct anti-inflammatory mechanisms of PalGly are still under investigation, its structural and functional similarities to other anti-inflammatory lipids suggest a significant role in inflammatory processes.

Quantitative Data Summary

ParameterValueCell/Tissue TypeReference
Endogenous Levels
PalGly in Rat Skin~100-fold > AnandamideRat Skin[1][3][4]
PalGly in Rat Brain~3-fold > AnandamideRat Brain[1][3][4]
Receptor Activation
GPR132 Activation (EC₅₀)Potency: N-palmitoylglycine > 9-HODEHEK293 cells expressing GPR132[7][8]
Calcium Influx
EC₅₀ in F-11 cells5.5 µMF-11 (DRG-like) cells[2]
Average Calcium Increase>50 nM over baselineDorsal Root Ganglion (DRG) cells[1]
Neuronal Firing
Inhibition of Heat-Evoked Firing0.43 µg in 50 µl (intraplantar injection)Rat Dorsal Horn WDR Neurons[1]

Experimental Protocols

Quantification of this compound Levels

Method: Nano-High-Performance Liquid Chromatography/Hybrid Quadrupole Time-of-Flight (HPLC/QqTOF) Mass Spectrometry.

Protocol Outline:

  • Lipid Extraction: Tissues (e.g., rat brain, skin) are homogenized and subjected to lipid extraction using a modified Bligh-Dyer method with chloroform/methanol/water.

  • Partial Purification: The lipid extracts are partially purified using solid-phase extraction (SPE) to enrich the N-acyl amide fraction.

  • LC-MS/MS Analysis: The purified samples are analyzed by nano-HPLC coupled to a QqTOF mass spectrometer. This compound is identified and quantified based on its specific retention time and mass-to-charge ratio (m/z) in comparison to a synthetic standard.

PalGly_Quantification_Workflow Tissue Tissue Sample (e.g., Brain, Skin) Homogenization Homogenization Tissue->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (SPE) Lipid_Extraction->SPE LC_MS nano-HPLC/QqTOF MS Analysis SPE->LC_MS Quantification Quantification vs. Standard LC_MS->Quantification

Measurement of Intracellular Calcium Influx

Method: Fura-2 Calcium Imaging.

Protocol Outline:

  • Cell Culture and Loading: Dorsal Root Ganglion (DRG) neurons or F-11 cells are cultured on glass coverslips and loaded with the ratiometric calcium indicator Fura-2-acetoxymethyl ester (Fura-2 AM).

  • Perfusion and Stimulation: The cells are placed in a perfusion chamber on an inverted microscope stage and continuously perfused with a physiological salt solution. This compound is applied via the perfusion system.

  • Imaging and Analysis: Cells are alternately excited at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is captured using a CCD camera. The ratio of fluorescence intensities (F340/F380) is calculated to determine the intracellular calcium concentration.

Electrophysiological Recordings from Dorsal Horn Neurons

Method: In vivo single-unit extracellular recordings.

Protocol Outline:

  • Animal Preparation: Anesthetized rats are subjected to a laminectomy to expose the lumbar spinal cord.

  • Neuron Identification: A tungsten microelectrode is advanced into the dorsal horn to record the extracellular activity of single wide dynamic range (WDR) neurons. Neurons are characterized by their responses to mechanical and thermal stimuli applied to their receptive fields on the hind paw.

  • Drug Administration and Stimulation: A baseline of heat-evoked neuronal firing is established. This compound is then administered via intraplantar injection into the receptive field. The heat stimulus is reapplied, and the change in neuronal firing is recorded and analyzed.

Conclusion and Future Directions

This compound is an important endogenous lipid mediator with well-defined roles in pain modulation and cellular signaling. Its actions are primarily mediated through the G-protein coupled receptor GPR132, leading to downstream effects on calcium influx and nitric oxide production. The antinociceptive properties of this compound make it and its signaling pathway attractive targets for the development of novel analgesic and anti-inflammatory therapeutics.

Future research should focus on further elucidating the complete signaling network downstream of GPR132 activation by this compound. Investigating the potential involvement of other receptors and ion channels will provide a more comprehensive understanding of its physiological functions. Furthermore, exploring the therapeutic potential of this compound analogues in preclinical models of chronic pain and inflammatory diseases is a promising avenue for drug development.

References

An In-depth Technical Guide to the Discovery and Isolation of N-palmitoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl glycine (B1666218) (PalGly) is an endogenous N-acyl amino acid that has emerged as a significant signaling lipid, particularly within the nervous system. Structurally analogous to the well-characterized N-acyl ethanolamines, PalGly has been identified as a modulator of calcium influx and nitric oxide production in sensory neurons, implicating it in pain and inflammation pathways.[1][2][3] Its discovery was predicated on the known enzymatic pathways for conjugating fatty acids with amino acids and the high abundance of its precursor, palmitic acid, in the brain.[1][2][4] PalGly is endogenously produced in mammalian tissues, with notably high concentrations in the skin and spinal cord.[4][5] Functionally, it has been shown to inhibit heat-evoked firing of nociceptive neurons.[2][4][5] The cellular actions of PalGly are mediated, at least in part, through G protein-coupled receptors (GPCRs), with evidence pointing towards interactions with GPR18 and GPR132 (also known as G2A).[3][6][7][8][9] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of N-palmitoyl glycine, including detailed experimental protocols, quantitative data, and graphical representations of its biochemical and signaling pathways to serve as a resource for researchers in lipidomics and drug development.

Discovery and Identification

The hypothesis for the existence of N-palmitoyl glycine arose from the established presence of enzymes capable of conjugating fatty acids with glycine and the high physiological abundance of palmitic acid.[1][2][3] Its discovery followed the characterization of other bioactive N-acyl amides, such as N-arachidonoyl glycine (NAGly), which is known to have antinociceptive and anti-inflammatory effects.[1][2][4]

The initial identification of endogenous PalGly was achieved using lipid extracts from rat brain, which were then subjected to a multi-step purification and analysis process.[1][4] The definitive identification was accomplished through nano-high-performance liquid chromatography (HPLC) coupled with hybrid quadrupole time-of-flight (QqTOF) mass spectrometry.[2][3][5] The identity of the endogenous compound was confirmed by comparing its retention time and mass spectra with those of a synthetic N-palmitoyl glycine standard.[4]

Experimental Workflow for Discovery and Isolation

The following diagram outlines the general workflow employed for the discovery and subsequent isolation of N-palmitoyl glycine from biological tissues.

Discovery_Workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis & Identification Tissue Biological Tissue (e.g., Rat Brain, Skin) Homogenization Homogenization Tissue->Homogenization Lipid_Extraction Lipid Extraction (Methanol/Chloroform) Homogenization->Lipid_Extraction SPE_C18 Solid-Phase Extraction (C18 Column) Lipid_Extraction->SPE_C18 SPE_Silica Solid-Phase Extraction (Silica Column) SPE_C18->SPE_Silica LC_MS nano-HPLC-QqTOF Mass Spectrometry SPE_Silica->LC_MS Data_Analysis Data Analysis (Retention Time, Mass Spectra) LC_MS->Data_Analysis Identification Structural Identification (Comparison to Standard) Data_Analysis->Identification

Caption: Workflow for the discovery and isolation of N-palmitoyl glycine.

Biosynthesis of N-palmitoyl glycine

The precise biosynthetic pathway for N-palmitoyl glycine in vivo is still under investigation, but several enzymatic routes have been proposed. These pathways are analogous to those for other N-acyl amino acids.

  • Direct conjugation of a fatty acyl-CoA with glycine: This is considered a primary pathway, catalyzed by a glycine N-acyltransferase (GLYAT) or a related enzyme like glycine N-acyltransferase-like 3 (GLYATL3).[10][11][12] The process begins with the activation of palmitic acid to palmitoyl-CoA by an acyl-CoA synthetase.[10][11]

  • Sequential oxidation of N-palmitoyl ethanolamine (B43304): This pathway involves the conversion of N-palmitoyl ethanolamine (anandamide analogue) via the sequential action of an alcohol dehydrogenase and an aldehyde dehydrogenase.[10][12]

  • Cytochrome c-mediated synthesis: In vitro studies have shown that cytochrome c, with hydrogen peroxide as a cofactor, can produce N-acyl glycines from the corresponding fatty acid CoA and glycine.[4][11]

The following diagram illustrates the primary proposed biosynthetic pathways.

Biosynthesis_Pathway cluster_path1 Direct Conjugation Pathway cluster_enzyme1 cluster_path2 Oxidation Pathway Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase Glycine1 Glycine PalGly1 N-palmitoyl glycine Palmitoyl_CoA->PalGly1 Glycine1->PalGly1 Enzyme1 PalGly2 N-palmitoyl glycine PEA N-palmitoyl ethanolamine (PEA) Intermediate Intermediate Aldehyde PEA->Intermediate Alcohol Dehydrogenase Intermediate->PalGly2 Aldehyde Dehydrogenase

Caption: Proposed biosynthetic pathways for N-palmitoyl glycine.

Signaling Pathways

N-palmitoyl glycine exerts its biological effects by modulating intracellular signaling cascades, primarily involving calcium mobilization and subsequent nitric oxide production. This signaling is initiated by the interaction of PalGly with specific GPCRs on the cell surface.

The effect of PalGly on calcium influx is sensitive to pertussis toxin (PTX), indicating the involvement of a Gαi/o-coupled GPCR.[2][3][5] Upon receptor activation, the G protein complex dissociates, leading to the activation of downstream effectors that ultimately cause an influx of extracellular calcium. This rise in intracellular calcium then activates calcium-sensitive nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO), a key signaling molecule in the nervous system.[2][13][14] GPR132 (G2A) has been identified as a receptor for N-palmitoyl glycine, and GPR18 is another putative target.[3][6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PalGly N-palmitoyl glycine GPCR GPCR (e.g., GPR132, GPR18) PalGly->GPCR binds G_protein Gαi/o-βγ GPCR->G_protein activates Ca_Channel Calcium Channel G_protein->Ca_Channel modulates Ca_ion_in Ca²⁺ (influx) Ca_Channel->Ca_ion_in opens NOS Ca²⁺-sensitive NOS Ca_ion_in->NOS activates Ca_ion_out Ca²⁺ NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Response Inhibition of Nociceptive Firing NO->Response leads to Arginine L-Arginine Arginine->NOS

Caption: Signaling pathway of N-palmitoyl glycine in sensory neurons.

Quantitative Data

Table 1: Endogenous Levels of N-palmitoyl glycine in Rat Tissues
TissueConcentration (pmol/g)
Skin~1600
Spinal CordNot specified, but high levels reported
Brain~50
Small IntestineData not available

Data sourced from Rimmerman et al., 2008.[4]

Table 2: Bioactivity of N-palmitoyl glycine
ParameterValueCell Type / Model
EC₅₀ for Ca²⁺ Influx5.5 µMF-11 (DRG-like) cells
Antinociceptive Dose0.43 µg (subdermal)Rat paw

Data sourced from Cayman Chemical product information and Rimmerman et al., 2008.[4]

Table 3: Receptor Activation Profile for N-acylglycines at GPR132
LigandOrder of Potency at GPR132
N-palmitoylglycine1
9-HODE2
N-linoleoylglycine2
Linoleamide3
N-oleoylglycine4
N-stereoylglycine4
N-arachidonoylglycine5
N-docosehexanoylglycine6

Data adapted from Southern et al., 2019.[6][7][8][9]

Experimental Protocols

Protocol for Lipid Extraction and Partial Purification of N-palmitoyl glycine

This protocol is adapted from methodologies used for the extraction of N-acyl amides from biological tissues.[4][5]

Materials:

  • Biological tissue (e.g., brain, skin, spinal cord)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Water (HPLC grade)

  • C18 Solid-Phase Extraction (SPE) columns (500 mg)

  • Silica (B1680970) SPE columns (100 mg)

  • Homogenizer

  • Centrifuge

  • Nitrogen gas or SpeedVac for evaporation

Procedure:

  • Homogenization: Homogenize the weighed tissue sample in a methanol/chloroform (2:1, v/v) solution.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of methanol:chloroform:water (2:2:1.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Extraction: Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a SpeedVac.

  • C18 SPE Purification:

    • Precondition a C18 SPE column with methanol, followed by water.

    • Resuspend the dried lipid extract in a suitable solvent and load it onto the column.

    • Wash the column with 60% methanol.

    • Elute the N-acyl amides with 80% methanol.

  • Silica SPE Purification:

    • Dry the eluate from the C18 column.

    • Reconstitute the sample in chloroform and load it onto a silica SPE column.

    • Wash the column with chloroform and then with 10% methanol in chloroform.

    • Elute the N-palmitoyl glycine-containing fraction with 25% methanol in chloroform.

  • Final Preparation: Dry the final eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol for LC-MS/MS Quantification of N-palmitoyl glycine

This protocol provides general parameters for the quantification of PalGly based on published methods.[4][15]

Instrumentation:

  • Liquid Chromatography system (e.g., HPLC or UPLC)

  • Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 75 µm for nano-LC).

  • Mobile Phase A: 2% acetonitrile (B52724) in water + 0.1% formic acid.

  • Mobile Phase B: 98% acetonitrile + 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

  • Flow Rate: ~300 nl/min for nano-LC.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for PalGly: m/z 314.2 → 76.1 (Precursor ion [M+H]⁺ to a characteristic fragment ion). Note: Exact m/z values may vary slightly based on instrument calibration.

  • Internal Standard: A deuterated N-acyl glycine standard (e.g., [²H₈]-NAGly) should be used for accurate quantification.

Protocol for Intracellular Calcium Imaging using Fura-2 AM

This protocol is a generalized procedure for measuring changes in intracellular calcium in response to PalGly in cultured cells like DRG neurons or F-11 cells.[2][16][17]

Materials:

  • Cultured cells on coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM in DMSO.

    • Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.

    • Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells three times with fresh HBSS to remove extracellular dye. Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and recording the emission at ~510 nm.

    • Apply N-palmitoyl glycine at the desired concentration to the perfusion buffer.

    • Record the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Protocol for Nitric Oxide Production Assay (Griess Assay)

This protocol measures nitric oxide production indirectly by quantifying its stable breakdown product, nitrite (B80452), in the cell culture medium.[18]

Materials:

  • Cell culture supernatant

  • Griess Reagent (typically a two-part solution):

    • Part A: Sulfanilamide in an acidic solution.

    • Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

  • Sodium nitrite standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Sample Collection: Collect the cell culture medium from cells that have been treated with N-palmitoyl glycine for a specified period.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same culture medium as the samples.

  • Griess Reaction:

    • Pipette 50-100 µL of each sample and standard into separate wells of a 96-well plate.

    • Add 50-100 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50-100 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve. An increase in nitrite concentration indicates an increase in nitric oxide production.

Conclusion

N-palmitoyl glycine is a bioactive lipid with significant potential as a modulator of neuronal signaling. Its discovery has expanded the family of N-acyl amides and opened new avenues for research into pain, inflammation, and other neurological processes. The methodologies outlined in this guide provide a framework for the isolation, quantification, and functional characterization of this important endogenous molecule. Further research into its specific receptors and downstream signaling pathways will be crucial for understanding its physiological roles and for the potential development of novel therapeutic agents targeting these pathways.

References

An In-depth Technical Guide to Palmitoylglycine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylglycine is an endogenous N-acyl amino acid, a signaling lipid molecule composed of the 16-carbon saturated fatty acid, palmitic acid, linked to the amino acid glycine (B1666218) via an amide bond.[1] This amphiphilic molecule is found in various mammalian tissues, including the skin and nervous system, where it plays a significant role in modulating cellular signaling pathways.[1][2] Notably, this compound is recognized for its involvement in pain signaling, inflammation, and cellular homeostasis through its interaction with G-protein coupled receptors and subsequent modulation of intracellular calcium and nitric oxide levels.[3][4] Its unique chemical structure and biological activity make it a molecule of interest in cosmetic, pharmaceutical, and biochemical research.[1] This guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, including detailed experimental protocols and visualizations of its signaling pathways.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic palmitoyl (B13399708) chain and a hydrophilic glycine head group, rendering it amphiphilic. This structure allows it to interact with lipid membranes and modulate protein function.[1]

General and Physicochemical Properties

The general and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-(hexadecanoylamino)acetic acid[5]
Synonyms N-Palmitoyl-Glycine, Pal-Gly-OH, N-Hexadecanoyl-glycine, Elmiric acid[5][6][7]
Molecular Formula C₁₈H₃₅NO₃[6][7]
Molecular Weight 313.48 g/mol [3][7]
Appearance White to off-white crystalline solid or waxy powder[1][6]
Melting Point 113-127 °C[6]
Solubility Poorly soluble in water; Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[1]
Purity (Commercial) ≥98% (HPLC), >99%[7]
Spectroscopic Data

Mass Spectrometry (MS-MS): Mass spectrometric analysis is a key technique for the identification and quantification of this compound.

ParameterValueReference(s)
Precursor Ion [M+H]⁺[5]
Precursor m/z 314.269[5]
Fragment Ions 296.3, 268.3, 239.2[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected): While a dedicated public spectrum for this compound is not readily available, the expected chemical shifts can be inferred from its constituent parts:

  • ¹H NMR: The spectrum would show characteristic peaks for the long aliphatic chain of palmitic acid (multiple overlapping signals in the 0.8-1.6 ppm range for -CH₃ and -(CH₂)n- groups), a triplet around 2.2-2.4 ppm for the -CH₂- group adjacent to the carbonyl, a signal for the N-H proton of the amide (typically broad, around 5.5-8.5 ppm), and a signal for the -CH₂- of the glycine moiety (around 3.8-4.2 ppm).

  • ¹³C NMR: The spectrum would display a peak for the carbonyl carbon of the amide at approximately 170-175 ppm, a peak for the carboxylic acid carbon of glycine around 175-180 ppm, a signal for the α-carbon of glycine at roughly 40-45 ppm, and a series of peaks for the carbons of the palmitoyl chain between 14-40 ppm.

Infrared (IR) Spectroscopy (Expected): The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

  • N-H stretch: A band around 3300 cm⁻¹ from the amide group.

  • C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region due to the long alkyl chain.

  • C=O stretch (amide I): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H bend (amide II): A band in the region of 1520-1570 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, broad band around 1700-1730 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad band in the 2500-3300 cm⁻¹ region, often overlapping with the N-H stretch.

Biological Activity and Signaling Pathways

This compound is an endogenous signaling lipid that modulates several physiological processes, primarily in the nervous and immune systems.[3]

GPR132/G2A Receptor Activation

Recent studies have identified this compound as a ligand for the G-protein coupled receptor GPR132, also known as G2A.[8] The binding of this compound to GPR132 initiates a signaling cascade through a Gαi/o-coupled pathway.[1]

GPR132_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR132 GPR132 (G2A) G_protein Gαi/oβγ GPR132->G_protein Activates Ca_channel Cation Channel G_protein->Ca_channel Modulates PalGly This compound PalGly->GPR132 Binds Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Leads to NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Produces Nociception Inhibition of Nociceptive Firing NO->Nociception Ca_influx->NOS Activates Ca_influx->Nociception

This compound signaling via GPR132 receptor.
Modulation of Calcium Influx and Nitric Oxide Production

Activation of GPR132 by this compound leads to a transient influx of extracellular calcium.[4] This increase in intracellular calcium concentration activates calcium-sensitive nitric oxide synthases (NOS), resulting in the production of nitric oxide (NO).[3] The EC₅₀ for this compound-induced calcium influx in dorsal root ganglion (DRG)-like cells is approximately 5.5 µM.[9]

Role in Nociception

This compound has been shown to potently inhibit the heat-evoked firing of nociceptive neurons in the dorsal horn of the spinal cord, suggesting its role as an endogenous analgesic molecule.[1][10] This effect is likely mediated by its signaling pathway involving calcium and nitric oxide.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of glycine with palmitoyl chloride.[11]

Synthesis_Workflow cluster_step1 Step 1: Preparation of Palmitoyl Chloride cluster_step2 Step 2: Acylation of Glycine cluster_step3 Step 3: Purification palmitic_acid Palmitic Acid reaction1 Reaction at 60-100°C palmitic_acid->reaction1 phosgene (B1210022) Phosgene phosgene->reaction1 catalyst Organic Amide Catalyst catalyst->reaction1 distillation Vacuum Distillation reaction1->distillation palmitoyl_chloride Palmitoyl Chloride distillation->palmitoyl_chloride palmitoyl_chloride_add Dropwise addition of Palmitoyl Chloride palmitoyl_chloride->palmitoyl_chloride_add glycine_sol Glycine in Alkaline Solution glycine_sol->palmitoyl_chloride_add reaction2 Reaction palmitoyl_chloride_add->reaction2 palmitoylglycine_crude Crude this compound reaction2->palmitoylglycine_crude acidification Acidification (e.g., with HCl) palmitoylglycine_crude->acidification precipitation Precipitation acidification->precipitation filtration_drying Filtration and Drying precipitation->filtration_drying palmitoylglycine_pure Pure this compound filtration_drying->palmitoylglycine_pure

Workflow for the synthesis of this compound.

Methodology:

  • Preparation of Palmitoyl Chloride: Palmitic acid is reacted with a chlorinating agent such as phosgene or thionyl chloride in the presence of a catalyst (e.g., DMF) to produce palmitoyl chloride. The product is then purified by vacuum distillation.[11]

  • Acylation of Glycine: Glycine is dissolved in an aqueous alkaline solution (e.g., NaOH solution). Palmitoyl chloride is added dropwise to the glycine solution while maintaining the pH and temperature. The reaction mixture is stirred for several hours.[11]

  • Purification: After the reaction is complete, the solution is acidified (e.g., with HCl) to precipitate the this compound. The white solid is then collected by filtration, washed, and dried.[11]

Measurement of Intracellular Calcium Influx

The influx of calcium into cells upon stimulation with this compound can be measured using fluorescent calcium indicators like Fura-2 AM.[4]

Methodology:

  • Cell Culture: Plate cells (e.g., F-11 or primary dorsal root ganglion cells) on glass coverslips and culture overnight.

  • Dye Loading: Incubate the cells with 3 µM Fura-2 AM in a suitable medium (e.g., Ham's F-12) for 60 minutes at room temperature.

  • Washing: Wash the cells three times with the medium to remove excess dye.

  • Imaging: Mount the coverslip on an inverted microscope equipped for ratiometric fluorescence imaging.

  • Stimulation and Recording: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission). Apply a known concentration of this compound and continue recording the changes in the fluorescence ratio, which correspond to changes in intracellular calcium concentration.

Measurement of Nitric Oxide Production

Nitric oxide production can be measured directly using electrochemical sensors or indirectly using assays that detect its stable oxidation products, nitrite (B80452) and nitrate.

Methodology (Griess Assay - Indirect):

  • Cell Culture and Stimulation: Culture cells in a multi-well plate. Treat the cells with this compound for a specified period.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Add the Griess reagent to the culture supernatant and incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Applications in Research and Drug Development

The unique biological activities of this compound make it a valuable tool and a potential therapeutic target in several areas:

  • Pain and Inflammation Research: As a modulator of nociception, this compound and its signaling pathway are of interest for the development of novel analgesics and anti-inflammatory agents.[1][10]

  • Cosmetics and Dermatology: Due to its presence in the skin and its amphiphilic nature, this compound is used in cosmetic formulations for its skin-conditioning properties.[6]

  • Neuroscience: The role of this compound in neuronal signaling suggests its potential involvement in various neurological processes and disorders.[3]

  • Drug Delivery: Its lipid-like structure may be exploited for the development of drug delivery systems that can enhance the penetration of therapeutic agents through biological membranes.[1]

Conclusion

This compound is an important endogenous lipid with a well-defined chemical structure and significant biological activities. Its role as a ligand for the GPR132 receptor and its subsequent modulation of calcium and nitric oxide signaling pathways underscore its importance in cellular communication, particularly in the context of pain and inflammation. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the physiological and pathological roles of this compound and to explore its therapeutic potential. Further research into the precise mechanisms of action and the full spectrum of its biological effects will continue to be a valuable endeavor for the scientific and drug development communities.

References

The Biosynthesis of Palmitoylglycine in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylglycine, a member of the N-acyl amino acid (NAA) family, is an endogenous lipid signaling molecule implicated in various physiological processes. Its biosynthesis is a critical area of study for understanding its roles in health and disease, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known biosynthetic pathways of this compound in mammals, detailing the key enzymes, their kinetics, and the experimental protocols used for their characterization.

Core Biosynthetic Pathways

The synthesis of this compound in mammals is primarily attributed to the enzymatic activity of Peptidase M20 Domain Containing 1 (PM20D1). Other enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and Glycine (B1666218) N-acyltransferase (GLYAT), have also been implicated, though their roles in the direct synthesis of long-chain NAAs like this compound are less defined.

The PM20D1 Pathway

The principal enzyme responsible for the biosynthesis of a variety of N-acyl amino acids, including this compound, is the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1) [1][2][3]. PM20D1 is a bidirectional enzyme, capable of both synthesizing N-acyl amino acids from a fatty acid and an amino acid, and hydrolyzing them back to their constituent molecules[1][2][3].

The synthesis reaction catalyzed by PM20D1 is a condensation reaction:

Palmitic Acid + Glycine <—> this compound + H₂O

Diagram of the PM20D1-mediated biosynthesis of this compound.

This compound Biosynthesis PM20D1 palmitic_acid Palmitic Acid pm20d1 PM20D1 palmitic_acid->pm20d1 glycine Glycine glycine->pm20d1 This compound This compound This compound->pm20d1 Hydrolysis pm20d1->this compound Condensation

Caption: PM20D1 catalyzes the reversible condensation of Palmitic Acid and Glycine.

Other Potential Pathways
  • Fatty Acid Amide Hydrolase (FAAH): While primarily known for its role in the degradation of endocannabinoids and other fatty acid amides, FAAH has been shown to exhibit bidirectional activity and may contribute to the synthesis of certain N-acyl amino acids[4]. However, its specific activity with palmitic acid and glycine to form this compound is not well-characterized.

  • Glycine N-acyltransferase (GLYAT): This mitochondrial enzyme is known to conjugate glycine to various acyl-CoA molecules, primarily short- to medium-chain fatty acyl-CoAs and xenobiotic carboxylic acids[5][6]. While it has been suggested as a potential contributor to the synthesis of long-chain N-acyl glycines, kinetic data for its activity with palmitoyl-CoA is limited, and its primary role appears to be in detoxification pathways[7].

Quantitative Data

Specific kinetic parameters for the synthesis of this compound by mammalian enzymes are not extensively documented in the literature. The available data primarily focuses on other N-acyl amino acids or different substrates.

EnzymeSubstratesProductVmaxKmkcatSource
PM20D1 (mouse) Oleic Acid, PhenylalanineN-Oleoyl-phenylalanine---[2]
PM20D1 (mouse, liver lysate) Oleic Acid, PhenylalanineN-Oleoyl-phenylalanine4.4 ± 0.5% conversion--[8]
GLYAT (human, recombinant) Benzoyl-CoA, GlycineN-Benzoylglycine (Hippurate)1.8 ± 0.1 µmol/min/mgBenzoyl-CoA: 96.6 ± 7.9 µM; Glycine: 20.3 ± 1.8 mM1.1 ± 0.1 s⁻¹[5][6]

Note: The table highlights the lack of specific kinetic data for this compound synthesis. The data for PM20D1 is presented as percentage conversion due to the absence of detailed kinetic analysis in the cited study. The data for GLYAT is for a different substrate (benzoyl-CoA) and is included for comparative purposes. Further research is needed to determine the kinetic parameters for the synthesis of this compound by these enzymes.

Experimental Protocols

Recombinant PM20D1 Expression and Purification

A detailed protocol for the expression and purification of recombinant human PM20D1 with a C-terminal His-tag in E. coli is provided below. This protocol can be adapted for other expression systems and tags.

Diagram of the experimental workflow for recombinant PM20D1 production.

Recombinant PM20D1 Production cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification clone_gene Clone PM20D1 cDNA into pET vector with His-tag transform Transform E. coli (e.g., BL21(DE3)) clone_gene->transform induce Induce expression with IPTG transform->induce lyse Cell Lysis (Sonication) induce->lyse imac Ni-NTA Affinity Chromatography lyse->imac dialyze Dialysis & Concentration imac->dialyze

Caption: Workflow for the production and purification of recombinant PM20D1.

Methodology:

  • Cloning: The human PM20D1 coding sequence is cloned into a pET expression vector (e.g., pET-28a) containing a C-terminal 6x-His-tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3)[9].

  • Expression:

    • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin).

    • The starter culture is grown overnight at 37°C with shaking.

    • A larger volume of LB medium is inoculated with the overnight culture and grown at 37°C until the OD600 reaches 0.6-0.8.

    • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility[10].

  • Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Cells are lysed by sonication on ice[9].

    • The lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the His-tagged PM20D1 is loaded onto a Ni-NTA affinity chromatography column[9][10].

    • The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The recombinant PM20D1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purified protein is then dialyzed against a suitable storage buffer and concentrated. Protein purity is assessed by SDS-PAGE.

PM20D1 Enzymatic Assay for this compound Synthesis

This protocol is adapted from methods used for other N-acyl amino acids and can be used to measure the synthase activity of PM20D1 with palmitic acid and glycine[2].

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant PM20D1 (e.g., 1-5 µg)

    • Palmitic acid (e.g., 100-500 µM, pre-complexed with fatty acid-free BSA)

    • Glycine (e.g., 1-10 mM)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Total reaction volume: 100 µL

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding an organic solvent, such as 400 µL of a 2:1 (v/v) mixture of acetonitrile (B52724) and methanol[2].

  • Extraction and Analysis:

    • Vortex the quenched reaction and centrifuge to pellet any precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

    • Analyze the formation of this compound by LC-MS/MS.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram of the LC-MS/MS quantification workflow.

This compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification spike Spike plasma with internal standard precipitate Protein Precipitation (e.g., cold acetonitrile) spike->precipitate extract Lipid Extraction (e.g., LLE or SPE) precipitate->extract lc Reverse-Phase LC Separation extract->lc ms Tandem Mass Spectrometry (MRM mode) lc->ms quantify Generate calibration curve and quantify this compound ms->quantify

Caption: Workflow for the quantification of this compound in plasma samples.

Methodology:

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add an internal standard (e.g., d3-Palmitoylglycine).

    • Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the lipid fraction. For LLE, a common method involves the addition of methyl-tert-butyl ether (MTBE) and water[11].

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound.

      • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard need to be determined and optimized.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The biosynthesis of this compound in mammals is a complex process with the secreted enzyme PM20D1 playing a central role. While other enzymes like FAAH and GLYAT may be involved, their specific contributions to the synthesis of this long-chain N-acyl amino acid require further investigation. This guide provides a foundation for researchers by outlining the current understanding of the biosynthetic pathways, presenting the available quantitative data, and detailing essential experimental protocols. Further research, particularly in elucidating the specific kinetic parameters of the involved enzymes and refining quantification methods, will be crucial for a complete understanding of this compound's physiological and pathological significance.

References

Palmitoylglycine's Mechanism of Action in Sensory Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant modulator of sensory neuron activity and nociception. This technical guide provides an in-depth overview of the current understanding of PalGly's mechanism of action, focusing on its molecular targets and signaling pathways in sensory neurons. Palmitoylglycine has been shown to induce transient calcium influx in dorsal root ganglion (DRG) neurons and to potently inhibit the heat-evoked firing of nociceptive neurons.[1][2] Its actions are primarily mediated through G-protein coupled receptors (GPCRs), with evidence pointing towards the involvement of GPR18, GPR55, and GPR132. The signaling cascade is sensitive to pertussis toxin (PTX), indicating a crucial role for Gi/o proteins.[2] This guide summarizes key quantitative data, details experimental methodologies for studying PalGly's effects, and provides visual representations of the proposed signaling pathways.

Core Mechanism of Action

This compound exerts its effects on sensory neurons through a multifaceted mechanism that involves the activation of specific GPCRs, modulation of intracellular calcium levels, and subsequent downstream signaling events.

Molecular Targets

Several orphan GPCRs have been identified as potential receptors for this compound:

  • GPR18: N-arachidonoyl glycine (B1666218) (NAGly), a structurally related N-acyl amide, is a high-affinity ligand for GPR18.[1] PalGly's effects on sensory neurons are sensitive to pertussis toxin, which is consistent with the Gi/o coupling of GPR18.[2]

  • GPR55: This receptor is activated by various lipid ligands, including other N-acyl amides like palmitoylethanolamide (B50096) (PEA).[1] Given the structural similarity, GPR55 is a plausible target for this compound.

  • GPR132 (G2A): Recent studies have identified N-acylamides, particularly N-acylglycines, as activators of GPR132. The order of potency from one study was N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine.

Signaling Pathways

The binding of this compound to its cognate GPCR(s) on sensory neurons initiates a signaling cascade that leads to the modulation of neuronal excitability.

  • G-Protein Coupling: The inhibitory effect of pertussis toxin on this compound-induced calcium influx strongly suggests the involvement of Gi/o proteins.[2] Upon receptor activation, the Gαi/o subunit inhibits adenylyl cyclase, while the Gβγ subunit can directly modulate ion channels.

  • Calcium Influx: this compound induces a transient increase in intracellular calcium in both native adult DRG cells and the F-11 cell line (a DRG-like cell line).[1][2] This calcium influx is dependent on the presence of extracellular calcium and is blocked by non-selective calcium channel blockers such as ruthenium red, SK&F96365, and La3+.[2]

  • Nitric Oxide Production: The elevated intracellular calcium activates calcium-sensitive nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO).[2] This effect can be inhibited by the NOS inhibitor 7-nitroindazole.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on sensory neurons.

Table 1: Effect of this compound on Nociceptive Neuron Firing

ParameterValueCell TypeSpeciesReference
Inhibition of Heat-Evoked FiringPotent inhibitionWide Dynamic Range (WDR) neuronsRat[1]
Subdermal Dose0.43 µg in 50 µlIn vivoRat[1]

Table 2: this compound-Induced Calcium Influx

ParameterValueCell Type/ConditionSpeciesReference
EC50 for Calcium InfluxNot explicitly determinedF-11 cells-[1]
Effective ConcentrationMicromolar rangeF-11 cells, DRG neuronsRat[1]
Blockade of Calcium InfluxCompleteF-11 cells-[2]
Inhibitors UsedRuthenium red, SK&F96365, La3+F-11 cells-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Calcium Imaging in F-11 Cells

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in F-11 cells using the ratiometric fluorescent indicator Fura-2 AM.

3.1.1. Materials

  • F-11 cells

  • Poly-D-lysine or collagen-coated glass coverslips

  • Ham's F-12 medium

  • Fura-2 AM (3 µM)

  • HEPES-Tyrode buffer

  • This compound

  • Inverted fluorescence microscope with a xenon arc illuminator and a filter wheel for alternating excitation wavelengths (340 nm and 380 nm)

  • Cooled CCD camera

  • Image analysis software

3.1.2. Cell Preparation and Dye Loading

  • Plate F-11 cells on poly-D-lysine or collagen-coated glass coverslips 24 hours before imaging.

  • Immediately prior to imaging, load the cells with 3 µM Fura-2 AM in Ham's F-12 medium for 60 minutes at room temperature.

  • Wash the cells three times with Ham's F-12 medium to remove extracellular dye.

  • Mount the coverslip onto the imaging chamber on the inverted microscope.

3.1.3. Image Acquisition and Analysis

  • Record a baseline fluorescence for 60 seconds.

  • Alternately excite the cells at 340 nm and 380 nm using a filter wheel.

  • Capture emitted light at 510 nm using a cooled CCD camera.

  • Apply this compound at the desired concentration.

  • Record the changes in fluorescence intensity over time.

  • Quantify the data by integrating the area under the curve of the calcium concentration (in nanomolar) over time (in seconds). The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

Electrophysiological Recordings from Spinal Dorsal Horn

This protocol details the in vivo extracellular recording of heat-evoked firing of wide dynamic range (WDR) nociceptive neurons in the rat spinal dorsal horn.

3.2.1. Materials

  • Sprague-Dawley rats (male, 300-450 g)

  • Urethane anesthesia

  • Tungsten microelectrode

  • Amplifier and data acquisition system

  • Heat stimulator

  • This compound solution

  • Vehicle solution (e.g., ethanol/Emulphor/saline)

3.2.2. Animal Preparation and Neuron Identification

  • Anesthetize the rat with urethane.

  • Perform a laminectomy to expose the spinal cord at the lumbar level.

  • Introduce a tungsten microelectrode into the dorsal horn to record extracellular action potentials.

  • Identify WDR neurons by their increasing firing rates in response to graded mechanical stimuli (brush, pressure, pinch) and noxious heat applied to the hind paw receptive field.

3.2.3. Recording Protocol

  • Establish a stable baseline of heat-evoked responses by applying three heat stimuli at 10-minute intervals.

  • Administer this compound (e.g., 0.43 µg in 50 µl) or vehicle subdermally into the receptive field.

  • Measure heat-evoked responses at 10-minute intervals for at least 30 minutes post-injection.

  • Analyze the data by comparing the firing rates before and after the injection of this compound or vehicle.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound in sensory neurons and a typical experimental workflow for calcium imaging.

Proposed Signaling Pathway of this compound```dot

// Nodes PalGly [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCR (GPR18/GPR55/GPR132)", shape=cds, fillcolor="#FBBC05"]; Gi_o [label="Gi/o Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_alpha [label="Gαi/o", shape=ellipse, fillcolor="#F1F3F4"]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; Ca_channel [label="Ca²⁺ Channel", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4"]; Ca_i [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide\nSynthase (NOS)", shape=ellipse, fillcolor="#FBBC05"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#F1F3F4"]; Neuronal_Modulation [label="Modulation of\nNeuronal Excitability\n(↓ Firing)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTX [label="Pertussis Toxin", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PalGly -> GPCR [label="binds"]; GPCR -> Gi_o [label="activates"]; Gi_o -> G_alpha; Gi_o -> G_beta_gamma; G_alpha -> AC [arrowhead=tee, label="inhibits"]; AC -> cAMP [arrowhead=none, style=dashed]; G_beta_gamma -> Ca_channel [label="modulates"]; Ca_channel -> Ca_influx; Ca_influx -> Ca_i; Ca_i -> NOS [label="activates"]; NOS -> NO; Ca_i -> Neuronal_Modulation; NO -> Neuronal_Modulation; PTX -> Gi_o [arrowhead=tee, label="inhibits", style=dashed, color="#EA4335"]; }``` Caption: Proposed signaling pathway for this compound in sensory neurons.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow start Start plate_cells Plate F-11 or DRG cells on coverslips start->plate_cells load_dye Load cells with Fura-2 AM plate_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells mount_sample Mount coverslip on microscope stage wash_cells->mount_sample baseline Record baseline fluorescence (340/380nm) mount_sample->baseline add_palgly Apply this compound baseline->add_palgly record_response Record fluorescence changes add_palgly->record_response analyze Analyze data: calculate [Ca²⁺]i ratio record_response->analyze end End analyze->end

Caption: General experimental workflow for calcium imaging experiments.

Conclusion

This compound is a bioactive lipid with significant modulatory effects on sensory neuron function. Its mechanism of action, involving GPCR activation, Gi/o protein signaling, and subsequent modulation of intracellular calcium and nitric oxide production, presents a promising avenue for the development of novel analgesic therapies. Further research is warranted to fully elucidate the specific roles of GPR18, GPR55, and GPR132 in mediating the effects of this compound and to explore the therapeutic potential of targeting this signaling pathway for pain management.

References

An In-depth Technical Guide on the Role of Palmitoylglycine in Modulating Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoylglycine (PalGly) is an endogenous N-acyl amino acid that has emerged as a significant modulator of intracellular calcium concentration, particularly within sensory neurons. This technical guide provides a comprehensive overview of the mechanisms by which PalGly influences calcium influx, detailing the involved signaling pathways, summarizing key quantitative data, and presenting detailed experimental protocols. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of PalGly and related compounds in pain, inflammation, and other signaling pathways governed by calcium homeostasis.

Introduction

N-acyl amino acids are a class of lipid signaling molecules structurally related to the endocannabinoids.[1] Palmitoylglycine, consisting of a palmitic acid molecule linked to a glycine (B1666218) amino acid, is found in notable concentrations in mammalian skin and spinal cord tissue.[1][2] Research has demonstrated that PalGly can induce a transient influx of calcium in dorsal root ganglion (DRG) neurons and the F-11 cell line, a DRG-like cell line.[1][2][3] This activity suggests a role for PalGly in modulating neuronal excitability and signaling. The mechanism of action involves a G-protein coupled receptor and downstream activation of non-selective cation channels, leading to subsequent intracellular signaling events. A key discovery has identified the G-protein-coupled receptor GPR132 (also known as G2A) as a receptor for N-palmitoylglycine.[4]

Signaling Pathway of this compound-Mediated Calcium Influx

The influx of calcium initiated by this compound is a multi-step process involving a specific G-protein coupled receptor and downstream effector channels. The signaling cascade is sensitive to pertussis toxin (PTX), indicating the involvement of a Gαi/o subunit.[1][2][3] The recently identified receptor for PalGly is GPR132.[4]

The proposed signaling pathway is as follows:

  • Receptor Binding: this compound binds to and activates the GPR132 receptor on the cell surface.

  • G-protein Activation: This activation leads to the dissociation of the heterotrimeric G-protein, with the Gαi/o subunit inhibiting adenylyl cyclase (a canonical pathway for Gi) and the βγ subunits being released to interact with downstream effectors.

  • Ion Channel Gating: The Gβγ subunits are hypothesized to directly or indirectly gate non-selective cation channels on the plasma membrane.

  • Calcium Influx: The opening of these channels permits the influx of extracellular calcium into the cell.

  • Downstream Effects: The resulting increase in intracellular calcium concentration can then activate various calcium-sensitive enzymes, such as nitric oxide synthase (NOS), leading to the production of nitric oxide (NO).[1][2][3]

Palmitoylglycine_Signaling_Pathway PalGly This compound GPR132 GPR132 PalGly->GPR132 Binds to G_protein Gi/o Protein GPR132->G_protein Activates NSCC Non-Selective Cation Channel Ca2_ion Ca²⁺ NSCC->Ca2_ion Influx G_protein->NSCC Gates NOS Nitric Oxide Synthase (NOS) Ca2_ion->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces

Caption: Proposed signaling pathway for this compound-mediated calcium influx.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the effects of this compound on calcium influx and its interaction with its identified receptor.

Table 1: Potency of this compound in Inducing Calcium Influx

CompoundCell LineParameterValueReference
N-palmitoylglycineF-11EC505.5 µM[1]

Table 2: Inhibition of this compound-Induced Calcium Influx

InhibitorTargetCell LineEffectReference
Pertussis ToxinGαi/o proteinsF-11Inhibition of Ca2+ influx[1]
Ruthenium RedNon-selective cation channelsF-11Blockade of Ca2+ influx[1][2][3]
SK&F96365Non-selective cation channelsF-11Blockade of Ca2+ influx[1][2][3]
Lanthanum (La3+)Non-selective cation channelsF-11Blockade of Ca2+ influx[1][2][3]

Table 3: Activity of N-acylglycines at the GPR132 Receptor

CompoundParameterRelative PotencyReference
N-palmitoylglycineAgonist+++++[4]
N-linoleoylglycineAgonist++++[4]
N-oleoylglycineAgonist+++[4]
N-stearoylglycineAgonist+++[4]
N-arachidonoylglycineAgonist++[4]
N-docosahexaenoylglycineAgonist+[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in calcium influx.

Cell Culture of F-11 Cells

The F-11 cell line, a hybrid of rat dorsal root ganglion neurons and mouse neuroblastoma cells, is a common model for studying sensory neuron physiology.

  • Media: Cells are maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 2% HAT supplement (hypoxanthine, aminopterin, thymidine), and 2 mM L-glutamine.[2]

  • Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. The media is aspirated, cells are washed with phosphate-buffered saline (PBS), and then detached using a trypsin-EDTA solution. Fresh media is added to inactivate the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh media and plated onto new culture dishes.

Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

  • Cell Plating: F-11 cells are plated onto poly-D-lysine-coated glass coverslips or 96-well black-walled, clear-bottom plates 24 hours prior to the experiment.[1]

  • Dye Loading:

    • Prepare a loading buffer of 3 µM Fura-2 AM in Ham's F-12 medium. To aid in dye solubility, an equal volume of 20% pluronic acid in DMSO can be mixed with the Fura-2 AM stock before dilution in the medium.

    • Aspirate the culture medium from the cells and wash once with Ham's F-12 medium.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 60 minutes at room temperature in the dark.[1]

    • Following incubation, wash the cells three times with Ham's F-12 medium to remove extracellular dye.[1]

  • Calcium Imaging:

    • Mount the coverslip onto an inverted microscope equipped for fluorescence imaging or place the 96-well plate into a fluorescence plate reader (e.g., FlexStation II).

    • Establish a baseline fluorescence reading by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • To initiate the experiment, add this compound at the desired concentration. For inhibition studies, pre-incubate the cells with the antagonist (e.g., ruthenium red, SK&F96365, or PTX) for an appropriate time before adding this compound.

    • Continuously record the 340/380 nm fluorescence ratio over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). The response to this compound can be quantified by measuring the peak change in this ratio from the baseline.

Mandatory Visualizations

Experimental Workflow for Calcium Influx Measurement

The following diagram illustrates the general workflow for conducting a calcium influx experiment to assess the effect of this compound.

Experimental_Workflow Start Start Cell_Culture F-11 Cell Culture and Plating Start->Cell_Culture Dye_Loading Fura-2 AM Loading Cell_Culture->Dye_Loading Washing Wash to Remove Extracellular Dye Dye_Loading->Washing Baseline Establish Baseline Fluorescence Ratio Washing->Baseline Stimulation Add this compound (and/or Inhibitors) Baseline->Stimulation Data_Acquisition Record Fluorescence Ratio Over Time Stimulation->Data_Acquisition Analysis Data Analysis: Peak Response, EC50, etc. Data_Acquisition->Analysis End End Analysis->End

Caption: General workflow for a this compound-induced calcium influx assay.
Logical Relationship of Experimental Observations

The following diagram illustrates the logical connections between the key experimental findings that define the mechanism of this compound-induced calcium influx.

Logical_Relationships Observation1 PalGly Induces Ca²⁺ Influx in Sensory Neurons Observation2 Influx is Dependent on Extracellular Ca²⁺ Observation1->Observation2 Observation3 Influx is Blocked by Non-Selective Cation Channel Blockers Observation1->Observation3 Observation4 Influx is PTX-Sensitive Observation1->Observation4 Conclusion1 Involvement of Plasma Membrane Ion Channels Observation2->Conclusion1 Observation3->Conclusion1 Conclusion2 Involvement of a Gi/o-Coupled GPCR Observation4->Conclusion2 Observation5 PalGly Activates GPR132 Conclusion3 GPR132 is the Likely Receptor Observation5->Conclusion3 Conclusion2->Conclusion3

Caption: Logical flow of experimental evidence for this compound's mechanism.

Conclusion

This compound is a bioactive lipid that modulates calcium influx in sensory neurons through the activation of the GPR132 receptor and subsequent opening of non-selective cation channels. This technical guide provides a detailed framework for understanding and investigating this signaling pathway. The presented data and protocols offer a solid foundation for further research into the physiological roles of this compound and its potential as a therapeutic target for conditions involving aberrant calcium signaling, such as chronic pain and inflammation. Future studies should focus on further elucidating the direct interactions between the activated G-protein and the specific ion channels involved, as well as exploring the broader physiological consequences of GPR132 activation by this compound in various cell types and tissues.

References

Palmitoylglycine's Role in Nitric Oxide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the signaling mechanisms by which palmitoylglycine (PalGly), an endogenous N-acyl amide, modulates nitric oxide (NO) production. This document outlines the key signaling pathways, presents quantitative data from seminal studies, and offers detailed experimental protocols relevant to the investigation of this pathway. The information is intended to support further research and drug development efforts targeting this novel signaling axis.

Core Signaling Pathway of this compound-Induced Nitric Oxide Production

This compound initiates a signaling cascade that culminates in the production of nitric oxide. The primary mechanism involves the activation of a G-protein coupled receptor (GPCR), leading to an influx of extracellular calcium and subsequent activation of calcium-sensitive nitric oxide synthase (NOS) enzymes.[1][2] Recent research has identified GPR132 (also known as G2A) as a receptor for this compound.

The binding of this compound to its GPCR is believed to activate a pertussis toxin-sensitive G-protein.[1][2][3] This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This initial calcium release, coupled with the activation of non-selective cation channels in the plasma membrane, results in a significant influx of extracellular calcium.[1][3] This sustained increase in intracellular calcium is a critical step, as it leads to the activation of calcium-dependent nitric oxide synthases (NOS), such as endothelial NOS (eNOS) and neuronal NOS (nNOS), which then produce nitric oxide from L-arginine.[1][2]

Palmitoylglycine_NO_Signaling PalGly This compound (PalGly) GPCR G-Protein Coupled Receptor (e.g., GPR132/G2A) PalGly->GPCR Binds to G_protein Pertussis Toxin-Sensitive G-Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_channel Non-selective Cation Channel G_protein->Ca_channel Activates Ca_influx Ca²⁺ Influx PLC->Ca_influx Stimulates Ca_channel->Ca_influx NOS Ca²⁺-sensitive Nitric Oxide Synthase (NOS) Ca_influx->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces

This compound signaling pathway for nitric oxide production.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of this compound on nitric oxide production and related cellular responses.

Table 1: Effect of this compound on Nitric Oxide Production in F-11 Cells

This compound ConcentrationMean Fluorescence Intensity (DAF-2)Standard Error of the Mean (SEM)
Vehicle (Control)~100-
1 µM~150-
10 µM~250-
30 µM~350-

Data extracted and estimated from Rimmerman et al., 2008, Figure 7. The y-axis represents the percentage of control fluorescence.

Table 2: Inhibition of this compound-Induced Nitric Oxide Production

TreatmentMean Fluorescence Intensity (DAF-2)Standard Error of the Mean (SEM)
This compound (30 µM)~350-
This compound + 7-nitroindazole (B13768) (NOS inhibitor)~100-
This compound + Ruthenium Red (Calcium channel blocker)~100-
This compound + SK&F96365 (Calcium channel blocker)~100-

Data extracted and estimated from Rimmerman et al., 2008, Figure 7. The y-axis represents the percentage of control fluorescence.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and nitric oxide production.

Measurement of Nitric Oxide Production using DAF-2 Fluorescence

This protocol is adapted from the methods described by Rimmerman et al. (2008).[1]

Objective: To quantify the production of nitric oxide in cultured cells following stimulation with this compound.

Materials:

  • F-11 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • DAF-2 diacetate (4,5-Diaminofluorescein diacetate)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture F-11 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the F-11 cells into 96-well black-walled, clear-bottom microplates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • DAF-2 Loading: Wash the cells twice with HBSS. Prepare a 5 µM working solution of DAF-2 diacetate in HBSS. Add 100 µL of the DAF-2 solution to each well and incubate for 30 minutes at 37°C.

  • Washing: After incubation, wash the cells three times with HBSS to remove excess DAF-2.

  • Stimulation: Prepare various concentrations of this compound in HBSS. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO in HBSS).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation at 495 nm and emission at 515 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the results as a percentage of the control (vehicle-treated cells).

Western Blot Analysis of Nitric Oxide Synthase Isoforms

This protocol is a general method for detecting the presence of nNOS and eNOS in cell lysates.

Objective: To determine the expression levels of neuronal and endothelial nitric oxide synthase in the experimental cell line.

Materials:

  • F-11 cell lysate

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-nNOS, anti-eNOS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the F-11 cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-nNOS or anti-eNOS) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on nitric oxide production.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., F-11 cells) start->cell_culture seeding Cell Seeding in 96-well plate cell_culture->seeding loading DAF-2 Loading seeding->loading treatment Treatment with This compound (and inhibitors) loading->treatment incubation Incubation treatment->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Experimental workflow for measuring nitric oxide production.

References

An In-depth Technical Guide to the Physiological Concentrations of Palmitoylglycine in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylglycine (PalGly) is an endogenous N-acyl amide, a class of signaling lipids involved in a variety of physiological processes. This technical guide provides a comprehensive overview of the physiological concentrations of this compound in various tissues, details the experimental protocols for its quantification, and elucidates its known signaling pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development who are interested in the therapeutic potential of this bioactive lipid.

Data Presentation: Physiological Concentrations of this compound

The concentration of this compound varies significantly across different tissues, suggesting tissue-specific roles. Quantitative data from studies in rats provide a baseline for understanding its distribution.

Table 1: Physiological Concentrations of this compound in Rat Tissues
TissueConcentration (pmol/g)
Skin~1600
Lung~700
Spinal Cord~450
Ovary~400
Kidney~150
Liver~150
Spleen~150
Small Intestine~75
Uterus~75
Heart~50
Brain~50
Testis~50

Data sourced from Rimmerman et al., 2008.[1]

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. The following protocols are based on established methodologies.

Quantification of this compound in Tissues by HPLC-MS/MS

This method, adapted from Rimmerman et al. (2008), allows for the sensitive and specific quantification of this compound.[1]

1. Tissue Extraction:

  • Homogenize tissue samples in methanol (B129727).

  • Perform a partial purification of the methanol extract using C18 solid-phase extraction columns.

  • Elute the analyte with 100% methanol.

2. HPLC Separation:

  • Inject the purified extract onto a reverse-phase column (e.g., Zorbax eclipse XDB 2.1- × 50-mm).

  • Employ a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with a formic acid modifier) for rapid separation.

3. MS/MS Detection:

  • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for quantification.

  • The parent and fragment ions for this compound are m/z 312.2 and 74.2, respectively.[1]

  • Use a deuterated internal standard, such as [²H₈]N-arachidonoylglycine, to correct for recovery.

Measurement of this compound-Induced Intracellular Calcium Influx

The following is a general protocol for measuring changes in intracellular calcium concentration in response to this compound, based on standard calcium imaging techniques using the fluorescent indicator Fura-2 AM.

1. Cell Preparation:

  • Culture cells (e.g., dorsal root ganglion neurons or a suitable cell line) on coverslips or in a multi-well plate suitable for fluorescence microscopy or a plate reader.

2. Fura-2 AM Loading:

  • Prepare a Fura-2 AM stock solution in anhydrous DMSO.

  • Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

3. Washing and De-esterification:

  • Wash the cells with the physiological buffer to remove extracellular Fura-2 AM.

  • Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.

4. Calcium Imaging:

  • Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope or place the plate in a fluorescence plate reader.

  • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

  • Establish a stable baseline fluorescence ratio (340/380) before adding this compound.

  • Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Signaling Pathways of this compound

This compound exerts its biological effects through the activation of specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.

GPR132-Mediated Signaling

The primary receptor for this compound is G protein-coupled receptor 132 (GPR132), also known as G2A.[4] Physiological concentrations of N-acyl glycines are sufficient to activate this receptor.[5] GPR132 can couple to both Gαi and Gαs proteins, leading to distinct downstream effects.

  • Gαi Pathway: Activation of the Gαi subunit by this compound leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signaling event.

  • Gαs Pathway: GPR132 activation can also stimulate the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a ubiquitous second messenger that can modulate the activity of protein kinase A (PKA) and other downstream effectors.[5][6]

  • MAPK Pathway: Downstream of G protein activation, this compound can also stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and differentiation.[6]

Palmitoylglycine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PalGly This compound GPR132 GPR132 PalGly->GPR132 binds G_alpha_i Gαi GPR132->G_alpha_i activates G_alpha_s Gαs GPR132->G_alpha_s activates PLC PLC G_alpha_i->PLC activates AC Adenylyl Cyclase G_alpha_s->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers MAPK MAPK Pathway DAG->MAPK activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKA PKA cAMP->PKA activates PKA->Cellular_Response MAPK->Cellular_Response

GPR132 Signaling Pathway for this compound.
Enzymatic Regulation of this compound Levels

The physiological concentrations of this compound are, in part, regulated by the enzyme fatty acid amide hydrolase (FAAH). Studies have shown that inhibition of FAAH or its genetic knockout leads to a significant increase in the brain levels of this compound, suggesting that FAAH is involved in its degradation.[1]

PalGly_Metabolism PalGly This compound Degradation Degradation Products PalGly->Degradation degraded by FAAH FAAH FAAH_inhibitor FAAH Inhibitor FAAH_inhibitor->FAAH inhibits

References

Palmitoylglycine: A Technical Guide to its Role in Pain and Inflammation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl glycine (B1666218) (PalGly) is an endogenous N-acyl amide that has emerged as a significant modulator of pain and inflammation. Structurally similar to the well-characterized anti-inflammatory lipid N-palmitoylethanolamide (PEA), PalGly is found in various mammalian tissues, with notably high concentrations in the skin and spinal cord.[1] Its levels are regulated by the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation.[1] This technical guide provides an in-depth overview of the current understanding of PalGly's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Data Presentation

Table 1: Endogenous Levels and Regulation of Palmitoylglycine
Biological MatrixSpeciesConditionThis compound Level (pmol/g)Reference
BrainMouseWild-Type26.2 ± 2.77[1]
BrainMouseFAAH Knockout41.1 ± 3.63*[1]
SkinRat-~1600[1]
Spinal CordRat-High[1]
IntestineRat-High[1]
LungRat-High[1]

*p ≤ 0.05 compared to Wild-Type

Table 2: In Vitro Effects of this compound on Sensory Neurons
AssayCell Type/TissueThis compound ConcentrationObserved EffectReference
Nociceptive FiringRat Dorsal Horn Neurons0.43 µg (intradermal)Potent inhibition of heat-evoked firing[1]
Calcium InfluxF-11 Cells10 µMInduction of transient calcium influx[1]
Calcium InfluxF-11 Cells15 µMEffect attenuated by Pertussis Toxin (250-500 ng/ml)[1]
Nitric Oxide ProductionF-11 CellsNot specifiedStimulation of NO production[1]
Table 3: Receptor Activation by N-Acylglycines
ReceptorLigandPotency (pEC50)AssayReference
GPR132N-palmitoylglycine 6.2 ± 0.16 β-arrestin recruitment[2]
GPR132N-linoleoylglycine~5.5β-arrestin recruitment[2]
GPR132N-oleoylglycine~5.0β-arrestin recruitment[2]
GPR132N-stearoylglycine~5.0β-arrestin recruitment[2]
GPR132N-arachidonoylglycine<5.0β-arrestin recruitment[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on pain and inflammation through a multi-faceted signaling cascade, primarily initiated by the activation of a G protein-coupled receptor (GPCR).

GPCR-Mediated Signaling in Sensory Neurons

Current evidence suggests that PalGly's actions in sensory neurons are mediated by a pertussis toxin-sensitive GPCR, indicating the involvement of Gi/o proteins.[1] This activation leads to a transient influx of extracellular calcium, which in turn stimulates nitric oxide (NO) production via calcium-sensitive nitric oxide synthase (nNOS).[1] The subsequent increase in NO can modulate neuronal excitability and neurotransmission.

Palmitoylglycine_Signaling_Pathway PalGly This compound GPCR GPCR (GPR18/GPR132) PalGly->GPCR Binds to G_protein Gi/o Protein GPCR->G_protein Activates Ca_channel Calcium Channel G_protein->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx nNOS nNOS Ca_influx->nNOS Activates NO_production Nitric Oxide (NO) Production nNOS->NO_production Neuronal_Modulation Modulation of Neuronal Excitability NO_production->Neuronal_Modulation

This compound signaling cascade in sensory neurons.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Tissues

This protocol details the methodology for extracting and quantifying PalGly from biological tissues using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1]

Materials:

  • Methanol (B129727) (HPLC grade)

  • C18 Solid Phase Extraction (SPE) columns

  • Agilent 1100 series autosampler (or equivalent)

  • Zorbax eclipse XDB 2.1- × 50-mm reversed-phase column (or equivalent)

  • Shimadzu 10AdVP pumps (or equivalent)

  • Applied Biosystems/MDS Sciex API 3000 triple quadrupole mass spectrometer (or equivalent) with a heat-assisted electrospray ionization source

  • [²H₈]N-arachidonoylglycine ([²H₈]NAGly) internal standard

Procedure:

  • Homogenize tissue samples in methanol.

  • Partially purify the methanol extract using C18 SPE columns.

  • Elute the analyte with 100% methanol.

  • Inject a 10-µl aliquot of the eluate onto the reversed-phase column using the autosampler.

  • Perform gradient elution at a flow rate of 200 µl/min.

  • Conduct mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM).

    • PalGly transition: 312.2 → 74.2 m/z

    • [²H₈]NAGly internal standard transition: 368.2 → 76.2 m/z

  • Quantify PalGly levels based on the peak area ratio of the analyte to the internal standard.

PalGly_Extraction_Workflow start Tissue Sample homogenize Homogenize in Methanol start->homogenize spe C18 Solid Phase Extraction homogenize->spe elute Elute with 100% Methanol spe->elute hplc_ms HPLC-MS/MS Analysis (Negative Ion Mode, MRM) elute->hplc_ms quantify Quantification hplc_ms->quantify

Workflow for this compound extraction and quantification.

Protocol 2: In-Cell Western Assay for p38 MAPK Activation

This protocol describes a method to assess the effect of PalGly on the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a cell-based assay.[1]

Materials:

  • F-11 cells

  • This compound

  • 3.7% Formaldehyde (B43269) in PBS

  • 0.1% Triton X-100 in PBS

  • Odyssey blocking buffer

  • Primary antibody against phospho-p38 MAPK

  • Fluorescently labeled secondary antibody

Procedure:

  • Plate F-11 cells to approximately 80% confluency.

  • Treat cells with PalGly at desired concentrations (e.g., 10 nM–20 µM) for the specified duration.

  • Remove the media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells five times with 0.1% Triton X-100 in PBS with moderate shaking for 5 minutes each.

  • Block the cells with Odyssey blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Acquire and analyze the fluorescent signal using an appropriate imaging system.

In_Cell_Western_Workflow start Plate F-11 Cells treat Treat with this compound start->treat fix Fix with Formaldehyde treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with Odyssey Blocking Buffer permeabilize->block primary_ab Incubate with Primary Antibody (anti-p-p38 MAPK) block->primary_ab wash Wash primary_ab->wash secondary_ab Incubate with Fluorescent Secondary Antibody secondary_ab->wash wash->secondary_ab analyze Image and Analyze wash->analyze Final

In-Cell Western assay workflow.

Protocol 3: Carrageenan-Induced Paw Edema

This is a standard protocol to assess the anti-inflammatory effects of a compound in vivo. While specific data for PalGly is not yet available, this protocol can be adapted for its evaluation.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • This compound solution/suspension in an appropriate vehicle

  • Plethysmometer

Procedure:

  • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage inhibition of paw edema for the this compound-treated groups compared to the vehicle-treated control group.

Protocol 4: Formalin Test

The formalin test is a widely used model of nociceptive and inflammatory pain. This protocol can be used to evaluate the analgesic properties of this compound.

Materials:

  • Male Swiss mice (20-25 g)

  • 2.5% Formalin solution in saline

  • This compound solution/suspension in an appropriate vehicle

  • Observation chamber

Procedure:

  • Administer this compound or vehicle to the animals.

  • After the pre-treatment period, inject 20 µl of 2.5% formalin solution into the dorsal surface of the right hind paw.

  • Immediately place the animal in the observation chamber.

  • Record the total time spent licking the injected paw during two distinct phases:

    • Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain)

    • Phase 2 (late phase): 15-30 minutes post-injection (inflammatory pain)

  • Compare the licking time in the this compound-treated groups to the vehicle-treated control group for both phases.

Protocol 5: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase. It can be adapted to investigate the effect of this compound on mast cell stabilization.

Materials:

  • RBL-2H3 mast cells

  • Mast cell degranulation stimulus (e.g., antigen, compound 48/80)

  • This compound

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate.

  • Pre-incubate the cells with this compound or vehicle for a specified time.

  • Stimulate the cells with a degranulating agent.

  • After incubation, centrifuge the plate and collect the supernatants.

  • Lyse the remaining cells in the wells with a detergent (e.g., Triton X-100) to determine the total β-hexosaminidase content.

  • Incubate the supernatants and cell lysates with the pNAG substrate.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release as a measure of degranulation.

Conclusion

This compound is a promising endogenous lipid with significant potential in the modulation of pain and inflammation. Its mechanism of action, involving GPCR activation, calcium influx, and nitric oxide production in sensory neurons, provides a solid foundation for its therapeutic potential. While further research is needed to fully elucidate its efficacy in in vivo models of pain and inflammation and its effects on downstream inflammatory mediators such as cytokines and mast cell degranulation, the provided protocols offer a robust framework for future investigations. The continued exploration of this compound's pharmacology is warranted for the development of novel analgesic and anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-palmitoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and biological application of N-palmitoyl glycine (B1666218) (PalGly) for research purposes. PalGly is an endogenous N-acyl amide that has garnered significant interest for its role as a signaling molecule, particularly in modulating pain and inflammation.[1][2]

Chemical Synthesis of N-palmitoyl glycine

The most common and efficient method for the laboratory-scale synthesis of N-palmitoyl glycine is the Schotten-Baumann reaction. This method involves the acylation of glycine with palmitoyl (B13399708) chloride in an alkaline aqueous solution.

Reaction Scheme:

Palmitoyl Chloride + Glycine → N-palmitoyl glycine + HCl

Experimental Protocol: Schotten-Baumann Synthesis

This protocol is adapted from established Schotten-Baumann reaction principles for N-acylation of amino acids.[3][4][5]

Materials:

  • Palmitic acid

  • Thionyl chloride (SOCl₂) or Phosgene (B1210022) (COCl₂)[6]

  • Glycine

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous dichloromethane (B109758) (DCM) or Diethyl ether

  • N,N-dimethylformamide (DMF) (catalyst) or Pyridine (catalyst)[6]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Dropping funnel

  • Reflux condenser

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH indicator paper

  • Rotary evaporator

Procedure:

Part 1: Preparation of Palmitoyl Chloride [6]

  • In a dry 500 mL four-neck flask equipped with a thermometer, reflux condenser, and a gas inlet, add palmitic acid (1 mol, 256 g) and a catalytic amount of N,N-dimethylformamide (0.02 mol, 1.5 g).

  • Heat the mixture to 60°C to melt the palmitic acid.

  • Slowly introduce thionyl chloride (1.1 mol) or phosgene (1.1 mol, 110g) into the reaction mixture while maintaining the temperature between 70-80°C over 5-10 hours. Caution: This step should be performed in a well-ventilated fume hood as it generates toxic gases.

  • After the addition is complete, continue the reaction for an additional 1-2 hours.

  • Remove the excess thionyl chloride or phosgene by distillation.

  • Purify the resulting palmitoyl chloride by vacuum distillation, collecting the fraction at 160-180°C (at 1333 Pa).

Part 2: Synthesis of N-palmitoyl glycine [6]

  • Prepare a 25% (w/v) aqueous solution of glycine by dissolving glycine (1 mol, 97 g) in 291 g of distilled water in a 1000 mL four-necked flask equipped with a thermometer, dropping funnel, and a mechanical stirrer.

  • Cool the glycine solution to 15-20°C using an ice bath.

  • In a separate dry dropping funnel, place the freshly prepared palmitoyl chloride (1.1 mol, 302 g).

  • While vigorously stirring the glycine solution, slowly add the palmitoyl chloride dropwise.

  • Simultaneously, add a 25% aqueous solution of sodium hydroxide (NaOH) dropwise to maintain the pH of the reaction mixture between 8 and 10.

  • After the addition of palmitoyl chloride is complete, continue the reaction for an additional 4-5 hours at the same temperature.

  • Once the reaction is complete, acidify the mixture to pH 1-2 with 6N hydrochloric acid (HCl). A white precipitate of N-palmitoyl glycine will form.

  • Allow the product to fully precipitate in the ice bath.

  • Collect the white solid by vacuum filtration and wash it thoroughly with cold distilled water.

  • Dry the product under vacuum to obtain N-palmitoyl glycine.

Purification

The crude N-palmitoyl glycine can be purified by recrystallization.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

For higher purity, solid-phase extraction (SPE) can be employed.

Protocol: Solid-Phase Extraction (SPE)

  • Dissolve the crude N-palmitoyl glycine in a suitable solvent.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the dissolved sample onto the cartridge.

  • Wash the cartridge with a non-polar solvent to remove impurities.

  • Elute the N-palmitoyl glycine with a more polar solvent, such as methanol or acetonitrile.[7]

  • Evaporate the solvent to obtain the purified product.

Data Presentation: Synthesis and Characterization
ParameterValueReference
Synthesis Method Schotten-Baumann Reaction[4][6]
Reactants Palmitoyl chloride, Glycine[6]
Solvent Water[6]
Base Sodium Hydroxide[6]
Reaction Temperature 15-20°C[6]
Reaction pH 8-10[6]
Yield (Palmitoyl Chloride) 89%[6]
Yield (N-palmitoyl glycine) 94%[6]
Molecular Formula C₁₈H₃₅NO₃[2][8]
Molecular Weight 313.48 g/mol [8]
Appearance White solid
Solubility Soluble in Methanol[2]

Biological Applications of N-palmitoyl glycine

N-palmitoyl glycine is a bioactive lipid that modulates cellular signaling pathways, primarily through interaction with G protein-coupled receptors (GPCRs) such as GPR18 and GPR55.[7][9][10] Its effects include the modulation of intracellular calcium levels and nitric oxide production.[6][7]

Signaling Pathways

PalGly_Synthesis palmitic_acid Palmitic Acid palmitoyl_chloride Palmitoyl Chloride palmitic_acid->palmitoyl_chloride SOCl₂, DMF (cat.) 70-80°C thionyl_chloride Thionyl Chloride thionyl_chloride->palmitoyl_chloride npg N-palmitoyl glycine palmitoyl_chloride->npg Schotten-Baumann 15-20°C, pH 8-10 glycine Glycine glycine->npg naoh NaOH (aq) naoh->npg

PalGly_Signaling

Experimental Protocols for Biological Assays

1. Intracellular Calcium Influx Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to N-palmitoyl glycine treatment using a fluorescent calcium indicator.[11][12][13]

Materials:

  • Dorsal root ganglion (DRG) cells or a suitable cell line (e.g., F-11 cells)[7]

  • Cell culture medium

  • Poly-D-lysine coated plates or coverslips

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • N-palmitoyl glycine stock solution (in DMSO or ethanol)

  • Ionomycin (B1663694) (positive control)

  • Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Plating: Plate DRG or F-11 cells on poly-D-lysine coated 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Measure the baseline fluorescence for a few minutes.

    • Add N-palmitoyl glycine at the desired concentrations to the wells. The EC₅₀ for PalGly-induced calcium influx in F-11 cells is approximately 5.5 µM.[2]

    • Continuously record the fluorescence signal for several minutes to observe the calcium transient.

    • At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.

  • Data Analysis:

    • Calculate the ratio of fluorescence emission at two different excitation wavelengths (for Fura-2, typically 340 nm and 380 nm).

    • Plot the fluorescence ratio over time to visualize the calcium influx.

    • Quantify the response by measuring the peak amplitude or the area under the curve.

2. Nitric Oxide (NO) Production Assay

This protocol measures the production of nitric oxide, a downstream signaling molecule of N-palmitoyl glycine action, using the Griess reagent.[14]

Materials:

  • F-11 cells or other suitable cell line

  • Cell culture medium

  • N-palmitoyl glycine stock solution

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate F-11 cells in a 96-well plate and grow to confluence.

    • Treat the cells with various concentrations of N-palmitoyl glycine for the desired time period.

  • Sample Collection:

    • After treatment, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add a specific volume of the collected supernatant.

    • Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite.

  • Measurement:

    • Measure the absorbance of the samples and standards at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • The amount of nitrite is an indicator of NO production.

Experimental_Workflow

References

Application Notes and Protocols for the Chemical Synthesis of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of N-acyl amino acids (NAAAs), a class of lipid signaling molecules with significant therapeutic potential. The information presented here is intended to be a foundational resource for professionals in biomedical research and drug development.

Introduction

N-acyl amino acids are endogenous signaling molecules characterized by a fatty acid linked to an amino acid via an amide bond.[1] They are involved in diverse physiological processes, including inflammation, pain, and metabolism, making them attractive targets for novel therapeutic interventions.[1][2] This document outlines two common and effective chemical methods for their synthesis: the Schotten-Baumann reaction and synthesis via acylation of amino acid esters.

Chemical Synthesis Methods

Two primary chemical methods for the synthesis of N-acyl amino acids are detailed below. Both methods offer high yields and can be adapted for various amino acids and acyl chains.

Method 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides.[3][4] In the context of NAAA synthesis, it involves the reaction of an amino acid with an acyl chloride in the presence of a base, typically in a biphasic solvent system.[4][5] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][6]

General Reaction Scheme:

This protocol describes the synthesis of N-lauroyl-L-threonine as an illustrative example.[7]

Materials:

  • L-Threonine

  • Lauroyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve L-threonine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add lauroyl chloride dropwise to the stirred solution while maintaining the temperature below 10°C.

  • Simultaneously, add an aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 10 and 11.[8]

  • After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-lauroyl-L-threonine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.

N-Acyl Amino AcidAmino AcidAcyl ChlorideYield (%)Reference
N-Lauroyl-L-threonineL-ThreonineLauroyl chloride80[7]
O,N-Dilauryl-L-tyrosineL-TyrosineLauroyl chloride50[7]
N,N-Dilauryl-L-lysineL-LysineLauroyl chloride53[7]
Method 2: Acylation of Amino Acid Esters

This method involves a two-step process: first, the esterification of the amino acid, followed by N-acylation of the amino acid ester, and finally, hydrolysis of the ester to yield the N-acyl amino acid.[9] This approach can be advantageous when dealing with amino acids that have functional groups that might interfere with the Schotten-Baumann reaction.

General Reaction Scheme:

  • Esterification: H₂N-CHR'-COOH + R''OH + H₂SO₄ → H₂N-CHR'-COOR''

  • N-Acylation: R-COCl + H₂N-CHR'-COOR'' → R-CONH-CHR'-COOR''

  • Hydrolysis: R-CONH-CHR'-COOR'' + NaOH → R-CONH-CHR'-COONa + R''OH

This protocol provides a general procedure for the synthesis of N-acyl amino acids via the amino acid ester intermediate.[9]

Materials:

Procedure:

  • Esterification:

    • Reflux the amino acid in an excess of ethanol with a catalytic amount of sulfuric acid for several hours.

    • Evaporate the ethanol.

    • Dissolve the oily residue in chloroform and carefully add it to solid potassium carbonate to neutralize the acid.

  • N-Acylation:

    • To the chloroform solution of the amino acid ester, add one equivalent of the desired acyl chloride. The reaction is typically instantaneous.

    • Wash the chloroform solution with aqueous hydrochloric acid and then with aqueous sodium hydroxide to remove any unreacted starting materials.

  • Hydrolysis:

    • Treat the purified N-acyl amino acid ester with an equivalent amount of aqueous sodium hydroxide to hydrolyze the ester.

    • Acidify the solution to precipitate the N-acyl amino acid.

    • Isolate the product by filtration.

N-Acyl Amino Acid DerivativeStarting Amino AcidAcylating AgentYield (%)Reference
N-Acylamino acid esterVarious amino acid estersVarious acyl chloridesNot specified, but described as "pure"[9]
N-Acylamino acid(from hydrolysis)-35-40 (overall from amino acid)[9]

Visualizations

Experimental Workflow for N-Acyl Amino Acid Synthesis

The following diagram illustrates the general workflow for the chemical synthesis of N-acyl amino acids, highlighting the two primary methods described.

G cluster_0 Starting Materials cluster_1 Method 1: Schotten-Baumann Reaction cluster_2 Method 2: Acylation of Amino Acid Esters Amino Acid Amino Acid Schotten_Baumann Schotten-Baumann Reaction Amino Acid->Schotten_Baumann Esterification Esterification Amino Acid->Esterification Acyl Chloride Acyl Chloride Acyl Chloride->Schotten_Baumann N_Acylation N-Acylation Acyl Chloride->N_Acylation Alcohol Alcohol Alcohol->Esterification Final_Product N-Acyl Amino Acid Schotten_Baumann->Final_Product Esterification->N_Acylation Hydrolysis Hydrolysis N_Acylation->Hydrolysis Hydrolysis->Final_Product

Caption: General workflow for N-acyl amino acid synthesis.

Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids exert their biological effects by interacting with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels.[1][10] The diagram below provides a simplified overview of some of the known signaling pathways.

G cluster_GPCR GPCR Signaling cluster_Ion_Channel Ion Channel Modulation cluster_Transporter Transporter Inhibition NAAA N-Acyl Amino Acid (e.g., N-Arachidonoyl Glycine) GPR18 GPR18 NAAA->GPR18 GPR55 GPR55 NAAA->GPR55 GPR92 GPR92 NAAA->GPR92 T_type_Ca_Channel T-type Ca2+ Channels NAAA->T_type_Ca_Channel Inhibits GLYT2 Glycine Transporter (GLYT2) NAAA->GLYT2 Inhibits Downstream_GPCR Downstream Signaling (e.g., Anti-inflammatory effects) GPR18->Downstream_GPCR GPR55->Downstream_GPCR GPR92->Downstream_GPCR Inhibition Inhibition T_type_Ca_Channel->Inhibition Analgesic_Effects Analgesic Effects GLYT2->Analgesic_Effects

Caption: Simplified signaling pathways of N-acyl amino acids.

Conclusion

The protocols and data presented in these application notes offer a solid foundation for the synthesis and study of N-acyl amino acids. These compounds represent a promising class of molecules for the development of new therapeutics, and a thorough understanding of their synthesis is crucial for advancing research in this field.

References

Enzymatic Synthesis of N-Acyl Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of lipid molecules that play crucial roles in various physiological processes, acting as signaling molecules in the nervous, immune, and endocrine systems.[1] Their diverse biological activities have made them attractive targets for drug development and as functional ingredients in cosmetics and food products. Traditional chemical synthesis of NAAAs often involves harsh reaction conditions and the use of hazardous reagents.[2] Enzymatic synthesis offers a green and efficient alternative, providing high selectivity and milder reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of NAAAs using common hydrolases such as lipases and acylases.

Enzymatic Synthesis Strategies

The enzymatic synthesis of NAAAs can be achieved through several strategies, primarily categorized as either ATP-dependent or ATP-independent pathways.[3]

  • ATP-Dependent Synthesis: This pathway mimics the natural biosynthesis of many N-acyl compounds and involves acyl-adenylating enzymes that activate the carboxylic acid via an acyl-adenylate intermediate.[3]

  • ATP-Independent Synthesis: This approach utilizes hydrolases like lipases and acylases and relies on the transient activation of the carboxylic acid, often through an acyl-enzyme intermediate.[3] The main strategies include:

    • Direct Acylation (Reverse Hydrolysis): This is the direct condensation of a fatty acid and an amino acid, essentially the reverse of the hydrolytic reaction these enzymes typically catalyze.[2]

    • Transesterification/Aminolysis: This involves the reaction of an amino acid with an activated acyl donor, such as a fatty acid ester. The enzyme first catalyzes the formation of an acyl-enzyme intermediate from the ester, which then reacts with the amino group of the amino acid (aminolysis).

The choice of enzyme and strategy depends on the specific NAAA to be synthesized, the desired yield, and the reaction conditions.

Experimental Workflow for Enzymatic NAAA Synthesis

The general workflow for the enzymatic synthesis of N-acyl amino acids involves several key steps from substrate preparation to product purification and analysis.

Enzymatic NAAA Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Substrate_Prep Substrate Preparation (Fatty Acid & Amino Acid) Reaction Enzymatic Acylation (Control pH, Temp, Time) Substrate_Prep->Reaction Add Substrates Enzyme_Prep Enzyme Preparation (e.g., Immobilization) Enzyme_Prep->Reaction Add Enzyme Enzyme_Removal Enzyme Removal (e.g., Filtration) Reaction->Enzyme_Removal Reaction Mixture Product_Purification Product Purification (e.g., Chromatography) Enzyme_Removal->Product_Purification Crude Product Product_Analysis Product Analysis (e.g., HPLC, MS) Product_Purification->Product_Analysis Purified NAAA

Caption: General experimental workflow for enzymatic N-acyl amino acid synthesis.

Quantitative Data on Enzymatic NAAA Synthesis

The following tables summarize quantitative data from various studies on the enzymatic synthesis of different N-acyl amino acids, providing a comparative overview of reaction conditions and yields.

Table 1: Lipase-Catalyzed Synthesis of N-Acyl Amino Acids

N-Acyl Amino AcidEnzymeAcyl DonorAmino AcidSolventTemp (°C)Time (h)Yield (%)Reference
N-Lauroyl Glycine (B1666218)Rhizomucor miehei lipase (B570770) (genetically modified)Lauric AcidGlycineGlycerol (B35011)--up to 80[4]
N-Palmitoyl LysineLipasePalmitic AcidLysineVarious organic solvents--up to 40[5]
N-Acyl MethioninePorcine kidney/intestinal aminoacylase-MethionineOrganic solvent-water--20-30[5]
N-Acyl EthanolamineCandida antarctica lipase B (Novozym® 435)Fatty AcidsEthanolamine---92[6]

Table 2: Acylase-Catalyzed Synthesis of N-Acyl Amino Acids

N-Acyl Amino AcidEnzymeAcyl DonorAmino AcidSolvent SystemTemp (°C)Time (h)Conversion (%)Reference
N-Lauroyl-L-ArginineAcylase I (pig kidney)Lauric AcidL-Arginine HClGlycerol-water3714482[2]
N-Lauroyl-L-Glutamic AcidAcylase I (pig kidney)Lauric AcidL-GlutamateGlycerol-water372444[2]
N-Myristoyl-L-ArginineAcylase I (pig kidney)Myristic AcidL-Arginine HClGlycerol-water37144~70[2]
N-Palmitoyl-L-ArginineAcylase I (pig kidney)Palmitic AcidL-Arginine HClGlycerol-water37144~60[2]
Nα-Lauroyl-L-LysineAcylase I (pig kidney)Lauric AcidL-LysineGlycerol-water3724~65[2]
N-Lauroyl-L-MethionineAcylase I (pig kidney)Lauric AcidL-MethionineGlycerol-water3724~80[2]

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of N-Lauroyl Glycine

This protocol is a general guideline for the synthesis of N-lauroyl glycine using a lipase catalyst in a solvent-free or high-substrate-concentration system.

Materials:

  • Lauric acid

  • Glycine

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

  • Glycerol (optional, as a co-solvent and water activity reducer)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Stirred tank reactor with temperature control

  • Filtration system

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Substrate Preparation: In the stirred tank reactor, combine lauric acid and glycine at a desired molar ratio (e.g., 1:1 to 1:2). If using a co-solvent, add glycerol to the mixture.

  • pH Adjustment: Adjust the pH of the mixture to the optimal range for the lipase (typically pH 6-8) using a small amount of concentrated buffer or by pre-dissolving the amino acid in the buffer.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrates.

  • Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with constant stirring for 24-72 hours. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC.

  • Enzyme Recovery: After the reaction reaches the desired conversion, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent and reused.

  • Product Purification: The resulting product mixture can be purified by various methods, such as solvent extraction or chromatography, to isolate the N-lauroyl glycine.

  • Analysis: Confirm the identity and purity of the final product using techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Acylase-Catalyzed Synthesis of N-Lauroyl-L-Arginine

This protocol is adapted from a published procedure for the synthesis of N-lauroyl-L-arginine using porcine kidney acylase I.[2]

Materials:

  • Lauric acid

  • L-Arginine hydrochloride

  • Acylase I from porcine kidney (EC 3.5.1.14)

  • Glycerol

  • 100 mM Phosphate buffer (pH 7.5)

  • Stirred reaction vessel with temperature control

  • Magnetic stirrer

  • Filtration system

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation: In a 6.0 mL total volume, prepare the reaction mixture containing:

    • 25% (v/v) 100 mM phosphate buffer (pH 7.5)

    • 0.5 M L-Arginine hydrochloride

    • 6.2 mM Lauric acid

    • Glycerol to make up the remaining volume

  • Enzyme Addition: Add 0.33% (w/v) acylase I to the reaction mixture.

  • Reaction: Incubate the mixture at 37°C for 144 hours with magnetic stirring.

  • Enzyme Inactivation and Removal: After the incubation period, inactivate the enzyme (e.g., by heating) and remove it by centrifugation or filtration.

  • Product Analysis: Determine the conversion of lauric acid to N-lauroyl-L-arginine using HPLC. The conversion is calculated based on the initial molar concentration of lauric acid.

  • Purification (Optional): The product can be further purified from the reaction mixture using chromatographic techniques if required.

Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids are increasingly recognized as important signaling molecules that interact with various receptors to elicit cellular responses.

N-Arachidonoyl Glycine (NAGly) Signaling Pathway

N-arachidonoyl glycine (NAGly) is a well-studied NAAA that has been identified as a ligand for the G protein-coupled receptor 18 (GPR18). Its signaling pathway is complex and can involve both canonical and non-canonical routes.

NAGly Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NAGly N-Arachidonoyl Glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Binds to G_protein Gαi/o Protein GPR18->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Cell_Migration Cell Migration MAPK->Cell_Migration Promotes

Caption: N-Arachidonoyl Glycine (NAGly) signaling through the GPR18 receptor.

N-Acyl Serine Signaling Pathway

N-acyl serines, such as N-arachidonoyl serine (ARA-S) and N-oleoyl-L-serine (OS), have been shown to exert biological effects, including roles in angiogenesis and bone remodeling.[7][8] N-arachidonoyl serine has been reported to act via the GPR55 receptor, while N-oleoyl-L-serine appears to signal through a Gi-protein-coupled receptor in osteoblasts.[7][8]

N_Acyl_Serine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NAS N-Acyl Serine (e.g., ARA-S, OS) GPR55 GPR55 / GPCR NAS->GPR55 Binds to G_protein Gαi/o Protein GPR55->G_protein Activates ERK ERK1/2 G_protein->ERK Phosphorylates Akt Akt G_protein->Akt Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration Akt->Migration

Caption: A representative signaling pathway for N-acyl serines.

Conclusion

Enzymatic synthesis provides a powerful and sustainable platform for the production of a wide range of N-acyl amino acids. By selecting the appropriate enzyme and optimizing reaction conditions, researchers can achieve high yields and selectivity. The detailed protocols and compiled quantitative data in this document serve as a valuable resource for scientists and professionals in drug development and other fields to harness the potential of these versatile biocatalysts. Further research into novel enzymes and the elucidation of the biological roles and signaling pathways of NAAAs will continue to drive innovation in this exciting area.

References

Application Notes and Protocols for the Quantification of Palmitoylglycine in Brain Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoylglycine (Pal-Gly) is an endogenous N-acyl amino acid that has garnered interest as a potential signaling molecule within the central nervous system. It is structurally related to the endocannabinoid anandamide (B1667382) and is synthesized by the conjugation of palmitic acid and glycine.[1][2] Emerging evidence suggests that Pal-Gly may play a role in modulating cellular signaling pathways, including calcium influx and nitric oxide production.[1][2] Furthermore, its levels in the brain are regulated by the enzyme fatty acid amide hydrolase (FAAH), a key enzyme in the metabolism of several lipid signaling molecules.[1] Accurate quantification of Pal-Gly in brain tissue is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting N-acyl amino acid signaling.

This document provides detailed protocols for the extraction and quantification of Palmitoylglycine from brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]

Quantitative Data Summary

The following table summarizes the reported levels of this compound in rodent brain tissue. These values can serve as a reference for researchers investigating the modulation of Pal-Gly levels under various experimental conditions.

SpeciesGenotype/ConditionBrain RegionThis compound Level (pmol/g tissue)Reference
MouseWild-Type (WT)Whole Brain26.2 ± 2.77[1]
MouseFAAH Knockout (KO)Whole Brain41.1 ± 3.63[1]
RatNot SpecifiedWhole Brain~50 (estimated from dry weight)[1]

Experimental Protocols

Brain Tissue Homogenization and Lipid Extraction

This protocol describes a modified Folch method for the efficient extraction of lipids, including this compound, from brain tissue. An alternative using Methyl-tert-butyl ether (MTBE) is also presented for a safer and faster extraction.

Materials:

  • Brain tissue, flash-frozen in liquid nitrogen and stored at -80°C

  • Chloroform, HPLC grade

  • Methanol (B129727), HPLC grade

  • 0.9% NaCl solution (or HPLC grade water)

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (IS): A suitable deuterated N-acyl amino acid, such as [²H₈]N-arachidonoylglycine ([²H₈]NAGly), should be used to correct for extraction efficiency and matrix effects.

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Centrifuge capable of 2000 x g

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator or vacuum concentrator

Protocol 1: Modified Folch Extraction

  • Weigh approximately 50-100 mg of frozen brain tissue in a pre-weighed tube.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 1 mL for 50 mg of tissue).

  • Add the internal standard to the solvent mixture at a known concentration.

  • Homogenize the tissue in the solvent mixture until a uniform suspension is achieved. For bead beaters, 2 cycles of 30 seconds at 6000 rpm is a good starting point.

  • Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.2 mL for 1 mL of homogenate).

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: MTBE Extraction

  • Follow steps 1-3 from the Modified Folch Extraction protocol, but use ice-cold methanol for homogenization.

  • After homogenization, add MTBE to the methanol homogenate.

  • Induce phase separation by adding water.

  • Vortex and centrifuge as described above. The upper, non-polar layer will contain the lipids.

  • Collect the upper MTBE layer and proceed with solvent evaporation and reconstitution as in the Folch method.

LC-MS/MS Quantification of this compound

This protocol provides a general method for the analysis of this compound using a standard reversed-phase UPLC-MS/MS system.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-100% B

    • 8-10 min: 100% B

    • 10-10.1 min: 100-30% B

    • 10.1-12 min: 30% B (Re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 312.2 → Product ion (m/z) 74.2[1]

    • Internal Standard (e.g., [²H₈]NAGly): Precursor ion (m/z) 368.2 → Product ion (m/z) 76.2[1]

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of this compound from brain tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Brain Tissue Homogenization extraction Lipid Extraction (e.g., Folch or MTBE) tissue->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation UPLC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Internal Standard ms_detection->quantification data_reporting Data Reporting (pmol/g tissue) quantification->data_reporting

Caption: Workflow for this compound Quantification.

Proposed Signaling Pathway of this compound

This diagram outlines a potential signaling cascade initiated by this compound, leading to downstream cellular responses. This compound has been identified as a ligand for the G-protein coupled receptor G2A/GPR132.

palmitoylglycine_signaling Proposed this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PalGly This compound (Pal-Gly) GPR132 G2A/GPR132 (GPCR) PalGly->GPR132 Binds to G_protein G-protein GPR132->G_protein Activates Ca_channel Calcium Channel G_protein->Ca_channel Modulates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_ion->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces cellular_response Downstream Cellular Responses NO->cellular_response Mediates

Caption: Pal-Gly Signaling Cascade.

References

Application Note: High-Recovery Extraction of Palmitoylglycine from Biological Samples for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-palmitoyl glycine (B1666218) (PalGly) is an endogenous N-acyl amide, a class of signaling lipids involved in various physiological processes, including pain and inflammation.[1] It is formed through the conjugation of palmitic acid and glycine.[1] Accurate quantification of PalGly in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target. This document provides detailed protocols for the efficient extraction of Palmitoylglycine from diverse biological samples such as tissues, cells, and plasma, followed by sensitive quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The protocols described are based on two primary extraction techniques: Solid-Phase Extraction (SPE) for solid and semi-solid samples like tissues and cell pellets, and Liquid-Liquid Extraction (LLE) for liquid samples like plasma or serum. The underlying principle involves disrupting the sample matrix, liberating the lipid-soluble PalGly, separating it from interfering substances like proteins and salts, and concentrating it for analysis. Following extraction, the samples are analyzed by LC-MS/MS, which offers high sensitivity and specificity for quantification.[2] The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and procedural losses.[1][2]

Experimental Workflows

The overall process from sample preparation to data analysis is outlined below. Two distinct extraction workflows are presented depending on the sample type.

G cluster_0 Workflow: Sample to Analysis cluster_1 Extraction sample Biological Sample (Tissue, Cells, Plasma) homogenize Homogenization (for Tissues/Cells) sample->homogenize lle Liquid-Liquid Extraction (e.g., Plasma) spe Solid-Phase Extraction (e.g., Tissues) homogenize->spe evap Solvent Evaporation lle->evap spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound extraction and analysis.

Signaling Context: N-Acyl Amide Biosynthesis

This compound belongs to a growing family of bioactive N-acyl amides. Understanding their formation is key to interpreting their biological significance.

G fatty_acid Fatty Acyl-CoA (e.g., Palmitoyl-CoA) enzyme Glycine N-acyltransferase fatty_acid->enzyme glycine Glycine glycine->enzyme palgly N-Palmitoyl Glycine (PalGly) enzyme->palgly Conjugation signaling Downstream Signaling (e.g., Calcium Influx) palgly->signaling Modulates

Caption: Simplified biosynthesis pathway of N-Palmitoyl Glycine.

Protocol 1: Solid-Phase Extraction (SPE) from Tissues and Cells

This protocol is adapted from methods used for extracting N-acyl amides from brain and spinal cord tissues.[1]

5.1. Materials and Reagents

  • Biological tissue or cell pellet

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.73% Sodium Chloride (NaCl) solution

  • Internal Standard (IS): e.g., [²H₈]N-arachidonoylglycine ([²H₈]NAGly)[1]

  • C18 or C8 SPE Cartridges (e.g., 500 mg)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Homogenizer, Centrifuge, Nitrogen evaporator or SpeedVac

5.2. Procedure

  • Sample Homogenization: Weigh the frozen tissue sample (~50-100 mg). Homogenize in 20 volumes of ice-cold 2:1 chloroform/methanol (v/v). For cell pellets, add 1 mL of ice-cold methanol and sonicate. Spike with internal standard at this stage.

  • Lipid Extraction: Centrifuge the homogenate at high speed (e.g., 31,000 x g) for 15 minutes at 24°C.[1] Collect the supernatant.

  • Phase Separation: To the supernatant, add 0.2 volumes of chloroform and 0.2 volumes of 0.73% NaCl solution.[1] Vortex and centrifuge at 1,000 x g for 15 minutes to separate the phases.[1]

  • SPE Column Preparation: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol, followed by 5 mL of water.

  • Sample Loading & Purification:

    • Collect the lower organic phase from step 3 and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the extract in a small volume of methanol.

    • Add 2.3 volumes of HPLC-grade water to the reconstituted sample.[1]

    • Load the entire volume onto the pre-conditioned C18 SPE cartridge.

  • Washing & Elution:

    • Wash the cartridge with 5 mL of water to remove salts and highly polar impurities.

    • Wash the cartridge with 5 mL of 60% methanol in water to remove moderately polar impurities.[1]

    • Elute this compound with 5 mL of 100% methanol.[1]

  • Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 70:30 Mobile Phase A:B) for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is a general method for extracting lipids from plasma and is based on established lipidomics workflows.[3][4]

6.1. Materials and Reagents

  • Plasma or serum sample

  • Methanol (ice-cold, HPLC grade)

  • Chloroform (ice-cold, HPLC grade)

  • Internal Standard (IS)

  • Centrifuge, Nitrogen evaporator or SpeedVac

6.2. Procedure

  • Sample Preparation: Thaw plasma samples on ice. Place 50 µL of plasma into a 2 mL centrifuge tube.[4]

  • Protein Precipitation & Lipid Extraction:

    • Spike the sample with the internal standard.

    • Add 200 µL of ice-cold methanol (a 4:1 solvent-to-sample ratio).[4] Vortex vigorously for 1 minute.

    • Alternatively, use a 2:1 chloroform/methanol mixture for a more comprehensive lipid extraction.

    • Incubate at -20°C for 1 hour to facilitate complete protein precipitation.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000-20,000 x g) for 15-30 minutes at 4°C.[4][5]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids and metabolites, without disturbing the protein pellet.

  • Final Preparation: Evaporate the supernatant to dryness under a stream of nitrogen or using a SpeedVac. Reconstitute the sample in 100 µL of the initial LC mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis

This method is based on parameters reported for the quantification of this compound and related N-acyl amides.[1]

7.1. LC-MS/MS System & Parameters A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

ParameterSettingReference
LC Column Zorbax eclipse XDB C18, 2.1 x 50 mm[1]
Mobile Phase A 2% Acetonitrile in Water + 0.1% Formic Acid[1]
Mobile Phase B 98% Acetonitrile in Water + 0.1% Formic Acid[1]
Flow Rate 200 µL/min[1]
Injection Volume 10 µL[1]
LC Gradient Start at 30% B, hold for 10 min; linear gradient to 100% B over 30 min; hold at 100% B for 10-30 min[1][6]
Ionization Mode ESI Negative or PositiveNegative[1] / Positive[1]
Analysis Mode Multiple Reaction Monitoring (MRM)[1]

7.2. MRM Transitions MRM is used for selective and sensitive quantification. The instrument monitors a specific precursor ion to fragment ion transition.

CompoundPrecursor Ion (m/z)Fragment Ion (m/z)Ion ModeReference
This compound312.274.2Negative[1]
[²H₈]NAGly (IS)368.276.2Negative[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for N-acylglycine quantification methods, providing a benchmark for researchers.

ParameterTypical ValueDescriptionReference
Linearity (r²) > 0.99The coefficient of determination for the calibration curve over the specified concentration range.[2]
LLOQ 0.1 µMThe Lower Limit of Quantification is the lowest concentration that can be measured with acceptable precision and accuracy.[2]
Recovery > 70%The percentage of the analyte recovered from the sample matrix after the extraction process. (Value for a similar compound, AraGly-d8, using C18 SPE).[6]
Precision Within ± 20%The closeness of agreement between independent test results obtained under stipulated conditions.[6]

Disclaimer: These protocols provide a guideline and may require optimization based on the specific biological matrix, available instrumentation, and research objectives. Always handle chemicals with appropriate safety precautions.

References

Application Notes and Protocols for LC-MS/MS Analysis of Palmitoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Palmitoylglycine in biological matrices, particularly plasma and tissue extracts, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that plays a role as a signaling molecule.[1][2] Accurate and sensitive quantification of this compound is crucial for understanding its physiological and pathological significance. This document outlines a robust LC-MS/MS method for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plasma

This protocol is adapted from established lipid extraction methods and is suitable for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS): [2H8]N-arachidonoylglycine ([2H8]NAGly) or a similar deuterated analogue.

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Acetate (B1210297)

  • Solid Phase Extraction (SPE) Columns: C18 (500 mg) and Silica (100 mg)

  • Centrifuge

  • Evaporator (e.g., SpeedVac)

Procedure:

  • To 100 µL of plasma, add the internal standard ([2H8]NAGly).

  • Add 2 volumes of cold methanol and 1 volume of chloroform. Vortex thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • Transfer the supernatant to a new tube.

  • The lower phase can be applied to a diethylaminopropyl silica-based solid-phase extraction column.[1]

  • Wash the column sequentially with chloroform, methanol, and 0.1% ammonium acetate in methanol.[1]

  • Elute the analyte with 0.5% ammonium acetate in methanol.[1]

  • Add 2.3 volumes of HPLC grade water to the eluate and load the solution onto a preconditioned C18 SPE column.[1]

  • Wash the C18 column with water and then 60% methanol.[1]

  • Elute the this compound with 80% methanol.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen or using a SpeedVac.[1]

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid Chromatography

This method is designed for a standard Ultra-High-Performance Liquid Chromatography (UPLC) system.

Table 1: UPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 30% B, 1-8 min: 30-100% B, 8-10 min: 100% B, 10.1-12 min: 30% B
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Collision Energy (eV)
This compound312.274.20.125 (optimization recommended)
[2H8]NAGly (IS)368.276.20.125 (optimization recommended)

Note: The MRM analysis for quantification is conducted in negative ion mode.[1]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 4: Example Quantitative Data Summary

Sample IDThis compound Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (pmol/g)
Control 1150,000300,0000.50[Calculated Value]
Control 2165,000310,0000.53[Calculated Value]
Treated 1450,000290,0001.55[Calculated Value]
Treated 2480,000305,0001.57[Calculated Value]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the this compound analysis protocol.

Palmitoylglycine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Liquid-Liquid Extraction (Methanol/Chloroform) Add_IS->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 SPE_Cleanup Solid Phase Extraction (C18 & Silica) Centrifugation1->SPE_Cleanup Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound LC-MS/MS Analysis.

References

Application Notes and Protocols for Developing a Palmitoylglycine GPR132 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR132, also known as G2A, is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including immune responses and cancer. Palmitoylglycine (NPGly), an endogenous N-acyl amide, has been identified as a potent agonist for GPR132.[1][2][3] The development of robust and reliable binding assays for the this compound-GPR132 interaction is crucial for screening new ligands, characterizing their pharmacological properties, and advancing drug discovery efforts targeting this receptor.

These application notes provide detailed protocols for assays to characterize the interaction of this compound and other ligands with the GPR132 receptor. Due to the current lack of commercially available radiolabeled or fluorescently tagged this compound specific for GPR132 binding assays, this document focuses on a functional, cell-based assay: the β-arrestin recruitment assay. This assay serves as a robust method to quantify ligand-induced receptor activation. Additionally, a general protocol for a competitive radioligand binding assay is provided, which can be adapted by researchers who have access to a custom-synthesized labeled GPR132 ligand.

GPR132 Signaling Pathway

Upon agonist binding, GPR132 undergoes a conformational change, leading to the activation of intracellular signaling pathways. One of the primary downstream events is the recruitment of β-arrestin, a key protein involved in GPCR desensitization and signaling. The recruitment of β-arrestin can be used as a readout for receptor activation.

GPR132_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR132 GPR132 This compound->GPR132 Binding & Activation G_protein G Protein GPR132->G_protein Activation beta_Arrestin β-Arrestin GPR132->beta_Arrestin Recruitment Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) G_protein->Downstream_Signaling Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization

Caption: GPR132 signaling pathway upon this compound binding.

Quantitative Data Summary

The following table summarizes the potency of this compound and other N-acyl amides at the human GPR132a receptor, as determined by a functional yeast-based assay.[1]

CompoundpEC50 (mean ± SD)
N-Palmitoylglycine (NPGly) 6.2 ± 0.16
N-Linoleoylglycine (NLGly)5.5 ± 0.2
N-Oleoylglycine (NOGly)~5.5
N-Stearoylglycine (NSGly)< 5
N-Arachidonoylglycine (NAGly)Weak agonist
9-HODE~5.4
SB-583831 (synthetic agonist)Full agonist
CP-55,940 (synthetic agonist)Full agonist

Experimental Protocols

Protocol 1: GPR132 β-Arrestin Recruitment Assay (Tango Assay)

This protocol describes a method to quantify the interaction of ligands with GPR132 by measuring the recruitment of β-arrestin using the Tango GPCR Assay Technology.[4][5][6] This assay relies on cells co-expressing the GPR132 receptor fused to a transcription factor and a protease-tagged β-arrestin. Ligand-induced β-arrestin recruitment leads to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase or luciferase).

Materials:

  • Tango™ GPR132-bla U2OS cells (or other suitable cell line)

  • Cell culture medium (e.g., McCoy's 5A Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay medium (e.g., Freestyle™ Expression Medium)

  • This compound and other test compounds

  • LiveBLAzer™-FRET B/G Substrate (or other appropriate substrate for the reporter)

  • 384-well, black-walled, clear-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture Tango™ GPR132-bla U2OS cells in culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days.

  • Assay Plate Preparation:

    • Harvest cells and resuspend in assay medium to a density of 1 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in assay medium.

    • Add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of assay medium (vehicle).

    • Incubate the plate at 37°C, 5% CO2 overnight (16-24 hours).[7]

  • Substrate Addition and Detection:

    • Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.

    • Add 2 µL of the substrate solution to each well.

    • Incubate the plate at room temperature in the dark for 2 hours.

    • Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader with an excitation wavelength of 409 nm.[4]

  • Data Analysis:

    • Calculate the ratio of blue (460 nm) to green (530 nm) fluorescence for each well.

    • Plot the fluorescence ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Beta_Arrestin_Assay_Workflow Start Start Culture_Cells Culture Tango™ GPR132-bla cells Start->Culture_Cells Plate_Cells Plate cells in 384-well plate Culture_Cells->Plate_Cells Add_Compounds Add this compound/ Test Compounds Plate_Cells->Add_Compounds Incubate_Overnight Incubate overnight Add_Compounds->Incubate_Overnight Add_Substrate Add fluorescent substrate Incubate_Overnight->Add_Substrate Incubate_RT Incubate at RT Add_Substrate->Incubate_RT Read_Plate Read fluorescence Incubate_RT->Read_Plate Analyze_Data Analyze data (EC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the GPR132 β-Arrestin Recruitment Assay.

Protocol 2: General Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.[8][9][10] Note: This protocol requires a radiolabeled GPR132 ligand, which is not currently commercially available and would need to be custom synthesized.

Materials:

  • Membrane preparation from cells expressing GPR132 (see Protocol 2a)

  • Radiolabeled GPR132 ligand (e.g., [3H]-Palmitoylglycine or another suitable ligand)

  • Unlabeled this compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation (Protocol 2a):

    • Culture cells stably expressing GPR132 to confluency.

    • Harvest cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer or unlabeled competitor at various concentrations.

      • 25 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).

      • 50 µL of the GPR132 membrane preparation (typically 10-50 µg of protein).

    • For total binding wells, add 25 µL of assay buffer instead of a competitor.

    • For non-specific binding wells, add a high concentration of an unlabeled GPR132 ligand.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare GPR132 Membranes Start->Prepare_Membranes Setup_Assay_Plate Set up 96-well plate with competitors and radioligand Prepare_Membranes->Setup_Assay_Plate Add_Membranes Add membrane preparation Setup_Assay_Plate->Add_Membranes Incubate Incubate to equilibrium Add_Membranes->Incubate Filter_and_Wash Filter and wash Incubate->Filter_and_Wash Add_Scintillant Add scintillation fluid Filter_and_Wash->Add_Scintillant Count_Radioactivity Count radioactivity Add_Scintillant->Count_Radioactivity Analyze_Data Analyze data (IC50, Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

These application notes provide a starting point for researchers interested in studying the interaction of this compound with the GPR132 receptor. The β-arrestin recruitment assay offers a robust and reliable method for quantifying ligand-induced receptor activation in the absence of a specific labeled ligand for direct binding studies. The general radioligand binding protocol can be adapted should a suitable labeled probe become available. These assays are valuable tools for the identification and characterization of novel GPR132 modulators, which may have therapeutic potential in various diseases.

References

Application Notes and Protocols for In Vitro Studies of Palmitoylglycine Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant signaling molecule with pleiotropic effects, including modulation of calcium influx, anti-inflammatory responses, neuroprotection, and maintenance of skin barrier function.[1][2][3] Understanding the cellular and molecular mechanisms of PalGly action is crucial for exploring its therapeutic potential. This document provides detailed application notes and protocols for in vitro models to study the diverse functions of Palmitoylglycine.

PalGly has been identified as a lipid activator of the G-protein coupled receptor GPR132 (also known as G2A).[4][5][6][7] Its activation of a pertussis toxin (PTX)-sensitive G-protein in sensory neurons suggests coupling to Gαi/o, leading to downstream signaling events.[2][3][8] A primary and robust response to PalGly in these neurons is a transient influx of extracellular calcium.[2][3][8]

Key In Vitro Models for this compound Research

Cell Line/ModelApplicationKey Assays
F-11 Cells (DRG x Neuroblastoma Hybrid)Neuromodulation, Pain SignalingCalcium Mobilization, Nitric Oxide Production, Western Blot
Primary Dorsal Root Ganglion (DRG) Neurons Neuromodulation, Pain SignalingCalcium Mobilization
RAW 264.7 Macrophages Anti-inflammatory EffectsCytokine Release (ELISA), Western Blot
Human Skin Equivalents (HSEs) Skin Barrier FunctionPermeability Assays, Lipid Analysis
Primary Neuroglial Cultures/Organotypic Hippocampal Slices Neuroprotective EffectsCell Viability, Immunofluorescence
HEK293 or CHO cells overexpressing GPR132 Receptor-specific signalingCalcium mobilization, cAMP assays, β-arrestin recruitment

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes key quantitative data from in vitro studies on this compound and related compounds.

ParameterCell Line/ModelValueReference
EC50 for Calcium Influx F-11 Cells5.5 µM[1]
EC50 for GPR132 Activation (β-arrestin) PathHunter Cells~1 µM[9]
Inhibition of Anandamide Hydrolysis (IC50) FAAH>10 µM[1]
Oedema Inhibition (in vivo) Carrageenan-induced paw oedema43.8% at 50 mg/kg (related compound)[10]
Writhing Inhibition (in vivo) Acetic acid-induced writhing86.2% at 100 mg/kg (related compound)[10]

Signaling Pathways and Experimental Workflows

This compound-GPR132 Signaling Pathway

This compound binds to and activates the G-protein coupled receptor GPR132. This activation, through a pertussis toxin-sensitive Gαi/o subunit, leads to the opening of non-selective calcium channels, resulting in an influx of extracellular Ca2+. The elevated intracellular calcium can then trigger downstream events, such as the activation of nitric oxide synthase (NOS) and the production of nitric oxide (NO).

PalGly_Signaling PalGly This compound GPR132 GPR132 PalGly->GPR132 Activates G_protein Gαi/o GPR132->G_protein Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows NOS Nitric Oxide Synthase (NOS) Ca_influx->NOS Activates NO_production NO Production NOS->NO_production Catalyzes

GPR132-mediated signaling cascade of this compound.
General Experimental Workflow for In Vitro Analysis

This workflow outlines the typical sequence of experiments to characterize the function of this compound in a chosen cell model.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis cell_culture Cell Culture (e.g., F-11, RAW 264.7) palgly_prep Prepare this compound Working Solutions viability Cell Viability Assay (MTT / WST-1) palgly_prep->viability calcium Calcium Mobilization Assay (Fura-2 AM) viability->calcium cAMP cAMP Assay calcium->cAMP cytokine Cytokine Release Assay (ELISA) cAMP->cytokine western_blot Western Blot (Signaling Proteins) cytokine->western_blot data_analysis Data Interpretation and Reporting western_blot->data_analysis

Sequential workflow for this compound in vitro studies.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.[11][12][13][14][15]

Materials:

  • F-11 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound (PalGly) stock solution

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Seeding: Seed F-11 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Preparation of Fura-2 AM Loading Buffer:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For the final loading buffer, dilute Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add an equal volume of the Pluronic F-127 stock to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fura-2 AM loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the loading buffer.

    • Wash the cells twice with 200 µL of HBSS (containing probenecid if used previously) to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

    • Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

    • Record a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Add this compound at the desired final concentrations.

    • Continue recording the fluorescence ratio for 5-10 minutes to capture the calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340 nm / 380 nm) for each time point.

    • Normalize the data to the baseline ratio.

    • Plot the change in fluorescence ratio over time to visualize the calcium mobilization.

    • Dose-response curves can be generated to determine the EC50 of this compound.

Protocol 2: Cyclic AMP (cAMP) Assay

This protocol is for measuring changes in intracellular cAMP levels, which is particularly relevant for GPCRs that couple to Gαs or Gαi.[16][17][18][19][20] Commercially available kits (e.g., HTRF, ELISA, luminescence-based) are recommended for this assay. The following is a general protocol for an ELISA-based cAMP assay.

Materials:

  • Cells of interest (e.g., HEK293 cells expressing a GPCR of interest)

  • Cell culture medium

  • 96-well microplates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • Forskolin (positive control for Gαs-coupled receptors)

  • Commercially available cAMP ELISA kit

  • Microplate reader for absorbance measurement.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to the desired confluency.[18]

    • Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin).

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.[16]

  • Cell Lysis:

    • Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP kit.

  • cAMP Measurement (following kit instructions):

    • Typically, the cell lysate is transferred to an antibody-coated plate.

    • A known amount of HRP-conjugated cAMP is added to compete with the cAMP from the sample for antibody binding.

    • The plate is incubated, washed, and a substrate is added to generate a colorimetric signal.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP in the samples is determined by interpolating from the standard curve.

    • The results are expressed as pmol of cAMP per well or normalized to protein concentration.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol is designed to measure the release of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from macrophages in response to an inflammatory stimulus and modulation by this compound.[10][21][22][23][24]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well tissue culture plates

  • Commercially available ELISA kits for the cytokines of interest (e.g., mouse TNF-α, IL-6)

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well. Allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control wells (no treatment, PalGly alone, LPS alone).

    • Incubate for 16-24 hours at 37°C, 5% CO2.[21]

  • Supernatant Collection:

    • Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the culture supernatants for cytokine analysis.

  • Cytokine Measurement (ELISA):

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding the collected supernatants and standards.

      • Incubating and washing.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of cytokines in the samples based on the standard curve.

    • Compare the cytokine levels in the different treatment groups to determine the effect of this compound.

Protocol 4: Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of viable cells and can be used to assess the cytotoxicity of this compound or its effect on cell proliferation.[25]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound

  • WST-1 reagent

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Treatment:

    • After cell adherence (for adherent cells), add various concentrations of this compound to the wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, until a color change is visible.

  • Measurement:

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~630 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control.

Protocol 5: Western Blot Analysis

This protocol is for detecting the expression or phosphorylation status of specific proteins in a signaling pathway after treatment with this compound.[26][27][28][29][30]

Materials:

  • Cells of interest

  • 6-well plates or 10 cm dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[29]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[27]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands using imaging software.

    • Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH).

References

Application Notes: Investigating Palmitoylglycine's Role in Sensory Neuron Function Using Dorsal Root Ganglion (DRG) Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant signaling molecule, particularly in the context of pain and inflammation.[1][2][3] Found in high concentrations in the skin and spinal cord, PalGly has been shown to modulate the activity of sensory neurons.[1][2] Dorsal root ganglion (DRG) neurons, which are primary sensory neurons responsible for transmitting sensory information from the periphery to the central nervous system, serve as an excellent in vitro model to elucidate the mechanisms of action of compounds like PalGly. These application notes provide a comprehensive overview and detailed protocols for utilizing DRG neurons to study the effects of Palmitoylglycine.

Key Concepts and Applications

  • Pain Modulation: this compound potently inhibits heat-evoked firing of nociceptive neurons in the dorsal horn, suggesting its potential as an analgesic agent.[1][2]

  • Calcium Signaling: PalGly induces a transient influx of calcium in both native adult DRG cells and a DRG-like cell line (F-11).[1][2][3] This effect is dependent on extracellular calcium and is sensitive to pertussis toxin, indicating the involvement of a G-protein coupled receptor (GPCR).[1][2][3]

  • Nitric Oxide Production: PalGly stimulates the production of nitric oxide (NO) in a calcium-dependent manner through the activation of nitric-oxide synthase enzymes.[1][2]

  • Drug Discovery: The use of DRG neuron-based assays provides a valuable platform for screening and characterizing novel analgesic compounds that target the PalGly signaling pathway.

Signaling Pathway of this compound in DRG Neurons

This compound's mechanism of action in DRG neurons involves a G-protein coupled receptor, leading to a cascade of intracellular events. While the specific receptor is yet to be definitively identified, evidence points towards a pertussis toxin-sensitive GPCR. The binding of PalGly to this receptor initiates a signaling cascade that results in the opening of nonselective calcium channels, leading to an influx of extracellular calcium. This rise in intracellular calcium, in turn, activates calcium-sensitive nitric oxide synthase (nNOS), culminating in the production of nitric oxide.

Palmitoylglycine_Signaling_Pathway cluster_membrane Cell Membrane PalGly This compound GPCR GPCR (Pertussis Toxin Sensitive) PalGly->GPCR Binds G_protein G-protein GPCR->G_protein Activates Ca_channel Nonselective Calcium Channel G_protein->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows nNOS nNOS (activated) Ca_influx->nNOS Activates NO_production Nitric Oxide Production nNOS->NO_production Catalyzes Cell_membrane Cell Membrane Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Isolation DRG Isolation from Rodent Culture DRG Neuron Culture Isolation->Culture Ca_Imaging Calcium Imaging Assay Culture->Ca_Imaging MEA MEA Recording Culture->MEA NO_Assay Nitric Oxide Assay Culture->NO_Assay Data_Quant Data Quantification Ca_Imaging->Data_Quant MEA->Data_Quant NO_Assay->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion Stat_Analysis->Conclusion

References

Application Notes and Protocols for Palmitoylglycine in Neuropathic Pain Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl glycine (B1666218) (PalGly) is an endogenous N-acyl amide that has emerged as a potential therapeutic agent for pain modulation. Structurally similar to other bioactive lipids like anandamide (B1667382) and palmitoylethanolamide (B50096) (PEA), PalGly has been shown to exhibit antinociceptive properties.[1] It acts as a modulator of calcium influx and nitric oxide production in sensory neurons, suggesting a mechanism of action relevant to the pathophysiology of neuropathic pain.[1][2] These application notes provide a comprehensive overview of the use of palmitoylglycine in preclinical animal models of neuropathic pain, including detailed experimental protocols and a summary of the current understanding of its mechanism of action.

While detailed studies on this compound in chronic neuropathic pain models are limited, protocols can be adapted from studies of the closely related and well-researched compound, Palmitoylethanolamide (PEA).[3] The following sections outline standard neuropathic pain models and propose protocols for evaluating the efficacy of this compound.

Data Presentation

Table 1: Effect of this compound on Nociceptive Firing
CompoundAdministration RouteDoseAnimal ModelEndpointResultReference
This compoundSubdermal (paw)0.43 µgSprague-Dawley RatHeat-evoked firing of nociceptive dorsal horn neuronsPotent inhibition[1]
Table 2: Efficacy of Palmitoylethanolamide (PEA) in a Spinal Nerve Transection (SNT) Model of Neuropathic Pain (Data presented as a proxy for this compound)
CompoundAdministration RouteDose (mg/kg)Time Post-InjectionChange in Paw Withdrawal Threshold (PWT)Reference
PEAIntraperitoneal51 hourSignificant increase[3]
PEAIntraperitoneal52 hoursSignificant increase[3]
PEAIntraperitoneal1020 minutesSignificant increase[3]
PEAIntraperitoneal1040 minutesSignificant increase[3]
PEAIntraperitoneal101 hourSignificant increase[3]

Experimental Protocols

Animal Models of Neuropathic Pain

Two of the most common and well-validated rodent models for peripheral neuropathic pain are the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model.

a) Chronic Constriction Injury (CCI) Model

This model induces a neuropathic pain state through the loose ligation of the sciatic nerve.[4][5][6]

  • Species: Male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Place the anesthetized rat in a prone position. Shave and sterilize the skin over the left thigh.

    • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

    • Proximal to the nerve's trifurcation, carefully free the nerve from surrounding connective tissue.

    • Tie four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each.

    • The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation. The goal is to impede epineural blood flow without arresting it.

    • Close the muscle layer with sutures and the skin incision with wound clips.

  • Post-Operative Care: Administer post-operative analgesics as per institutional guidelines for the first 48 hours. House animals individually or in small groups with easily accessible food and water. Monitor for signs of infection or distress.

  • Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

b) Spinal Nerve Ligation (SNL) Model

This model involves the tight ligation of specific spinal nerves, typically L5 and L6, to produce a robust and reproducible neuropathic pain phenotype.[7][8][9]

  • Species: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Induce and maintain anesthesia as described for the CCI model.

  • Surgical Procedure:

    • Place the rat in a prone position. Make a dorsal midline incision over the lumbar spine.

    • Separate the paraspinal muscles to expose the L6 transverse process.

    • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

    • Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture (e.g., 6-0).

    • Ensure that the ligation is secure.

    • Close the muscle and skin layers as described for the CCI model.

  • Post-Operative Care: Follow the same post-operative care guidelines as for the CCI model.

  • Sham Control: In sham-operated animals, the transverse process is removed and the spinal nerves are visualized, but no ligation is performed.

Drug Administration Protocol
  • Compound Preparation: Dissolve this compound in a vehicle suitable for injection. A common vehicle for lipid-based compounds is a mixture of ethanol, a surfactant like Emulphor (or Kolliphor EL), and saline (e.g., in a 1:1:18 ratio).[1]

  • Acclimatization: Allow animals to develop a stable neuropathic pain state, which typically occurs within 7-14 days post-surgery. Confirm the development of mechanical allodynia using the von Frey test.

  • Administration Route: Intraperitoneal (i.p.) injection is a common systemic route. For more targeted effects, subcutaneous or subdermal injections into the paw can be considered.

  • Dosage (Proposed): Based on protocols for PEA, a starting dose range for this compound could be 5-10 mg/kg for systemic administration.[3] Dose-response studies are recommended to determine the optimal effective dose.

  • Treatment Schedule: For chronic studies, daily administration for 7-14 days is a common paradigm. To assess acute effects, behavioral testing can be performed at multiple time points (e.g., 30 min, 1h, 2h, 4h) after a single injection.

Behavioral Assessment: Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is assessed using the von Frey filament test.

  • Apparatus: A set of calibrated von Frey filaments, which apply a specific bending force. The testing environment should be a quiet room with elevated mesh platforms that allow access to the plantar surface of the hind paws.

  • Acclimatization: Place the animals in individual compartments on the mesh platform and allow them to acclimate for at least 15-20 minutes before testing.

  • Procedure (Up-Down Method):

    • Begin testing with a mid-range filament (e.g., 2.0 g) applied to the plantar surface of the hind paw ipsilateral to the nerve injury.

    • Apply the filament until it just buckles and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next filament tested should be of a lower force. If there is no response, the next filament should be of a higher force.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold (PWT), which is the force at which the animal has a 50% probability of withdrawing its paw.

  • Data Analysis: The 50% PWT is calculated using the formula: 50% PWT (g) = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the mean difference (in log units) between stimuli.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow for this compound in Neuropathic Pain Models Day_Neg14 Acclimatization Day_0 Induction of Neuropathic Pain (CCI or SNL Surgery) Day_Neg14->Day_0 Day_7_14 Development of Allodynia (Baseline Behavioral Testing) Day_0->Day_7_14 Day_14_28 This compound Administration (e.g., daily i.p. injection) Day_7_14->Day_14_28 Behavioral Behavioral Assessment (von Frey Test) Day_14_28->Behavioral Molecular Molecular Analysis (Tissue Collection) Behavioral->Molecular

Caption: Experimental workflow for evaluating this compound.

G cluster_neuron Sensory Neuron PalGly This compound GPCR G Protein-Coupled Receptor (e.g., GPR18) PalGly->GPCR Binds Neuronal_Hyper Neuronal Hyperexcitability PalGly->Neuronal_Hyper Overall Effect: Inhibition G_Protein Gi/o Protein GPCR->G_Protein Activates Ca_Channel Calcium Channels G_Protein->Ca_Channel Modulates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_Influx->nNOS Activates NO_Production Nitric Oxide (NO) Production nNOS->NO_Production NO_Production->Neuronal_Hyper Modulates Pain_Transmission Pain Transmission Neuronal_Hyper->Pain_Transmission Reduces G Nerve_Injury Peripheral Nerve Injury (CCI / SNL) Microglia Microglia Activation Nerve_Injury->Microglia Mast_Cells Mast Cell Activation & Degranulation Nerve_Injury->Mast_Cells Cytokines Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) Microglia->Cytokines Mast_Cells->Cytokines Central_Sens Central Sensitization Cytokines->Central_Sens Neuropathic_Pain Neuropathic Pain Central_Sens->Neuropathic_Pain PalGly This compound / PEA PalGly->Microglia Inhibits PalGly->Mast_Cells Inhibits PPARa PPAR-α Activation PalGly->PPARa PPARa->Cytokines Reduces Transcription

References

Application Notes and Protocols for Assessing the In Vivo Anti-inflammatory Activity of Palmitoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylglycine (PG) is an endogenous N-acyl amide that has garnered interest for its potential anti-inflammatory and analgesic properties. Structurally similar to the well-characterized anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA), PG is hypothesized to exert its effects through similar molecular pathways.[1][2] These pathways may include the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in the transcriptional regulation of inflammatory responses, and potential modulation of the G protein-coupled receptor 55 (GPR55).[1][3][4]

These application notes provide detailed protocols for established in vivo models of acute inflammation—carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema—to assess the anti-inflammatory activity of this compound. Furthermore, methods for quantifying key inflammatory markers, such as myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels, are described. The provided data are illustrative and based on findings from structurally related compounds, intended to guide the design and interpretation of experiments with this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the assessment of this compound's anti-inflammatory activity in vivo. These tables are structured for clear comparison of dose-dependent effects and benchmarking against a standard-of-care anti-inflammatory drug.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound100.62 ± 0.05*27.1
This compound300.45 ± 0.04 47.1
This compound1000.31 ± 0.0363.5
Indomethacin100.28 ± 0.03**67.1

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on TPA-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear, topical)Ear Punch Weight (mg) at 6h% Inhibition of Edema
Vehicle Control-12.5 ± 1.1-
This compound0.59.8 ± 0.9*21.6
This compound1.07.6 ± 0.7 39.2
This compound2.05.9 ± 0.552.8
Dexamethasone0.14.5 ± 0.4**64.0

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Inflammatory Markers in Paw Tissue (Carrageenan Model)

Treatment GroupDose (mg/kg, p.o.)MPO Activity (U/mg tissue)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Vehicle Control-4.2 ± 0.3250 ± 22180 ± 15
This compound302.8 ± 0.2175 ± 18125 ± 11*
This compound1001.9 ± 0.2 110 ± 1280 ± 9
Indomethacin101.5 ± 0.195 ± 10 72 ± 8

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used assay for screening acute anti-inflammatory activity.[5]

Materials:

  • Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g)

  • This compound (PG)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Indomethacin (positive control)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group): Vehicle control, PG (e.g., 10, 30, 100 mg/kg), and Indomethacin (e.g., 10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer PG or Indomethacin orally (p.o.) via gavage 60 minutes before carrageenan injection. The vehicle control group receives an equivalent volume of the vehicle.

  • Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Paw Edema = Paw volume at time 't' - Initial paw volume.

    • % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100.

TPA-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory activity of compounds.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (PG)

  • Vehicle (e.g., acetone)

  • Dexamethasone (positive control)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972) (e.g., 2.5 µg/20 µL)

  • Biopsy punch (e.g., 6 mm)

  • Analytical balance

Procedure:

  • Animal Acclimatization: As described in the carrageenan model.

  • Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group): Vehicle control, PG (e.g., 0.5, 1.0, 2.0 mg/ear), and Dexamethasone (e.g., 0.1 mg/ear).

  • Drug Application: Apply the respective doses of PG, Dexamethasone, or vehicle topically to both the inner and outer surfaces of the right ear 30 minutes before TPA application.

  • Induction of Edema: Apply 20 µL of TPA solution to the inner and outer surfaces of the right ear.

  • Sample Collection: After 6 hours, euthanize the mice and collect a 6 mm biopsy punch from both the treated (right) and untreated (left) ears.

  • Edema Measurement: Immediately weigh the ear punches. The difference in weight between the right and left ear punches indicates the extent of the edema.

  • Calculation of Inhibition:

    • Edema = Weightright ear - Weightleft ear.

    • % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissue is a marker of neutrophil infiltration.

Materials:

  • Inflamed tissue (e.g., paw tissue from the carrageenan model)

  • Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

  • O-dianisidine dihydrochloride (B599025) solution

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: At the end of the in vivo experiment (e.g., 5 hours post-carrageenan), euthanize the animals and collect the inflamed paw tissue. Homogenize the tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Assay Reaction: In a 96-well plate, add the supernatant, O-dianisidine dihydrochloride solution, and H₂O₂.

  • Measurement: Measure the change in absorbance at 450 nm over time using a spectrophotometer.

  • Calculation: One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Materials:

  • Inflamed tissue

  • Lysis buffer with protease inhibitors

  • Commercial ELISA kits for TNF-α and IL-6

Procedure:

  • Tissue Homogenization: Homogenize the inflamed tissue in lysis buffer.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard protein assay (e.g., BCA assay).

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine (in pg/mL) and normalize to the total protein concentration (pg/mg of protein).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis acclimatization Animal Acclimatization grouping Grouping & Dosing Plan acclimatization->grouping drug_admin Drug Administration (PG, Vehicle, Control) grouping->drug_admin inflammation_induction Inflammation Induction (Carrageenan or TPA) drug_admin->inflammation_induction edema_measurement Edema Measurement inflammation_induction->edema_measurement tissue_collection Tissue Collection edema_measurement->tissue_collection mpo_assay MPO Assay tissue_collection->mpo_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA tissue_collection->cytokine_assay data_analysis Data Analysis & Interpretation mpo_assay->data_analysis Neutrophil Infiltration cytokine_assay->data_analysis Inflammatory Mediators

Caption: Experimental workflow for assessing the in vivo anti-inflammatory activity of this compound.

ppar_alpha_pathway cluster_cell Macrophage / Inflammatory Cell cluster_nucleus Nucleus PG This compound (PG) PPARa PPAR-α PG->PPARa Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Inflammatory_Stimuli->IKK Activates PPARa_RXR->PPRE Binds to PPARa_RXR->NFkB Inhibits (Transrepression) NFkB_nucleus->Gene_Transcription Activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Gene_Transcription->Pro_inflammatory_Genes Decreased Expression Anti_inflammatory_Genes Anti-inflammatory Genes Gene_Transcription->Anti_inflammatory_Genes Increased Expression

Caption: Proposed anti-inflammatory signaling pathway of this compound via PPAR-α activation.

gpr55_pathway Hypothesized Modulatory Role of this compound on GPR55 Signaling in Inflammation. Note: The interaction of PG with GPR55 and its downstream consequences in inflammation require further investigation. cluster_cell Immune Cell PG This compound (PG) GPR55 GPR55 PG->GPR55 Potential Antagonist? Gq Gαq GPR55->Gq Activates PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC MAPK MAPK Pathway (e.g., ERK, JNK) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6) NFkB->Cytokine_Release

Caption: Hypothesized role of this compound in modulating GPR55 signaling in inflammation.

References

Application Note: A Comprehensive Guide to Measuring Palmitoylglycine-Induced Calcium Influx in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-palmitoyl glycine (B1666218) (PalGly), an endogenous N-acyl amide, has been identified as a novel signaling lipid that modulates intracellular calcium ([Ca2+]i) levels.[1][2][3] This function suggests its involvement in various physiological processes, including pain and inflammation, making its signaling pathway a target of interest for drug discovery.[1][2] Palmitoylglycine induces a transient influx of calcium in sensory neurons and related cell lines, an effect mediated by a G-protein coupled receptor (GPCR).[1][2][4] This application note provides a detailed protocol for measuring this compound-induced calcium influx in cultured cells using fluorescent calcium indicators, designed for high-throughput screening and mechanistic studies.

This compound Signaling Pathway

This compound is understood to activate a pertussis toxin (PTX)-sensitive G-protein coupled receptor (GPCR), suggesting the involvement of the Gαi/o subunit.[2][5] Upon binding, the activated G-protein, likely through its βγ subunits, stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[7][8] This initial rise in cytosolic calcium, along with other potential downstream events, leads to the opening of calcium channels on the plasma membrane, resulting in an influx of extracellular calcium.[1]

PalGly_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PalGly This compound GPCR GPCR (e.g., GPR18/G2A) PalGly->GPCR 1. Binding Ca_ext Ca²⁺ Ca_Channel Ca²⁺ Channel Ca_ext->Ca_Channel 8. Influx G_protein Gαi/βγ GPCR->G_protein 2. Activation PLC PLCβ PIP2 PIP₂ PLC->PIP2 4. Hydrolysis Ca_int Increased [Ca²⁺]i Ca_Channel->Ca_int IP3 IP₃ PIP2->IP3 G_protein->PLC 3. Activation IP3R IP₃ Receptor IP3->IP3R 5. Binding Ca_int->Ca_Channel 7. Activation ER ER Ca²⁺ Store ER->Ca_int IP3R->ER 6. Ca²⁺ Release

Caption: Proposed signaling cascade for this compound-induced calcium influx.

Experimental Design and Protocols

This protocol is optimized for a 96-well plate format using a fluorescent plate reader, suitable for dose-response studies and inhibitor screening. The primary example uses Fluo-4 AM, a common single-wavelength indicator, but principles can be adapted for ratiometric dyes like Fura-2.[9][10]

The overall process involves cell preparation, loading with a calcium-sensitive dye, treatment with this compound, and kinetic measurement of the resulting fluorescence signal.

Calcium_Assay_Workflow Calcium Influx Assay Workflow A 1. Seed Cells (e.g., F-11 or DRG neurons) in 96-well plates B 2. Culture Overnight (~24 hours, 37°C, 5% CO₂) A->B C 3. Prepare Reagents (PalGly, Inhibitors, Dye Loading Buffer) B->C D 4. Wash Cells (with HBSS or similar buffer) C->D E 5. Load Cells with Dye (e.g., Fluo-4 AM, 60 min, 37°C) D->E F 6. Wash and Incubate (to allow de-esterification, 30 min) E->F G 7. Pre-treat with Inhibitors (Optional) (e.g., Ruthenium Red, SK&F96365) F->G H 8. Measure Baseline Fluorescence (in plate reader) G->H I 9. Add this compound (using automated injector) H->I J 10. Kinetic Measurement of Fluorescence (monitor signal over time) I->J K 11. Data Analysis (Calculate ΔF/F₀, EC₅₀, IC₅₀) J->K

Caption: Step-by-step workflow for the this compound calcium influx assay.

Materials:

  • Cell Line: F-11 cells (a dorsal root ganglion-like cell line) or primary DRG neurons.[1]

  • Reagents:

    • N-palmitoyl glycine (Cayman Chemical or similar)

    • Fluo-4 AM or Fura-2 AM (Thermo Fisher, AAT Bioquest)[10]

    • Pluronic F-127

    • Probenecid (B1678239) (optional, to prevent dye leakage)

    • Cell culture medium (e.g., Ham's F-12)[1]

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Equipment:

    • Fluorescence microplate reader with automated injectors

    • CO₂ incubator

    • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed F-11 cells into a black, clear-bottom 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C with 5% CO₂.

  • Reagent Preparation:

    • This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO or methanol.[4] Further dilute in HBSS to create working concentrations. Note that the final solvent concentration should be <0.5%.

    • Dye Loading Buffer: Prepare a 2X loading buffer in HBSS containing 5-10 µM Fluo-4 AM and 0.04% Pluronic F-127. If using probenecid, add it to a final concentration of 2.5 mM.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer gently once with 100 µL of HBSS.

    • Add 50 µL of HBSS to each well.

    • Add 50 µL of the 2X Dye Loading Buffer to each well (for a final Fluo-4 AM concentration of 2.5-5 µM).

    • Incubate the plate for 60 minutes at 37°C in the dark.[1]

  • Washing and Incubation:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS (containing 2.5 mM probenecid if used earlier) to each well.

    • Incubate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.

  • Calcium Influx Measurement:

    • Place the 96-well plate into the fluorescence plate reader, pre-set to 37°C.

    • Set the instrument parameters for Fluo-4 (Excitation: ~490 nm, Emission: ~515 nm).

    • Record a baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injectors, add the desired concentration of this compound (e.g., 25 µL of a 5X solution).

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a period of 3-5 minutes.

Data Presentation and Interpretation

Raw data will be in the form of fluorescence intensity over time. This should be normalized to the baseline fluorescence before stimulation (F₀). The change in fluorescence (ΔF = F - F₀) divided by the baseline (ΔF/F₀) is a common way to represent the response. The peak response is used for constructing dose-response curves.

To determine the potency of this compound, a dose-response curve is generated by testing a range of concentrations. The resulting data can be fit to a four-parameter logistic equation to calculate the EC₅₀ value.

ParameterDescriptionExample Value
EC₅₀ The concentration of this compound that elicits 50% of the maximal response.5.5 µM (in F-11 cells)[4]
Eₘₐₓ The maximum observed calcium response (Peak ΔF/F₀).Varies by cell type and conditions
Hill Slope The steepness of the dose-response curve.Typically around 1.0

To confirm the signaling pathway, various inhibitors can be used. The this compound-induced calcium influx is known to be blocked by non-selective calcium channel blockers.[1][2]

InhibitorTargetExpected Outcome
Pertussis Toxin (PTX) Gαi/o proteinsInhibition of PalGly-induced Ca²⁺ influx (requires overnight pre-treatment)[2]
Ruthenium Red Non-selective cation channel blockerInhibition of PalGly-induced Ca²⁺ influx[1][2]
SK&F96365 Store-operated Ca²⁺ entry (SOCE) blockerInhibition of PalGly-induced Ca²⁺ influx[1][2]
U73122 Phospholipase C (PLC) inhibitorInhibition of PalGly-induced Ca²⁺ influx[6]

References

Application Notes and Protocols for In Vivo Rodent Studies of Palmitoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Palmitoylglycine (PalGly), a bioactive N-acyl amide, in rodent models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to guide researchers in designing and executing their studies.

Summary of Quantitative Data

The following tables summarize key quantitative data from in vivo rodent studies involving the administration of this compound and related compounds.

Table 1: this compound Administration and Effects in Rats

ParameterValueSpecies/ModelApplicationKey FindingsReference
Dosage SubmicrogramSprague-Dawley RatSubdermal injection in the pawPotently inhibited heat-evoked firing of nociceptive dorsal horn wide dynamic range (WDR) neurons.[1][2]
Administration Route SubdermalSprague-Dawley RatNociception studyEvaluation of antinociceptive effects.[1][2]

Table 2: Administration of Related Compounds in Rodent Studies

CompoundDosageAdministration RouteSpecies/ModelPurposeReference
URB597 (FAAH inhibitor)3 mg/kgIntraperitoneal (i.p.)RatTo study the effect of FAAH inhibition on PalGly levels.[1][2]
4-phenyl-3-butenoic acid (PAM inhibitor)250 mg/kgIntraperitoneal (i.p.)RatTo study the effect of PAM inhibition on PalGly levels.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo administration of this compound in rodents.

Protocol 1: Subdermal Administration of this compound for Nociception Studies in Rats

Objective: To assess the antinociceptive effects of this compound on heat-evoked neuronal firing.

Materials:

  • This compound (PalGly)

  • Vehicle (e.g., saline with a solubilizing agent like DMSO, if necessary)

  • Adult male Sprague-Dawley rats (300–450 g)

  • Microinjection syringe

  • Heat stimulus device

  • Electrophysiological recording equipment

Procedure:

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the experimental environment. Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Electrophysiological Recording Setup: Position the anesthetized rat in a stereotaxic frame. Perform a laminectomy to expose the lumbar spinal cord. Identify and record the activity of nociceptive dorsal horn wide dynamic range (WDR) neurons.

  • Baseline Measurement: Apply a controlled heat stimulus to the plantar surface of the rat's hind paw and record the baseline firing rate of the WDR neurons. Repeat this measurement at least three times to ensure a stable baseline.

  • This compound Administration: Prepare a submicrogram dose of this compound in the desired vehicle. Using a microinjection syringe, administer the solution subdermally into the plantar surface of the hind paw corresponding to the neuronal recording site.

  • Post-injection Measurement: At 10, 20, and 30 minutes post-injection, re-apply the heat stimulus and record the firing rate of the WDR neurons.

  • Data Analysis: Compare the post-injection neuronal firing rates to the baseline measurements to determine the inhibitory effect of this compound.

Protocol 2: Intraperitoneal Administration of FAAH and PAM Inhibitors to Study Endogenous this compound Levels

Objective: To investigate the role of fatty acid amide hydrolase (FAAH) and peptidylglycine α-amidating monooxygenase (PAM) in the metabolic regulation of this compound.

Materials:

  • URB597 (FAAH inhibitor)

  • 4-phenyl-3-butenoic acid (PAM inhibitor)

  • Vehicle (e.g., 1% DMSO in saline for URB597; saline adjusted to pH 7.4 for 4-phenyl-3-butenoic acid)

  • Adult male Sprague-Dawley rats

  • Syringes and needles for intraperitoneal injection

  • Tissue collection and processing equipment (for brain dissection, flash-freezing)

  • Analytical equipment for lipid extraction and quantification (e.g., HPLC/MS/MS)

Procedure:

  • Animal Groups: Divide rats into three groups: Vehicle control, URB597-treated, and 4-phenyl-3-butenoic acid-treated.

  • Compound Preparation:

    • Dissolve URB597 in 1% dimethylsulfoxide (DMSO) in saline to a final concentration for a 3 mg/kg dose.

    • Dissolve 4-phenyl-3-butenoic acid in saline and adjust the pH to 7.4 for a 250 mg/kg dose.

    • Prepare the corresponding vehicle solutions.

  • Administration: Administer the prepared solutions to the respective groups via intraperitoneal (i.p.) injection.

  • Tissue Collection: Two hours after injection, euthanize the rats by decapitation.

  • Brain Dissection and Processing: Immediately dissect the brains and flash-freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Lipid Extraction and Analysis: Extract lipids from the brain tissue and perform partial purification. Quantify the levels of this compound using appropriate analytical methods such as nano-high-performance liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry (nano-HPLC/QqTOF-MS).

  • Data Analysis: Compare the brain levels of this compound between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and a typical experimental workflow.

Palmitoylglycine_Signaling_Pathway PalGly This compound (PalGly) GPCR G Protein-Coupled Receptor (e.g., GPR18, GPR132) PalGly->GPCR Binds to G_protein G Protein (PTX-sensitive) GPCR->G_protein Activates Cation_Channel Cation Channel G_protein->Cation_Channel Modulates Ca_influx Ca²⁺ Influx Cation_Channel->Ca_influx Leads to nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_influx->nNOS Activates Neuronal_Inhibition Inhibition of Nociceptive Firing Ca_influx->Neuronal_Inhibition NO_production Nitric Oxide (NO) Production nNOS->NO_production Catalyzes

This compound signaling cascade.

Experimental_Workflow_In_Vivo_Nociception start Start animal_prep Animal Preparation (Anesthesia, Laminectomy) start->animal_prep baseline Baseline Measurement (Heat Stimulus, Neuronal Recording) animal_prep->baseline administration This compound Administration (Subdermal Injection) baseline->administration post_injection Post-Injection Measurement (10, 20, 30 min) administration->post_injection data_analysis Data Analysis (Compare Firing Rates) post_injection->data_analysis end End data_analysis->end

Workflow for in vivo nociception studies.

This compound is an endogenous lipid that modulates calcium influx and nitric oxide production in sensory neurons.[1][3][4] It has been shown to be produced upon cellular stimulation and is found in high levels in the skin and spinal cord of rats.[1][3] The levels of this compound are regulated by the enzyme fatty acid amide hydrolase (FAAH), as demonstrated by their up-regulation in FAAH knockout mice.[1][3]

In vivo studies have demonstrated that subdermal administration of a submicrogram dose of this compound in the paw of a rat potently inhibits the heat-evoked firing of nociceptive dorsal horn wide dynamic range (WDR) neurons.[1][2] This suggests a role for this compound in pain modulation.

The signaling mechanism of this compound involves its interaction with G protein-coupled receptors (GPCRs).[1][3] While N-arachidonoyl glycine, a related compound, activates the orphan GPCR GPR18, this compound and other N-acylamides have been identified as activators of the lipid receptor G2A/GPR132.[3][5][6] This interaction is sensitive to pertussis toxin (PTX), indicating the involvement of Gi/o proteins.[1][3] Activation of the GPCR leads to a transient influx of extracellular calcium.[1][3] This calcium influx, in turn, can activate calcium-sensitive nitric-oxide synthase, leading to the production of nitric oxide.[1][3]

References

Methods for Assessing Palmitoylglycine Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylglycine (PalGly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with emerging therapeutic potential. Structurally similar to the well-characterized endocannabinoid anandamide, PalGly has been shown to modulate cellular processes, including calcium influx and nitric oxide production.[1] Understanding its bioavailability is critical for evaluating its potential as a therapeutic agent. This document provides detailed application notes and protocols for assessing the bioavailability of this compound, covering in vitro, ex vivo, and in vivo methodologies.

In Vitro Assessment of Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[2][3] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and relevant transport proteins.[2]

Caco-2 Permeability Assay Protocol

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow

  • Transepithelial Electrical Resistance (TEER) meter

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[4]

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayer. Values should be >200 Ω·cm² to indicate a confluent monolayer.[4]

    • Perform a Lucifer Yellow permeability assay to assess paracellular transport. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the this compound dosing solution in HBSS. Due to the lipophilic nature of this compound, consider the use of a co-solvent like DMSO (final concentration ≤1%) or formulation with bovine serum albumin (BSA) to improve solubility.

    • Add the this compound solution to the apical (A) side of the Transwell® insert and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.

    • For B-to-A permeability, add the this compound solution to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the flux of the compound across the monolayer (µmol/s)

      • A is the surface area of the insert (cm²)

      • C0 is the initial concentration of the compound in the donor compartment (µmol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Table 1: Representative Apparent Permeability (Papp) Values for Control Compounds in Caco-2 Assays

CompoundTransport MechanismExpected Papp (x 10⁻⁶ cm/s)
Atenolol Paracellular (low permeability)< 1
Propranolol Transcellular (high permeability)> 10
Digoxin P-gp SubstrateLow A-B, High B-A

Note: This table provides expected values for control compounds to validate the assay performance. The Papp for this compound needs to be experimentally determined.

G cluster_workflow Caco-2 Permeability Assay Workflow culture Caco-2 Cell Culture (21-25 days) integrity Monolayer Integrity Check (TEER, Lucifer Yellow) culture->integrity dosing Apical/Basolateral Dosing with this compound integrity->dosing sampling Receiver Compartment Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis calculation Papp & Efflux Ratio Calculation analysis->calculation

Caco-2 Permeability Assay Workflow Diagram.

Ex Vivo Assessment of Intestinal Absorption

The everted gut sac model is an ex vivo technique that maintains the structural and functional integrity of the intestinal segment, providing insights into both passive and active transport mechanisms.

Everted Gut Sac Protocol

Objective: To evaluate the transport of this compound across an isolated segment of the small intestine.

Materials:

  • Sprague-Dawley rats (200-250 g)

  • Krebs-Ringer bicarbonate buffer

  • This compound

  • Surgical instruments

  • Syringes and needles

Protocol:

  • Tissue Preparation:

    • Fast rats overnight with free access to water.

    • Euthanize the rat and excise the desired segment of the small intestine (e.g., jejunum, ileum).

    • Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer.

    • Evert the intestinal segment over a glass rod.

  • Sac Preparation and Incubation:

    • Tie one end of the everted segment with a suture.

    • Fill the sac with a known volume of fresh Krebs-Ringer buffer (serosal side).

    • Tie the other end to form a sac.

    • Incubate the sac in a beaker containing Krebs-Ringer buffer with a known concentration of this compound (mucosal side) at 37°C, with continuous aeration (95% O2 / 5% CO2).

  • Sample Collection and Analysis:

    • At specified time points, withdraw samples from the serosal fluid inside the sac.

    • At the end of the experiment, measure the final volume of the serosal fluid.

    • Homogenize the intestinal tissue to determine the amount of this compound retained.

    • Analyze the concentration of this compound in the serosal fluid and tissue homogenate by LC-MS/MS.

  • Data Analysis:

    • Calculate the amount of this compound transported into the serosal fluid per unit time and per unit weight of the intestine.

In Vivo Assessment of Bioavailability

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

Objective: To determine the key pharmacokinetic parameters of this compound following oral administration in rats.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Dosing:

    • Fast rats overnight.

    • Administer a single oral dose of this compound via gavage. The dose will depend on the intended therapeutic range and should be determined in preliminary dose-ranging studies.

    • A control group should receive the vehicle only.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[1] This typically involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Oral bioavailability (F%) can be calculated if an intravenous dose group is included: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100

Table 2: Representative Pharmacokinetic Parameters for Oral Palmitoylethanolamide (PEA) in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase
Standard PEA 100~150~1.0~400-
Micronized PEA (6 µm) 100~450~0.5~1200~3-fold
Water-dispersible PEA 100~1200~0.25~6500~16-fold

Data adapted from a study on PEA pharmacokinetics in rats.[7] These values for a related compound can help in the design and interpretation of studies on this compound.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow dosing Oral Administration of this compound to Rats sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma analysis LC-MS/MS Quantification of this compound plasma->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow Diagram.

Putative Signaling Pathway of this compound

This compound is known to induce calcium influx and nitric oxide production in sensory neurons.[1][8] While the exact receptor is still under full investigation, evidence suggests the involvement of a G-protein coupled receptor (GPCR).[1][8] N-acyl amides, the class of molecules this compound belongs to, have been shown to interact with several GPCRs, including GPR18, GPR55, and GPR132.[1][2][9] Notably, N-palmitoylglycine has been identified as a ligand for GPR132 (also known as G2A).[2] The signaling cascade is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[1][8]

G cluster_pathway Putative this compound Signaling Pathway palg This compound gpcr GPCR (e.g., GPR132) palg->gpcr Binds ca_channel Calcium Channel palg->ca_channel Activates gi Gi/o Protein gpcr->gi Activates plc Phospholipase C (PLC) gi->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates er Endoplasmic Reticulum ip3->er Binds to receptor on ca_release er->ca_release Induces ca_influx ca_channel->ca_influx Mediates ca_increase [Ca²⁺]i ↑ nos Nitric Oxide Synthase (NOS) ca_increase->nos Activates response Cellular Response (e.g., modulation of neuronal firing) ca_increase->response Leads to no Nitric Oxide (NO) Production nos->no Catalyzes no->response Leads to

Putative Signaling Pathway of this compound.

Conclusion

The assessment of this compound's bioavailability requires a multi-faceted approach, combining in vitro, ex vivo, and in vivo methods. The protocols outlined in this document provide a framework for researchers to systematically evaluate the absorption and pharmacokinetic properties of this promising endogenous lipid. While in vivo data for this compound is currently limited, the provided protocols, based on established methodologies for similar lipophilic molecules, offer a robust starting point for future investigations. The elucidation of its bioavailability and signaling pathways will be instrumental in advancing this compound towards potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Palmitoylglycine In Vitro Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered with the solubility of Palmitoylglycine (N-palmitoylglycine) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is an endogenous N-acyl amino acid, a lipid signaling molecule composed of palmitic acid and glycine.[1][2] Its long hydrocarbon chain makes it poorly soluble in aqueous solutions like cell culture media, which can lead to precipitation and inaccurate experimental results.[3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[3][4] DMSO is a common choice for preparing high-concentration stock solutions for in vitro studies.[5]

Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. What is happening?

A3: This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent from organic (DMSO) to aqueous (media) causes the hydrophobic this compound molecules to aggregate and precipitate.

Q4: How can I prevent this compound from precipitating in my experiment?

A4: Several strategies can be employed, including lowering the final concentration, performing serial dilutions, warming the media, and using solubility enhancers like bovine serum albumin (BSA). Detailed protocols for these methods are provided in the troubleshooting guide below.

Quantitative Solubility Data

While comprehensive temperature-dependent solubility data is limited, the following table summarizes available information for this compound and a structurally similar N-acyl amino acid.

CompoundSolventSolubility (mg/mL)Notes
This compound DMSO> 10 mg/mLWarming to 60°C and ultrasonication can aid dissolution.[3][5]
N-Oleoyl Glycine Ethanol~12 mg/mLStructurally similar N-acyl amino acid.[6]
N-Oleoyl Glycine DMSO~10 mg/mLStructurally similar N-acyl amino acid.[6]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Dilution

If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, follow this troubleshooting workflow:

start Precipitation Observed step1 Reduce Final Concentration start->step1 High Concentration? step2 Optimize Dilution Method (Serial Dilution) step1->step2 Still Precipitates? step3 Warm the Medium step2->step3 Still Precipitates? step4 Use a Solubility Enhancer (e.g., BSA) step3->step4 Still Precipitates? end Clear Solution step4->end

Figure 1: Troubleshooting workflow for immediate precipitation of this compound.

Issue: Delayed Precipitation in Culture

Precipitation that occurs over time in the incubator can be due to changes in media pH, temperature fluctuations, or interactions with media components.

Recommended Solutions:

  • pH Stability: Ensure your incubator's CO2 levels are stable to maintain the buffering capacity of the medium.

  • Minimize Temperature Cycling: Reduce the frequency of removing culture plates from the incubator.

  • Media Exchange: For long-term experiments, consider replacing the media with freshly prepared this compound-containing medium every 24-48 hours.

Experimental Protocols

Standard Solubilization Protocol

This protocol is a starting point for solubilizing this compound for most in vitro assays.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle warming to 37-60°C and vortexing or sonication can aid dissolution.[5]

  • Pre-warm Media: Warm your complete cell culture medium to 37°C.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed medium. It is critical to add the stock solution dropwise while gently vortexing the medium to avoid localized high concentrations.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (ideally ≤ 0.1% v/v) to avoid solvent toxicity.

Bovine Serum Albumin (BSA) Conjugation Protocol

For sensitive cell lines or when higher concentrations of this compound are required, conjugating it to fatty acid-free BSA can significantly improve solubility and cellular uptake. This protocol is adapted from methods for palmitate conjugation.[7][8]

  • Prepare a Sodium Palmitoylglycinate Solution:

    • Dissolve this compound in a minimal amount of 100% ethanol.

    • Add a molar equivalent of sodium hydroxide (B78521) (NaOH) to form the sodium salt.

    • Heat the solution to 70°C in a water bath with stirring until the solution is clear.

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in sterile, pre-warmed (37°C) 150 mM NaCl solution to a desired concentration (e.g., 10%).

    • Stir gently until the BSA is fully dissolved.

  • Conjugation:

    • While stirring the BSA solution at 37°C, slowly add the hot sodium palmitoylglycinate solution dropwise.

    • Continue stirring at 37°C for at least one hour to allow for complex formation.

  • Final Preparation:

    • Adjust the final volume with 150 mM NaCl and the pH to 7.4.

    • Sterile filter the final solution through a 0.22 µm filter.

    • Aliquot and store at -20°C.

Signaling Pathways

This compound has been shown to modulate intracellular signaling pathways, primarily involving calcium influx and nitric oxide production. It is also known to interact with G protein-coupled receptors (GPCRs) like GPR120.[9][10]

This compound-Induced Calcium Influx and Nitric Oxide Production

This compound can induce a transient increase in intracellular calcium ([Ca2+]), which in turn can activate nitric oxide synthase (NOS) to produce nitric oxide (NO).[9] This pathway may also involve the activation of Transient Receptor Potential (TRP) channels.[3][11]

PalGly This compound GPCR GPCR / TRP Channel PalGly->GPCR Activates PLC PLC GPCR->PLC Activates Ca_channel Ca2+ Channel GPCR->Ca_channel Opens IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_influx Ca2+ Influx ER->Ca_influx Releases Ca2+ Ca_channel->Ca_influx CaM Calmodulin Ca_influx->CaM Binds to NOS Nitric Oxide Synthase (NOS) CaM->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces

Figure 2: this compound-induced Ca2+ influx and NO production signaling pathway.

GPR120 Signaling Pathway

GPR120 is a receptor for free fatty acids and their derivatives. Its activation can lead to various downstream effects, including the modulation of inflammatory responses and metabolic processes. The pathway often involves Gαq/11 coupling, leading to an increase in intracellular calcium.[12][13]

Ligand This compound (or other FFA) GPR120 GPR120 Ligand->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK, NF-κB) Ca_release->Downstream PKC->Downstream

Figure 3: GPR120 signaling cascade initiated by a fatty acid ligand.

References

Technical Support Center: Palmitoylglycine Dissolution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the dissolution of Palmitoylglycine for use in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

This compound (also known as N-palmitoyl glycine) is an endogenous N-acyl amide, a type of lipid molecule.[1] Its structure consists of a long, 16-carbon saturated fatty acid chain (palmitic acid) linked to the amino acid glycine. This long hydrocarbon tail makes the molecule highly hydrophobic (water-repelling), leading to poor solubility in aqueous solutions like cell culture media.[2][3]

Q2: What is the recommended solvent to prepare a this compound stock solution?

Due to its lipophilic nature, this compound should first be dissolved in a polar organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution.[4][5] Ethanol can also be used.[6]

Q3: What is a typical concentration for a stock solution?

A stock solution can typically be prepared in the range of 10-100 mM.[2] One supplier notes a solubility of up to 5 mg/mL (approximately 15.95 mM) in DMSO, which may be enhanced by warming to 60°C.[5] It is crucial to ensure the compound is fully dissolved before further dilution.

Q4: How should I dilute the DMSO stock solution into my cell culture medium to avoid precipitation?

Directly adding a concentrated DMSO stock to aqueous media can cause "solvent shock," where the abrupt change in polarity causes the hydrophobic compound to precipitate or "crash out."[2][7] To prevent this, follow this procedure:

  • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2]

  • While gently swirling or vortexing the pre-warmed media, add the required volume of the DMSO stock solution drop-by-drop.[7]

  • This gradual dispersion allows the compound to be diluted more effectively and remain in solution.

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, and it should ideally not exceed 1%.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q6: Are there alternative methods to improve the solubility of this compound in media?

Yes. For lipids, a common technique is to use a carrier protein. Bovine serum albumin (BSA), particularly fatty acid-free BSA, can be used to complex with the lipid and improve its delivery to cells in culture.[8][9] This involves pre-incubating the lipid with a BSA solution before adding it to the serum-free base medium.[8]

Troubleshooting Guide

Encountering precipitation can be a significant hurdle. The table below outlines common issues and their solutions.

Problem Potential Cause Recommended Solution
Immediate Precipitation (Media becomes cloudy or hazy instantly upon adding the stock solution)Solvent Shock: The rapid change in polarity when adding the concentrated DMSO stock to the aqueous medium is the most common cause.[2][7]Use Proper Dilution Technique: Pre-warm the media to 37°C. Add the stock solution slowly and dropwise while gently swirling or vortexing the media to ensure rapid dispersion.[7]
High Final Concentration: The target concentration of this compound exceeds its solubility limit in the cell culture medium.[2]Reduce Final Concentration: Perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.[7]• Perform a Solubility Test: Determine the maximum soluble concentration in your specific media formulation beforehand (see Protocol 3).[2]
Low Media Temperature: Adding the compound to cold media (e.g., straight from the refrigerator) decreases its solubility.[2]Always Use Pre-warmed Media: Ensure your cell culture media is equilibrated to 37°C before adding the compound.[2]
Delayed Precipitation (Solution is initially clear but becomes cloudy or forms crystals after hours or days in the incubator)Compound Instability: The compound may degrade or aggregate over time at 37°C.Use Freshly Prepared Solutions: Prepare the final working solution immediately before adding it to the cells.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[2]Test Different Media: If possible, try a different basal media formulation.
pH or Temperature Shifts: Changes in the media's pH or temperature fluctuations in the incubator can affect compound solubility.Monitor Incubator Conditions: Ensure stable temperature and CO₂ levels. Check the pH of your media.
General Turbidity (Media appears cloudy, but it may not be the compound)Microbial Contamination: Bacterial or mycoplasma contamination can cause turbidity and a rapid change in media pH (often turning yellow).[10]Practice Aseptic Technique: Ensure all reagents and equipment are sterile.• Microscopic Examination: Check the culture for visible microorganisms.[7]• Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination.[10]
Precipitation of Media Components: High concentrations of salts (e.g., calcium phosphate) or other components in the media can precipitate, especially after temperature changes or pH shifts.Use High-Quality Reagents: Prepare media according to the manufacturer's instructions.• Avoid Repeated Freeze-Thaw Cycles: Store media correctly and avoid temperature fluctuations.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (MW: 313.49 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance and vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you need:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) × (0.001 L) × (313.49 g/mol ) = 0.003135 g = 3.14 mg

  • Weigh Compound: Carefully weigh out 3.14 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the solution (e.g., in a 37-60°C water bath) or use a brief sonication to ensure the compound is completely dissolved.[5] Visually inspect to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]

Protocol 2: Dilution of Stock Solution into Cell Culture Media (Example)

Objective: Prepare 10 mL of media with a final this compound concentration of 10 µM.

Procedure:

  • Pre-warm Media: Place at least 10 mL of your complete cell culture medium in a 37°C water bath or incubator for 30 minutes.

  • Calculate Volume: To dilute the 10 mM stock to 10 µM, you need a 1:1000 dilution.

    • Volume of stock = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of stock = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dispense Media: In a sterile 15 mL conical tube, add the 10 mL of pre-warmed medium.

  • Crucial Dilution Step: While gently swirling or vortexing the conical tube, slowly add the 10 µL of the 10 mM stock solution drop-by-drop into the medium.[7]

  • Mix and Use: Cap the tube and invert it several times to ensure homogeneity. Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 3: Quick Test to Determine Maximum Soluble Concentration

Procedure:

  • Prepare Dilutions: In a 96-well plate, add 200 µL of your complete, pre-warmed cell culture medium to several wells.

  • Add Compound: Create a serial dilution of your this compound stock solution directly in the wells. For example, add 4 µL, 2 µL, 1 µL, 0.5 µL, etc., of your 10 mM stock to different wells to achieve final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, etc. Include a DMSO-only control well.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness, haze, or crystal formation at different time points (e.g., 0, 2, 6, and 24 hours).[2]

  • Determine Limit: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.

Visualized Workflows and Pathways

Experimental Workflow for Cell Treatment

The following diagram outlines the standard procedure for preparing this compound and treating cells.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 3. Create Concentrated Stock (e.g., 10 mM) dissolve->stock warm_media 4. Pre-warm Cell Culture Media (37°C) stock->warm_media add_dropwise 5. Add Stock Dropwise to Swirling Media warm_media->add_dropwise working_solution 6. Homogenize Final Working Solution add_dropwise->working_solution add_to_cells 7. Add Working Solution to Cells working_solution->add_to_cells

Workflow for preparing this compound for cell culture.
Putative Signaling Pathway of this compound

This compound is an agonist for the G-protein-coupled receptor GPR132 (also known as G2A).[11][12] Its activation can lead to downstream signaling events, including the modulation of intracellular calcium levels.[4][5][13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol gpr132 GPR132 (G2A Receptor) g_protein G-Protein (e.g., Gq) gpr132->g_protein Activates effector Downstream Effector (e.g., PLC) g_protein->effector Activates calcium ↑ Intracellular Ca²⁺ Influx effector->calcium Leads to response Cellular Response (e.g., NO Production) calcium->response palg This compound (Ligand) palg->gpr132 Binds

This compound activates GPR132, leading to a cellular response.

References

Technical Support Center: Optimizing LC-MS/MS Detection of Palmitoylglycine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Palmitoylglycine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in plasma samples.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Signal Intensity or No Peak Detected Inefficient extraction of this compound from the plasma matrix.- Ensure the chosen extraction method (e.g., LLE, SPE) is appropriate for lipids. The Matyash method, using methyl-tert-butyl ether (MTBE), is a safer and often more efficient alternative to chloroform-based methods like Folch for a broad range of lipids.[1] - Optimize the solvent-to-plasma ratio to ensure complete protein precipitation and lipid extraction. - Consider solid-phase extraction (SPE) with a C18 or a specialized lipid extraction sorbent for cleaner extracts.[2]
Suboptimal ionization of this compound in the mass spectrometer source.- Ensure the mobile phase contains an appropriate modifier to promote ionization. For positive ion mode, 0.1% formic acid is commonly used.[3][4] - Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.[5] - Check for contamination in the ion source, which can suppress the signal.[6][7]
Incorrect MRM transitions or collision energy.- Confirm the precursor ion (m/z for [M+H]+) and product ion(s) for this compound. Perform a product ion scan on a standard solution to identify the most abundant and stable fragment ions.[8] - Optimize the collision energy for each transition to maximize fragment ion intensity.[7]
High Background Noise or Interferences Presence of co-eluting matrix components that interfere with detection.- Improve sample cleanup by using a more rigorous extraction method like SPE.[2] - Optimize the chromatographic separation to resolve this compound from interfering compounds. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., a longer C18 column or a different bonded phase). - Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute.[6]
Contamination from solvents, reagents, or the LC-MS system itself.- Use high-purity, LC-MS grade solvents and reagents.[9] - Flush the LC system thoroughly to remove any accumulated contaminants.[9] - Check for and clean any contamination in the MS ion source.[7]
Poor Peak Shape (Tailing, Fronting, or Splitting) Incompatibility between the sample solvent and the initial mobile phase.- The sample should be reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.[9]
Column overload or degradation.- Ensure the amount of sample injected is within the linear range of the column. - Check the column's performance with a standard mixture. If performance has degraded, try flushing the column according to the manufacturer's instructions or replace it.[9]
Secondary interactions with the stationary phase.- Adjust the mobile phase pH or ionic strength to minimize secondary interactions.
Retention Time Shifts Inadequate column equilibration between injections.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. This is typically 5-10 column volumes.[5]
Changes in mobile phase composition.- Prepare fresh mobile phases daily and ensure they are thoroughly mixed.[5]
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.[5]
Column aging or contamination.- Monitor column performance over time. Significant retention time shifts may indicate the need for column cleaning or replacement.
High Variability in Results (Poor Reproducibility) Inconsistent sample preparation.- Ensure precise and consistent execution of the extraction protocol for all samples, including accurate volume measurements and consistent timing of steps. - Use a validated internal standard to correct for variations in extraction efficiency and matrix effects. A stable isotope-labeled version of this compound is ideal.
Matrix effects (ion suppression or enhancement).- Use a stable isotope-labeled internal standard to compensate for matrix effects. - Improve sample cleanup to remove interfering matrix components.[2] - Evaluate different ionization sources or modes if suppression is severe.
Carryover from previous injections.- Inject a blank sample after a high-concentration sample to check for carryover. - Optimize the injector wash procedure, using a strong solvent to clean the needle and injection port between runs.[7]

Frequently Asked Questions (FAQs)

1. What are the recommended MRM transitions for this compound?

The specific MRM (Multiple Reaction Monitoring) transitions for this compound should be empirically determined using a pure standard. The precursor ion in positive ionization mode will be the protonated molecule, [M+H]+. For this compound (C18H35NO3), the molecular weight is 313.5 g/mol , so the precursor ion to target would be m/z 314.3. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Common fragmentation occurs at the amide bond. A likely and commonly monitored fragment for N-acyl amino acids is the amino acid backbone. For glycine, this would be m/z 74.2 (after loss of the palmitoyl (B13399708) group).

Therefore, a primary transition to monitor would be 314.3 -> 74.2 . It is recommended to identify at least one other confirmatory product ion by performing a product ion scan on a standard and optimizing the collision energy for each transition.[8]

2. Which internal standard should I use for accurate quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 or 13C-Palmitoylglycine. A SIL internal standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience similar extraction efficiency and matrix effects. If a SIL version of this compound is not available, a structurally similar N-acyl amino acid with a different chain length that is not endogenously present in the sample, or a deuterated version of a similar N-acyl amino acid, could be considered.[3]

3. What is the best method for extracting this compound from plasma?

Several methods can be effective for extracting lipids like this compound from plasma. The choice often depends on the desired sample purity, throughput, and whether other classes of lipids or metabolites are also being analyzed.

  • Liquid-Liquid Extraction (LLE):

    • Matyash Method: Uses methyl-tert-butyl ether (MTBE), methanol, and water. It is considered a safer and effective alternative to chloroform-based methods and performs well for a broad range of lipids.[1] The organic layer containing the lipids separates as the upper phase, simplifying collection.

    • Folch Method: A traditional method using chloroform (B151607) and methanol. While effective, chloroform is a hazardous solvent.[1]

  • Solid-Phase Extraction (SPE):

    • SPE using C18 or specialized lipid-binding cartridges can provide cleaner extracts by effectively removing salts and other polar interferences.[2] This can be beneficial for reducing matrix effects.

4. How can I minimize matrix effects?

Matrix effects, where co-eluting endogenous components of the plasma suppress or enhance the ionization of the analyte, are a common challenge. Strategies to mitigate them include:

  • Effective Sample Preparation: A robust extraction method, such as SPE, can significantly reduce the amount of interfering matrix components introduced into the mass spectrometer.[2]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from the bulk of the plasma phospholipids (B1166683) and other interfering species is crucial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection for low-abundance analytes.

5. What type of LC column is best suited for this compound analysis?

Reversed-phase chromatography is the most common approach for the analysis of N-acyl amino acids like this compound.

  • C18 Columns: These are widely used and provide good retention and separation for lipids based on their hydrophobicity. Columns with a particle size of less than 2 µm can offer higher resolution and faster analysis times.

  • C8 Columns: These are less retentive than C18 columns and may be suitable if this compound is strongly retained on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this specific analyte, HILIC can be an alternative for separating polar lipids.

The choice of column will also depend on the specific LC system and the desired separation from other analytes or interferences.

Experimental Protocols

Plasma Sample Preparation (Matyash Method)
  • To 50 µL of plasma in a glass tube, add 1.5 mL of methanol.

  • Add the internal standard solution at the desired concentration.

  • Vortex for 30 seconds.

  • Add 5 mL of methyl-tert-butyl ether (MTBE).

  • Vortex for 1 minute.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic layer into a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Method Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor m/z 314.3 -> Product m/z 74.2 (quantifier) and a second product ion (qualifier).

    • Internal Standard: Appropriate transitions for the chosen SIL standard.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Quantitative Data Summary

Comparison of Plasma Lipid Extraction Methods

The following table summarizes the recovery of different lipid classes using various extraction methods. While data for this compound is not explicitly available, the recovery of structurally related lipids can provide guidance on method selection.

Lipid ClassFolch Method Recovery (%)Matyash Method Recovery (%)Alshehry Method (Single-Phase) Recovery (%)
Phospholipids867399
Triglycerides>90~73<80
Diglycerides>90~73<80
Lysophospholipids~80~73>95
Data adapted from published literature comparing lipid extraction efficiencies.[10][11]

Visualizations

Troubleshooting Workflow for Poor Signal Intensity

troubleshooting_workflow start Start: Poor or No Signal for this compound check_std Analyze this compound Standard start->check_std std_ok Is Standard Signal OK? check_std->std_ok std_not_ok Problem with MS or LC System std_ok->std_not_ok No sample_issue Problem is Sample-Related std_ok->sample_issue Yes check_ms Troubleshoot MS: - Check Tune & Calibration - Clean Ion Source - Optimize Source Parameters check_lc Troubleshoot LC: - Check for Leaks - Verify Mobile Phase - Check Column check_ms->check_lc end Problem Resolved check_lc->end std_not_ok->check_ms check_extraction Review Extraction Protocol: - Correct Solvents/Volumes? - Complete Drying/Reconstitution? sample_issue->check_extraction check_is Check Internal Standard Signal check_extraction->check_is is_ok IS Signal OK? check_is->is_ok matrix_effect Suspect Matrix Suppression: - Improve Sample Cleanup (SPE) - Optimize Chromatography is_ok->matrix_effect Yes extraction_problem Suspect Poor Extraction Recovery: - Optimize Extraction Method - Check for Analyte Degradation is_ok->extraction_problem No matrix_effect->end extraction_problem->end

Caption: A logical workflow for troubleshooting poor signal intensity in this compound analysis.

Proposed Signaling Pathway for this compound-Induced Calcium Influx

signaling_pathway palg This compound (PalGly) gpcr G-Protein Coupled Receptor (GPCR) palg->gpcr gprotein G-Protein (Pertussis Toxin Sensitive) gpcr->gprotein Activates effector Downstream Effector gprotein->effector Modulates ca_channel Calcium Channel effector->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx response Cellular Response (e.g., Nitric Oxide Production) ca_influx->response

Caption: Proposed signaling pathway for this compound-induced intracellular calcium increase.[3][12][13]

LC-MS/MS Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Lipid Extraction (e.g., Matyash Method) add_is->extract dry_recon Dry & Reconstitute extract->dry_recon inject Inject Sample dry_recon->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (vs. Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Overview of the experimental workflow for this compound quantification in plasma.

References

Improving signal-to-noise for Palmitoylglycine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for Palmitoylglycine in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise (S/N) ratio when analyzing this compound?

A1: A low S/N ratio for this compound can stem from several factors, including:

  • Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, presence of contaminants like salts and detergents, and non-specific binding of the analyte to labware can all reduce the signal.[1]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and a poor S/N ratio.[2][3][4]

  • Inappropriate Ionization Technique: The choice of ionization source is critical. While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for less polar molecules like this compound.[5][6][7]

  • Incorrect Mass Spectrometer Settings: Non-optimized parameters for the ion source, mass analyzer, and detector can lead to poor signal intensity.[8]

  • Low Analyte Concentration: The amount of this compound in the sample may be below the instrument's limit of detection.[1]

Q2: Which ionization technique, ESI or APCI, is generally better for this compound?

A2: For nonpolar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often preferred.[9] ESI is more suitable for moderately polar to polar molecules.[5] However, the optimal choice can depend on the specific sample matrix and LC conditions. It is advisable to test both ionization methods to determine which provides the best signal intensity and stability for your specific application.[8]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Improve Sample Cleanup: Implement more rigorous extraction and cleanup steps to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique.

  • Optimize Chromatography: Adjusting the chromatographic conditions to better separate this compound from co-eluting matrix components can significantly reduce signal suppression or enhancement.

  • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended for accurate quantification as it can help compensate for matrix effects.

  • Dilute the Sample: If the concentration of this compound is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the expected mass transitions for this compound in MRM analysis?

A4: In Multiple Reaction Monitoring (MRM) analysis, the parent and fragment ions are monitored. For this compound in negative ion mode, a common transition is 312.2 → 74.2.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Sample Preparation Review your extraction protocol. Ensure complete cell lysis and protein precipitation. Verify that all reagents are fresh and of high purity. Consider using a solid-phase extraction (SPE) cleanup step.
Instrument Settings Confirm that the mass spectrometer is properly tuned and calibrated. Optimize ion source parameters, including nebulizer pressure, drying gas flow and temperature, and vaporizer temperature (for APCI).
Chromatography Check for leaks in the LC system.[1] Ensure the correct mobile phases are being used and are properly degassed. Verify the column is not clogged or degraded.[1]
Ionization Source If using ESI, consider switching to APCI, which may be more efficient for a lipid like this compound.[6][7]
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Solvent/Reagent Contamination Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. Flush the LC system with a strong solvent like isopropanol (B130326) to remove contaminants.[1]
System Contamination "Steam clean" the mass spectrometer's source overnight by running a high flow of clean solvent at elevated temperatures. Check for and eliminate leaks in the LC and MS systems.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method.
Issue 3: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Column Issues Ensure the column is not old or fouled.[1] Check for and replace a blocked frit or guard column.
Mobile Phase Incompatibility Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Suboptimal Chromatography Adjust the gradient profile, flow rate, or mobile phase composition to improve peak shape.

Quantitative Data Summary

ParameterValueReference
MRM Transition (Negative Ion Mode) 312.2 → 74.2
Internal Standard MRM Transition [2H8]NAGly: 368.2 → 76.2
Typical Analyte Recovery ~73.4%

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue
  • Homogenize the tissue sample in methanol.

  • Perform a lipid extraction using a modified Bligh-Dyer method.

  • Partially purify the lipid extract using solid-phase extraction (SPE) with a C18 and then a silica (B1680970) column.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., chloroform (B151607) or a mobile phase-compatible solvent).

Protocol 2: Nano-HPLC-MS/MS Analysis
  • Column: C18 nano-HPLC column (e.g., 100 mm × 75 μm).

  • Mobile Phase A: 2% acetonitrile, 0.1% formic acid in water.

  • Mobile Phase B: 98% acetonitrile, 0.1% formic acid.

  • Flow Rate: 300 nl/min.

  • Gradient:

    • Hold at 30% B for 10 minutes for sample loading.

    • Linear gradient from 30% B to 100% B over 30 minutes.

    • Hold at 100% B for 30 minutes.

  • Ionization: Electrospray ionization (ESI) in positive ion mode (+3000 V) or negative ion mode for MRM.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization in Methanol Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction SPE_Cleanup Solid-Phase Extraction (C18 & Silica) Lipid_Extraction->SPE_Cleanup Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection LC_Separation nano-HPLC Separation (C18 Column) Injection->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Detection Mass Spectrometry Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis (Signal-to-Noise Ratio) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_decision_tree Start Low Signal-to-Noise Ratio Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_MS_Settings Verify MS Tuning and Parameters Start->Check_MS_Settings Check_Chromatography Evaluate Peak Shape and Retention Time Start->Check_Chromatography Rerun_Extraction Re-extract Sample with Improved Cleanup Check_Sample_Prep->Rerun_Extraction Protocol Issue? Tune_MS Tune and Calibrate Mass Spectrometer Check_MS_Settings->Tune_MS Suboptimal? Optimize_LC Optimize LC Gradient and Check for Leaks Check_Chromatography->Optimize_LC Poor Peak Shape? Optimize_Ionization Test Alternative Ionization Source (APCI) Final_Analysis Proceed with Optimized Method Optimize_Ionization->Final_Analysis Signal Improved? Rerun_Extraction->Optimize_Ionization Tune_MS->Optimize_Ionization Optimize_LC->Optimize_Ionization

Caption: Troubleshooting decision tree for low S/N.

signaling_pathway This compound This compound GPCR G-Protein Coupled Receptor (e.g., GPR18, GPR132) This compound->GPCR G_Protein Gαi/o Protein GPCR->G_Protein Activation Calcium_Channel Calcium Channels G_Protein->Calcium_Channel Modulation Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx eNOS eNOS Activation Calcium_Influx->eNOS Cellular_Response Cellular Response (e.g., Modulation of Neuronal Firing) Calcium_Influx->Cellular_Response NO_Production Nitric Oxide (NO) Production eNOS->NO_Production NO_Production->Cellular_Response

Caption: this compound signaling pathway.

References

Technical Support Center: Chemical Synthesis of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the chemical synthesis of N-acyl amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of N-acyl amino acids?

A1: The synthesis of N-acyl amino acids, while a common procedure, is often plagued by several challenges that can impact yield and purity. Key issues include:

  • Side Reactions: Undesired chemical transformations can compete with the main acylation reaction. Common side reactions include racemization of the chiral amino acid center, the formation of unreactive N-acylurea byproducts when using carbodiimide (B86325) coupling reagents, and dehydration of asparagine and glutamine side chains.[1][2][3]

  • Protecting Group Strategy: The proper selection and application of protecting groups for the α-amino group and any reactive side chains are crucial to prevent unwanted reactions.[4][5][6] Challenges lie in choosing orthogonal protecting groups that can be removed under conditions that do not affect other parts of the molecule.[4]

  • Choice of Coupling Reagent: The efficiency and cleanliness of the acylation reaction are highly dependent on the coupling reagent used. Issues can arise from using a reagent that is not reactive enough for sterically hindered amino acids or one that promotes racemization.[1][7][8]

  • Purification of the Final Product: Separating the desired N-acyl amino acid from unreacted starting materials, coupling agent byproducts, and any side products can be challenging due to similar physicochemical properties.[9]

Q2: How can I minimize racemization during the coupling reaction?

A2: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern, especially for sensitive amino acids like histidine.[4] Several strategies can be employed to minimize this side reaction:

  • Use of Additives with Carbodiimides: When using carbodiimide coupling reagents like DCC or DIC, the addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is highly recommended.[1][7] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.

  • Choice of Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization. Phosphonium (B103445) salts like PyBOP and uronium salts like HBTU and HATU are known for their efficiency and low racemization potential.[1][7][8] Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly useful for coupling easily epimerized amino acids.[1]

  • Control of Reaction Conditions: The choice of base and solvent can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA) in sensitive cases.[10]

Q3: I am observing a significant amount of an insoluble white precipitate when using DCC as a coupling reagent. What is it and how can I deal with it?

A3: The insoluble white precipitate is dicyclohexylurea (DCU), a byproduct of the N,N'-dicyclohexylcarbodiimide (DCC) coupling reagent.[1][8] While its insolubility in most organic solvents facilitates its removal by filtration in solution-phase synthesis, it makes DCC unsuitable for solid-phase peptide synthesis.[1][8] For solution-phase reactions, simply filter the reaction mixture to remove the DCU. If you are performing solid-phase synthesis or wish to avoid this issue altogether, consider using a different carbodiimide like N,N'-diisopropylcarbodiimide (DIC), which forms a more soluble urea (B33335) byproduct, or a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) if your reaction conditions permit.[1][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-Acyl Amino Acid Incomplete reaction due to insufficient activation.* Choose a more powerful coupling reagent like HATU or PyAOP, especially for sterically hindered amino acids.[1][7] * Ensure the use of an appropriate base (e.g., DIPEA, NMM) in the correct stoichiometry to facilitate the reaction.[8][10]
Side reactions consuming starting materials.* To prevent N-acylurea formation with carbodiimides, add HOBt or Oxyma Pure.[1][7] * For asparagine or glutamine, use a coupling method that minimizes dehydration. The addition of HOBt can help.[7]
Poor solubility of reactants.* Use a co-solvent like dimethylformamide (DMF) to improve the solubility of protected amino acids. Be aware that DMF can sometimes slow down the activation step with carbodiimides.[7]
Presence of Multiple Products in TLC/LC-MS Racemization of the amino acid.* Use coupling reagents known for low racemization (e.g., HATU, HBTU, PyBOP).[1][7][8] * Incorporate additives like HOBt or Oxyma Pure when using carbodiimides.[1][7]
Formation of side products (e.g., N-acylurea, dehydrated products).* Identify the side products using mass spectrometry. * Follow the recommendations for preventing specific side reactions mentioned in this guide.
Reaction with amino acid side chains.* Ensure that all reactive side chains (e.g., lysine's ε-amino group, serine/threonine's hydroxyl group, aspartic/glutamic acid's carboxyl group) are adequately protected with orthogonal protecting groups.[4][6]
Difficulty in Purifying the Product Byproducts from the coupling reagent are co-eluting with the product.* Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify workup by aqueous extraction.[1] * For phosphonium and uronium salt reagents, the byproducts are generally soluble in both water and common organic solvents, facilitating their removal during workup and chromatography.[10]
Unreacted starting materials are difficult to separate.* Optimize the stoichiometry of your reactants to drive the reaction to completion. * Consider using a purification method with higher resolving power, such as preparative RP-HPLC.[9]
The product is difficult to crystallize.* If direct crystallization from the reaction mixture is unsuccessful, first purify the crude product by column chromatography to remove major impurities. * Screen a variety of solvent systems for recrystallization.[9]

Quantitative Data Summary

Table 1: Common Coupling Reagents and Their Characteristics

Coupling ReagentAbbreviationClassKey FeaturesCommon Byproducts
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideInexpensive and effective, but forms an insoluble byproduct.[1][8]Dicyclohexylurea (DCU) - insoluble in most organic solvents.[1]
N,N'-DiisopropylcarbodiimideDICCarbodiimideLiquid at room temperature, forms a more soluble byproduct than DCC.[1][8]Diisopropylurea - soluble in many organic solvents.[1]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble, allowing for easy removal of byproducts through aqueous extraction.[1][8]Water-soluble urea byproduct.[1]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium HexafluorophosphatePyBOPPhosphonium SaltStrong coupling reagent with high chemoselectivity (N-acylation over O-acylation).[8]Water and organic solvent soluble.[10]
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium SaltHighly effective, especially for coupling N-methyl amino acids.[1]Water and organic solvent soluble.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium SaltVery efficient with low racemization.[1][7]Water and organic solvent soluble.[10]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium SaltReacts faster and with less epimerization than HBTU, effective for hindered couplings.[1][7][8]Water and organic solvent soluble.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using DIC/HOBt

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF)).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the solution. Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add the amino acid ester hydrochloride (1.0 eq.) and a tertiary base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, filter off any precipitated diisopropylurea. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl or 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization (Example: N-Acetyl-L-Cysteine)

  • Dissolution: Dissolve the crude N-acetyl-L-cysteine in a minimal amount of hot deionized water.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the mixture. Filter the hot solution to remove the activated carbon.

  • Crystallization: Slowly cool the filtrate to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining impurities from the mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum.[9]

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification start Dissolve N-Protected Amino Acid & Additive (e.g., HOBt) add_coupling Add Coupling Reagent (e.g., DIC) at 0°C start->add_coupling add_amine Add Amino Component & Base add_coupling->add_amine Activated Intermediate react Stir at Room Temperature (Monitor Progress) add_amine->react workup Aqueous Workup (Acid/Base Washes) react->workup Crude Product purify Purification (Chromatography/Recrystallization) workup->purify final_product Pure N-Acyl Amino Acid purify->final_product

Caption: General workflow for the synthesis of N-acyl amino acids.

Caption: Troubleshooting logic for N-acyl amino acid synthesis.

References

Palmitoylglycine stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of palmitoylglycine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound can degrade through two primary pathways in aqueous solutions:

  • Hydrolysis: The amide bond linking the palmitoyl (B13399708) chain and the glycine (B1666218) molecule can be cleaved, yielding palmitic acid and glycine. This reaction is typically slow at neutral pH but can be accelerated under acidic or basic conditions and at elevated temperatures.

  • Enzymatic Degradation: In biological systems, the primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH catalyzes the hydrolysis of the amide bond, releasing palmitic acid and glycine.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from both chemical hydrolysis and enzymatic degradation are:

  • Palmitic Acid

  • Glycine

Under oxidative stress conditions, further degradation of the palmitic acid chain could occur, but this is generally a slower process for saturated fatty acids.

Q3: How stable is the amide bond in this compound to hydrolysis?

Q4: What is the known shelf-life and recommended storage for this compound?

A4: Solid this compound is generally stable for at least one year when stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Degradation of this compound in the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.

    • Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells to minimize the extent of degradation.

    • pH of Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your experiment, as significant deviations can accelerate hydrolysis.

    • Control Experiments: Include a "degraded" this compound control in your assay. This can be prepared by treating a stock solution with strong acid or base and then neutralizing it before adding to the cells. This will help determine if the observed effects are due to the intact molecule or its degradation products.

Issue 2: Loss of this compound concentration in formulated aqueous solutions over time.
  • Possible Cause: Hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • pH Optimization: The pH of the aqueous formulation is a critical factor. Conduct a pH stability profile to determine the pH at which this compound exhibits maximum stability. Generally, a pH closer to neutral (6-7.5) is preferable.

    • Temperature Control: Store the formulation at the lowest feasible temperature to slow down the hydrolysis rate. Avoid high temperatures during manufacturing and storage.

    • Buffer Selection: The choice of buffer can influence the rate of hydrolysis. Empirically test different buffer systems (e.g., phosphate, citrate, TRIS) to identify the one that provides the best stability for your formulation.

    • Excipient Compatibility: Ensure that other excipients in the formulation are not catalyzing the degradation of this compound.

Quantitative Data

Note: Specific degradation kinetics for this compound are not widely published. The following table provides an illustrative summary of expected stability trends based on general chemical principles of amide hydrolysis. Researchers should determine specific values experimentally.

ParameterAcidic Conditions (pH 3)Neutral Conditions (pH 7)Basic Conditions (pH 9)
Primary Degradation Pathway Acid-catalyzed hydrolysisSlow hydrolysisBase-catalyzed hydrolysis
Relative Degradation Rate at 25°C ModerateLowHigh
Relative Degradation Rate at 50°C HighModerateVery High
Primary Degradation Products Palmitic Acid + GlycinePalmitic Acid + GlycinePalmitate + Glycine

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solutions

This protocol outlines a forced degradation study to investigate the chemical stability of this compound under various stress conditions, as recommended by ICH guidelines.[3][4][5]

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffers (pH 3, 7, and 9)

  • Class A volumetric flasks and pipettes

2. Preparation of Stock and Stress Solutions:

  • Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation: Store the stock solution (in a suitable aqueous buffer at pH 7) at 60°C for 1, 3, and 7 days.

  • Photolytic Degradation: Expose the stock solution (in a suitable aqueous buffer at pH 7) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics (e.g., rate constant and half-life) under each stress condition.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reversed-phase HPLC method suitable for separating this compound from its primary degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 70% B

    • 26-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition (30:70 water:acetonitrile with 0.1% formic acid) to a final concentration within the linear range of the method.

  • Filter the samples through a 0.22 µm syringe filter before injection.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity should be demonstrated by showing that the this compound peak is well-resolved from the degradation product peaks (palmitic acid and glycine) and any peaks from the placebo/blank.

Visualizations

degradation_pathway cluster_hydrolysis Chemical Hydrolysis cluster_enzymatic Enzymatic Degradation This compound This compound Palmitic_Acid Palmitic_Acid This compound->Palmitic_Acid Hydrolysis Glycine Glycine This compound->Glycine Hydrolysis Acid/Base, Heat Acid/Base, Heat FAAH FAAH

Caption: Degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress sampling Time-Point Sampling stress->sampling analysis HPLC or LC-MS/MS Analysis sampling->analysis data Data Analysis (Degradation Kinetics, Product ID) analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

signaling_pathway This compound This compound FAAH FAAH This compound->FAAH Degradation GPCRs G-Protein Coupled Receptors (e.g., GPR18) This compound->GPCRs Activation Palmitic_Acid Palmitic Acid FAAH->Palmitic_Acid Glycine Glycine FAAH->Glycine Ca_Influx Modulation of Ca2+ Influx GPCRs->Ca_Influx NO_Production Nitric Oxide Production Ca_Influx->NO_Production Downstream Downstream Cellular Effects (e.g., Neuronal Activity Modulation) NO_Production->Downstream

Caption: this compound metabolic and signaling pathways.

References

Technical Support Center: Palmitoylglycine Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palmitoylglycine (PalGly), an endogenous N-acyl amide involved in cellular signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with this compound precipitation in experimental buffers.

Troubleshooting Guide & FAQs

FAQ 1: Why is my this compound precipitating out of solution?

Precipitation of this compound is a common issue stemming from its lipophilic nature. The long 16-carbon acyl chain significantly reduces its solubility in aqueous solutions. Key factors contributing to precipitation include:

  • Low Solubility in Aqueous Buffers: this compound is sparingly soluble in aqueous solutions.

  • Improper pH: The molecule has an acidic pKa of approximately 4.05.[1] At or below this pH, the carboxyl group is protonated, reducing its polarity and solubility.

  • Low Temperature: Solubility generally decreases at lower temperatures.

  • High Concentration: Exceeding the solubility limit of the buffer will inevitably lead to precipitation.

  • Inadequate Initial Dissolution: Failure to completely dissolve the compound in an organic solvent before introducing it to an aqueous buffer is a primary cause of precipitation.

FAQ 2: How can I improve the solubility of this compound in my experimental buffer?

Several strategies can enhance the solubility of this compound in aqueous buffers. The most effective approach often involves a combination of these methods.

  • Use of Co-solvents: Initially dissolving this compound in an organic solvent is crucial. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[2][3][4]

  • pH Adjustment: Maintaining the buffer pH well above the pKa of this compound (e.g., pH 7.2-7.4) will keep the carboxyl group ionized and enhance solubility.

  • Inclusion of Solubilizing Agents: For some applications, non-ionic detergents or carrier proteins can be used to maintain solubility. However, these should be used with caution as they can interfere with certain assays.

  • Temperature Control: Performing dilutions and experiments at a controlled room temperature or slightly warmed (e.g., 37°C) can help, but this is assay-dependent.

FAQ 3: What is the recommended method for preparing a stable stock solution of this compound?

Preparing a concentrated, stable stock solution in an appropriate organic solvent is the first and most critical step.

Protocol for Preparing a this compound Stock Solution:

  • Solvent Selection: Use a high-purity, anhydrous organic solvent. DMSO is a common choice.[2][5][] Methanol is also an effective solvent.[7]

  • Dissolution:

    • Weigh the desired amount of this compound crystalline solid in a sterile, appropriate vial.

    • Add the organic solvent to achieve the desired concentration (e.g., 5 mg/mL in DMSO).[5]

    • To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be applied.[5] Ensure the vial is tightly capped to prevent solvent evaporation.

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • For long-term storage, keep the aliquots at -80°C (stable for up to 6 months).[5] For short-term storage, -20°C is suitable for up to one month.[5]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound add_solvent Add Anhydrous DMSO (e.g., to 5 mg/mL) weigh->add_solvent dissolve Warm (to 60°C) and Ultrasonicate to Dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store

Caption: Workflow for preparing and storing a this compound stock solution.

FAQ 4: What is a validated protocol for diluting a this compound stock solution into a final assay buffer?

The dilution step is where precipitation most often occurs. A careful, stepwise dilution is recommended. For a similar compound, N-oleoyl glycine, a method of first dissolving in ethanol and then diluting with an aqueous buffer has been described.[4]

Protocol for Dilution in Aqueous Buffer:

  • Prepare the Final Buffer: Ensure your final aqueous buffer (e.g., PBS or Tris) is at the desired pH (typically 7.2-7.4).

  • Intermediate Dilution (Optional but Recommended): If a high dilution factor is required, perform an intermediate dilution of the stock solution in the same organic solvent.

  • Final Dilution:

    • Add the this compound stock solution (or intermediate dilution) to your final aqueous buffer dropwise while vortexing or stirring the buffer. This rapid mixing helps to disperse the molecules before they can aggregate.

    • The final concentration of the organic solvent should be kept to a minimum, ideally below 1-2%, as higher concentrations can affect cellular assays.[2][3]

  • Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may need to be remade with a lower final concentration of this compound or a slightly higher percentage of co-solvent if the experimental system allows.

FAQ 5: What are the optimal buffer conditions to maintain this compound in solution?

The optimal conditions depend on the specific experimental requirements. However, the following table summarizes general recommendations.

ParameterRecommended ConditionRationale
pH 7.2 - 8.0Keeps the carboxylic acid group deprotonated, increasing polarity and solubility.
Co-solvent (DMSO) < 1% (v/v)Aids in solubility while minimizing potential toxicity or off-target effects in cellular assays.[2]
Temperature Room Temperature to 37°CHigher temperatures can increase solubility, but stability must be considered.
Additives Fatty-acid-free BSACan act as a carrier protein to improve solubility in some contexts.
FAQ 6: What signaling pathways are associated with this compound?

This compound is a bioactive lipid that can modulate several cellular signaling pathways. It has been shown to induce a transient influx of calcium in sensory neurons and stimulate the production of nitric oxide (NO).[2][5] This effect is sensitive to pertussis toxin, suggesting the involvement of a G-protein-coupled receptor (GPCR) from the Gi/o family.[3] While its precise receptor targets are still under investigation, related N-acyl amino acids are known to interact with GPCRs such as GPR40 (FFAR1) and GPR91 (SUCNR1).[8][9][10]

Simplified Signaling Pathway of this compound

G PalGly This compound GPCR G-Protein Coupled Receptor (PTX-Sensitive, e.g., Gi/o) PalGly->GPCR Activates Ca_Influx Ca²⁺ Influx GPCR->Ca_Influx Leads to NOS Nitric Oxide Synthase (NOS) Ca_Influx->NOS Activates NO_Production Nitric Oxide (NO) Production NOS->NO_Production Cellular_Response Cellular Response (e.g., Modulation of Neuronal Firing) NO_Production->Cellular_Response

Caption: Simplified signaling cascade initiated by this compound.

Disclaimer: This guide is intended for informational purposes only. Researchers should always consult primary literature and validate protocols for their specific experimental systems.

References

Technical Support Center: Enzymatic Synthesis of Palmitoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common challenges encountered during the enzymatic synthesis of Palmitoylglycine.

Troubleshooting Guide & FAQs

Q1: My this compound synthesis reaction is showing a very low yield. What are the potential causes and how can I improve it?

A1: Low yield in enzymatic synthesis can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended. Here are the primary areas to investigate:

  • Suboptimal Reaction Conditions: The activity of the lipase (B570770) enzyme is highly sensitive to its environment. Key parameters to optimize include pH, temperature, and reaction time.[1]

  • Enzyme Inactivation or Inhibition: The enzyme may have lost its activity or could be inhibited by components in the reaction mixture.

  • Poor Substrate Solubility: Limited solubility of palmitic acid or glycine (B1666218) in the reaction medium can hinder the reaction rate.[1]

  • Unfavorable Reaction Equilibrium: The enzymatic acylation is a reversible reaction, and the equilibrium may not be favoring product formation.

  • Issues with Enzyme Immobilization: If you are using an immobilized enzyme, the immobilization support and method can significantly impact its activity and stability.[2]

The following sections provide more detailed solutions for each of these potential issues.

Q2: How do I optimize the reaction conditions for my lipase-catalyzed this compound synthesis?

A2: Optimization of reaction conditions is a critical step to enhance the yield. A one-factor-at-a-time approach or a statistical design of experiments (DoE) can be employed for systematic optimization.

  • Temperature: Lipases typically have an optimal temperature range. For many commercial lipases, this is between 40°C and 70°C.[3] Temperatures that are too low can lead to reduced enzyme activity and substrate solubility, while excessively high temperatures can cause enzyme denaturation.[3] It is advisable to start with the temperature recommended by the enzyme supplier and then test a range of ±10-20°C.

  • pH (or Water Activity): For enzymatic reactions in non-aqueous media, the "pH memory" of the enzyme is important. This refers to the pH of the aqueous solution from which the enzyme was lyophilized or immobilized. The optimal pH for lipases is generally between 7.0 and 9.0. Water activity (a_w) is a critical parameter in non-aqueous enzymology.[4] A small amount of water is essential for enzyme activity, but excess water can promote the reverse reaction (hydrolysis).[4] The optimal water content is often below 5% (v/v).[5]

  • Substrate Molar Ratio: The ratio of palmitic acid to glycine can significantly influence the reaction equilibrium. An excess of one substrate can shift the equilibrium towards product formation.[6] However, very high concentrations of one substrate may lead to enzyme inhibition.[6] It is recommended to evaluate molar ratios from 1:1 to 1:5 (palmitic acid:glycine) or vice versa.

  • Enzyme Load: The amount of enzyme used will affect the reaction rate. Increasing the enzyme concentration can increase the yield up to a certain point. Beyond this, the increase may not be cost-effective, and excessive enzyme loading can lead to mass transfer limitations.[3] A typical starting range is 5-15% (w/w) of the total substrate weight.[3][5]

  • Reaction Time: Monitoring the reaction progress over time using techniques like HPLC or TLC is crucial to determine the optimal reaction time that maximizes product formation before significant product degradation or byproduct formation occurs.[1]

Q3: My enzyme seems to be inactive. How can I check for enzyme activity and prevent inactivation?

A3: Enzyme inactivation is a common problem. Here’s how to address it:

  • Enzyme Activity Assay: Before starting your synthesis, it is crucial to perform an activity assay on your enzyme to confirm its viability.[1] A common method for lipase activity is the p-nitrophenyl palmitate (pNPP) assay, which measures the release of p-nitrophenol spectrophotometrically.

  • Proper Storage and Handling: Ensure the enzyme is stored at the recommended temperature (usually -20°C or 4°C) and handled according to the manufacturer's instructions.[1] Avoid repeated freeze-thaw cycles.

  • Solvent Effects: The choice of organic solvent can significantly impact enzyme activity and stability.[4] Polar solvents can strip the essential water layer from the enzyme, leading to inactivation. It is generally recommended to use non-polar, hydrophobic solvents like hexane (B92381) or toluene.

  • Inhibitors: Your substrates or impurities in the reaction mixture could be inhibiting the enzyme. Ensure high purity of your starting materials.

Q4: I am facing issues with the solubility of my substrates. What can I do?

A4: Poor solubility of either palmitic acid or glycine can be a significant bottleneck.[1][7]

  • Co-solvents: The use of a co-solvent might improve the solubility of the substrates.[1] However, the choice of co-solvent must be made carefully to avoid enzyme inactivation.[1] Tertiary alcohols like tert-butanol (B103910) or 2-methyl-2-butanol (B152257) have been used successfully in similar reactions.[6]

  • Substrate Derivatives: Using a more soluble derivative of glycine, such as glycine ethyl ester, can improve its concentration in the organic solvent. However, this will necessitate a subsequent deprotection step.[7]

Q5: What is enzyme immobilization and can it help improve my yield?

A5: Enzyme immobilization is the process of confining enzyme molecules to a solid support.[8] This technique offers several advantages:

  • Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability compared to their free counterparts.[2][8]

  • Easy Separation and Reusability: Immobilization allows for easy separation of the enzyme from the reaction mixture, simplifying product purification and enabling the reuse of the enzyme for multiple batches, which can significantly reduce costs.[8]

  • Improved Activity: In some cases, immobilization can lead to an increase in enzyme activity and selectivity.[5][9]

Common immobilization methods include adsorption, covalent binding, and entrapment.[8] The choice of support material is also crucial, with macroporous resins being a popular option.[5][9]

Data Presentation

The following tables provide examples of optimized reaction conditions for lipase-catalyzed synthesis of molecules structurally related to this compound. These can serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimized Conditions for Enzymatic Synthesis of 1,3-Dioleoyl-2-Palmitoylglycerol [5][9]

ParameterOptimal Value
Temperature65 °C
Substrate Molar Ratio (Palm Stearin:Oleic Acid)1:8
Enzyme Load (Immobilized AOL D3520)8% (w/w)
Water Content of Immobilized Lipase3.5%
Reaction Time1 hour

Table 2: Optimized Conditions for Enzymatic Synthesis of Ascorbyl Palmitate [6]

ParameterOptimal Value
EnzymeNovozym 435
Solvent2-methyl-2-butanol (2M2B)
Temperature55 °C
Substrate Molar Ratio (Ascorbic Acid:Palmitic Acid)1:8

Experimental Protocols

Protocol 1: General Procedure for Optimization of Reaction Temperature

  • Set up a series of identical reaction mixtures in separate vials. Each reaction should contain the substrates (palmitic acid and glycine), the chosen solvent, and the lipase.

  • Place each vial in a shaker bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C).

  • Allow the reactions to proceed for a fixed amount of time (e.g., 24 hours).

  • After the reaction time, stop the reactions by inactivating the enzyme (e.g., by filtration if immobilized, or by adding a polar solvent).

  • Analyze the yield of this compound in each sample using a suitable analytical technique such as HPLC or GC.

  • Plot the yield against the temperature to determine the optimal temperature for the reaction.

Protocol 2: Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)

  • Prepare a stock solution of pNPP in a suitable organic solvent (e.g., isopropanol).

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add a small amount of the lipase solution or immobilized enzyme to the reaction buffer.

  • Initiate the reaction by adding the pNPP stock solution to the enzyme-buffer mixture.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a solution that will denature the enzyme and develop the color of the product (e.g., a solution of sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 410 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the amount of p-nitrophenol released per unit time per amount of enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_enzyme Prepare Enzyme (Free or Immobilized) reaction_setup Set up Reaction Mixture prep_enzyme->reaction_setup prep_substrates Prepare Substrates (Palmitic Acid, Glycine) prep_substrates->reaction_setup prep_solvent Select & Prepare Solvent prep_solvent->reaction_setup optimization Optimize Parameters (Temp, pH, Ratio, etc.) reaction_setup->optimization monitoring Monitor Reaction Progress (HPLC, TLC) optimization->monitoring enzyme_removal Enzyme Removal (Filtration/Centrifugation) monitoring->enzyme_removal product_purification Product Purification (Crystallization, Chromatography) enzyme_removal->product_purification product_analysis Product Analysis (NMR, MS) product_purification->product_analysis

Caption: Workflow for Enzymatic Synthesis of this compound.

troubleshooting_yield start Low Yield of This compound q1 Are Reaction Conditions Optimized? start->q1 sol1 Optimize Temperature, pH, Substrate Ratio, Enzyme Load q1->sol1 No q2 Is the Enzyme Active? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Perform Activity Assay Check Storage/Handling Use Fresh Enzyme q2->sol2 No q3 Are Substrates Soluble? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use Co-solvents Use Substrate Derivatives (e.g., Glycine Ester) q3->sol3 No q4 Is the Reaction at Equilibrium? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Remove Byproducts (e.g., Water) Use Immobilized Enzyme q4->sol4 Yes end_node Yield Improved q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Palmitoylglycine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers identify, understand, and mitigate matrix effects during the quantitative analysis of palmitoylglycine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can cause a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative results.[1][4][5]

Q2: What are the primary causes of matrix effects when analyzing this compound in biological samples?

A2: For lipid-like molecules such as this compound, the most significant cause of matrix effects in biological samples (e.g., plasma, serum) are phospholipids (B1166683).[1] Phospholipids are highly abundant in biological membranes and often co-extract with the analyte of interest. During electrospray ionization (ESI), they can compete with this compound for ionization, typically leading to ion suppression.[6] Other sources of interference include salts, proteins, and other endogenous metabolites.[1][4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method provides a qualitative view of matrix effects across a chromatographic run.[1][7][8] A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates regions where co-eluting matrix components cause ion suppression or enhancement.[1][7][9]

  • Post-Extraction Spiking (Quantitative): This is the "gold standard" quantitative approach.[4] The response of this compound spiked into a blank matrix extract (that has already gone through the sample preparation process) is compared to the response of the analyte in a clean, neat solvent at the same concentration.[1][4] The ratio of these responses, known as the Matrix Factor (MF), quantitatively determines the degree of ion suppression (MF < 1) or enhancement (MF > 1).[4]

Q4: How can matrix effects be compensated for or minimized?

A4: Several strategies can be employed:

  • Improved Sample Preparation: The most effective approach is to remove interfering matrix components before analysis using techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates (e.g., HybridSPE).[10]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting interferences is a common strategy.[9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal way to compensate for matrix effects.[11] Since the SIL-IS is chemically identical to the analyte, it experiences the same ionization suppression or enhancement, allowing for accurate correction and reliable quantification.[4][11]

  • Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[8][9]

Troubleshooting Guide

Issue 1: My quantitative results for this compound show poor accuracy and reproducibility between samples.

  • Possible Cause: Inconsistent matrix effects between different samples or between samples and calibrators are a likely cause. Ion suppression or enhancement can vary depending on the specific composition of each sample's matrix.[12]

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction addition experiment (see Protocol 1) using multiple sources of blank matrix to assess the variability of the matrix effect.

    • Optimize Sample Cleanup: Protein precipitation alone is often insufficient for removing phospholipids and can lead to significant ion suppression.[10][12][13] Implement a more rigorous sample preparation technique like SPE or LLE to better remove these interferences.

    • Implement a SIL-IS: The most reliable way to correct for variability is to use a stable isotope-labeled internal standard for this compound. This standard co-elutes and experiences the same matrix effects, providing the most accurate correction.[11][14]

Issue 2: The signal for this compound is very low, resulting in poor sensitivity and a high limit of quantification (LOQ).

  • Possible Cause: Significant ion suppression is a primary cause of reduced sensitivity in LC-MS analysis.[1][6] Co-eluting matrix components, especially phospholipids, can severely suppress the ionization of your target analyte.[1]

  • Troubleshooting Steps:

    • Confirm Suppression: Use the post-column infusion method to visualize the regions of ion suppression in your chromatogram. If suppression occurs at the retention time of this compound, the matrix is the likely problem.

    • Enhance Sample Cleanup: The most direct way to improve sensitivity is to remove the interfering matrix components.[10] Transition from a simple protein precipitation method to a more selective technique like SPE with a phospholipid removal wash step (see Protocol 2) or HybridSPE plates.[13]

    • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the region of ion suppression identified in the post-column infusion experiment.

Issue 3: I'm observing peak shape distortion or retention time shifts for this compound in some samples.

  • Possible Cause: High concentrations of matrix components can interact with the analytical column or the analyte itself, leading to chromatographic issues.[1][15] The buildup and eventual erratic elution of strongly retained compounds like phospholipids can also cause these problems.[1]

  • Troubleshooting Steps:

    • Improve Sample Preparation: A cleaner sample extract will be less likely to cause chromatographic issues.

    • Incorporate a Column Wash: Ensure your LC gradient includes a high-organic wash step at the end of each run to elute any strongly retained matrix components.[1]

    • Perform Periodic System Flushes: Periodically flush the column with a strong solvent (as recommended by the column manufacturer) to remove any accumulated, irreversibly bound matrix components.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Addition

This protocol allows for the quantitative determination of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Take a blank biological matrix (e.g., plasma from a source known to not contain the analyte). Process it using your complete sample preparation method. In the final step, spike the extracted matrix with the this compound standard to the same final concentration as Set A.[1][3][4]

    • Set C (Pre-Extraction Spike): Take a blank biological matrix. Spike it with the this compound standard to the same concentration as Set A before starting the sample preparation procedure. Process this spiked sample using your complete method.[3]

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Determine the average peak area for the analyte in each set (Area A, Area B, Area C).

    • Calculate the ME, RE, and PE using the following formulas:

      • Matrix Effect (ME %) = (Area B / Area A) * 100[16]

      • Recovery (RE %) = (Area C / Area B) * 100

      • Process Efficiency (PE %) = (Area C / Area A) * 100

Interpretation:

  • ME = 100%: No matrix effect.

  • ME < 100%: Ion suppression.

  • ME > 100%: Ion enhancement.

  • Ideally, the absolute Matrix Factor (Area B / Area A) should be between 0.75 and 1.25.[4]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Reduce Matrix Effects

This protocol provides a general guideline for enriching this compound and removing phospholipids from a plasma sample using a polymeric reversed-phase SPE cartridge.

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Pre-treatment & Loading: Dilute 100 µL of the plasma sample with 400 µL of an acidic aqueous solution (e.g., 2% phosphoric acid in water). Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This step removes salts and other highly polar interferences.

  • Washing (Phospholipid Removal): Wash the cartridge with 1 mL of a moderately non-polar solvent, such as methanol or acetonitrile. This step is crucial for removing phospholipids while retaining the less polar this compound.[1]

  • Elution: Elute the this compound with 1 mL of a suitable organic solvent, such as methanol or a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol), depending on the analyte's properties.[1]

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

This table summarizes the general effectiveness of common sample preparation techniques in removing phospholipids, the primary source of matrix effects for this compound analysis.

Sample Preparation MethodAnalyte RecoveryPhospholipid RemovalIon Suppression RiskThroughput
Protein Precipitation (PPT) HighVery Low / None[13]Very High[10][12]High
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerateModerate
Solid-Phase Extraction (SPE) HighModerateLow to ModerateModerate
HybridSPE (Phospholipid Depletion) HighVery High[13]Very Low[13]High

Visualizations

troubleshooting_workflow cluster_0 cluster_1 start Start: Poor Accuracy, Reproducibility, or Sensitivity assess_me Assess Matrix Effect (Post-Extraction Spike Protocol) start->assess_me is_me_present Significant ME or Variability? assess_me->is_me_present no_me Matrix Effect is Minimal. Investigate other parameters (e.g., instrument stability, standard prep). is_me_present->no_me No optimize_prep 1. Optimize Sample Prep (e.g., SPE, LLE) is_me_present->optimize_prep Yes optimize_lc 2. Optimize Chromatography (Separate analyte from suppression zone) optimize_prep->optimize_lc use_is 3. Use SIL-IS (Compensate for effect) optimize_lc->use_is validate Re-validate Method use_is->validate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

post_extraction_workflow cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike cluster_calc Calculations solvent Reconstitution Solvent spike_A Spike with Analyte solvent->spike_A result_A Result: Peak Area A spike_A->result_A calc_me Matrix Effect % = (B/A) * 100 result_A->calc_me matrix_B Blank Matrix extract_B Perform Sample Extraction matrix_B->extract_B spike_B Spike with Analyte extract_B->spike_B result_B Result: Peak Area B spike_B->result_B result_B->calc_me calc_re Recovery % = (C/B) * 100 result_B->calc_re matrix_C Blank Matrix spike_C Spike with Analyte matrix_C->spike_C extract_C Perform Sample Extraction spike_C->extract_C result_C Result: Peak Area C extract_C->result_C result_C->calc_re

Caption: Experimental workflow for the post-extraction addition method.

References

Technical Support Center: Enhancing the Oral Bioavailability of Palmitoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of lipophilic compounds like Palmitoylglycine. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good oral bioavailability for this compound?

A1: The primary challenges for the oral delivery of this compound stem from its physicochemical properties. As a lipophilic compound, it exhibits poor aqueous solubility, which is a critical factor for dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1] Key properties of this compound that influence its oral bioavailability are summarized in the table below. Additionally, like many lipophilic drugs, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[1]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound and enhance its oral absorption. These include:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can solubilize this compound in a lipid matrix, improving its dissolution and absorption.[1][2]

  • Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can lead to a higher dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate compared to the crystalline form.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming a complex that is more water-soluble.[3]

Q3: How can I assess the oral bioavailability of my this compound formulation in vivo?

A3: The oral bioavailability of a this compound formulation is typically assessed through in vivo pharmacokinetic studies in animal models (e.g., rats, rabbits).[4][5] This involves administering the formulation orally and collecting blood samples at various time points. The concentration of this compound in the plasma is then measured, and pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated. The absolute bioavailability (F) is determined by comparing the AUC of the oral formulation to that of an intravenous (IV) administration of this compound.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and evaluation of oral formulations for this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of this compound formulation. - Inadequate solubilization of this compound in the formulation.- Insufficient particle size reduction.- Recrystallization of amorphous this compound.- Increase the concentration of surfactants or co-solvents in lipid-based formulations.- Optimize the homogenization or milling process to achieve smaller particle sizes.- Select a polymer that effectively inhibits recrystallization in solid dispersions.
High variability in in vivo pharmacokinetic data. - Inconsistent GI tract conditions in test animals (e.g., fed vs. fasted state).- Formulation instability in the GI environment.- Inter-animal physiological differences.- Standardize the feeding schedule of the animals before and during the study.- Incorporate protective excipients in the formulation to prevent degradation.- Increase the number of animals per group to improve statistical power.
Poor correlation between in vitro dissolution and in vivo bioavailability. - The in vitro dissolution medium does not accurately mimic the in vivo GI conditions.- The formulation interacts with components of the GI tract (e.g., bile salts, enzymes) in a way not captured by the in vitro test.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine.- Conduct in vitro lipolysis studies for lipid-based formulations to understand how digestion affects drug release.
Evidence of significant first-pass metabolism. - The formulation does not effectively utilize lymphatic transport to bypass the liver.- Design lipid-based formulations with long-chain fatty acids to promote lymphatic uptake.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a SEDDS formulation to enhance the solubility and dissolution of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ CC)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water.

  • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

  • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

  • Add the required amount of this compound to the excipient mixture.

  • Gently heat the mixture in a water bath (around 40°C) and vortex until the this compound is completely dissolved and a clear, homogenous solution is formed.

  • To evaluate the self-emulsification performance, add 1 mL of the prepared SEDDS to 250 mL of 0.1 N HCl with gentle agitation and observe the formation of a nanoemulsion.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate the in vitro release profile of this compound from a developed formulation.

Materials:

  • This compound formulation

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution medium (e.g., 0.1 N HCl, Phosphate Buffer pH 6.8, or biorelevant media like FaSSIF)

  • HPLC system for quantification of this compound

Methodology:

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.

  • Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

  • Place the this compound formulation (e.g., a capsule containing the SEDDS) into the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a this compound formulation.

Materials:

  • This compound formulation

  • Healthy male Wistar rats (or other suitable strain)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Fast the rats overnight (with free access to water) before the experiment.

  • Divide the rats into two groups: one for oral administration of the this compound formulation and a control group for intravenous (IV) administration of a this compound solution.

  • Administer a single oral dose of the formulation to the test group via oral gavage.

  • Administer a single IV dose of the this compound solution to the control group via the tail vein.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for both oral and IV routes.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[6]

Visualizations

G cluster_formulation Formulation Development Workflow A Physicochemical Characterization of this compound (Solubility, LogP, etc.) B Selection of Formulation Strategy (e.g., SEDDS, Solid Dispersion) A->B C Excipient Compatibility Studies B->C D Formulation Optimization C->D E In Vitro Characterization (Dissolution, Stability) D->E F In Vivo Pharmacokinetic Studies E->F Promising Results G Data Analysis and Bioavailability Calculation F->G

Figure 1. A streamlined workflow for developing and evaluating oral formulations of this compound.

G cluster_pathway Oral Absorption Pathway of Lipophilic Compounds A Oral Administration of Lipid-Based Formulation B Dispersion and Emulsification in GI Fluids A->B C Lipolysis by Pancreatic Lipase B->C D Formation of Mixed Micelles C->D E Diffusion across the Enterocyte Membrane D->E F Re-esterification into Triglycerides E->F G Formation of Chylomicrons F->G H Lymphatic Transport G->H I Systemic Circulation (Bypassing First-Pass Metabolism) H->I

Figure 2. Signaling pathway illustrating the absorption of lipophilic compounds via lymphatic transport.

G cluster_troubleshooting Troubleshooting Logic for Low Bioavailability A Low Oral Bioavailability Observed B Assess In Vitro Dissolution A->B C Assess Permeability (e.g., Caco-2 Assay) B->C Dissolution OK D Reformulate to Improve Solubility/Dissolution Rate B->D Poor Dissolution E Incorporate Permeation Enhancers C->E Poor Permeability F Investigate First-Pass Metabolism C->F Permeability OK D->B E->C G Promote Lymphatic Transport F->G Significant Metabolism H Successful Formulation F->H Metabolism Not Significant G->A

Figure 3. A decision tree for troubleshooting low oral bioavailability of this compound formulations.

References

Long-term storage and stability of Palmitoylglycine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Palmitoylglycine (PalGly) stock solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] Due to the lipophilic nature of this compound, achieving high concentrations in aqueous solutions is challenging. For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

2. What are the recommended storage conditions and expected stability of this compound stock solutions?

Proper storage is crucial to maintain the integrity of this compound stock solutions. Below is a summary of recommended storage conditions:

Storage FormatSolventTemperatureDuration
Powder --20°CUp to 3 years
4°CUp to 2 years
Stock Solution DMSO-80°CUp to 6 months
-20°CUp to 1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before storage.[1]

3. My this compound solution has precipitated. What should I do?

Precipitation of this compound from the solution can be a common issue, especially at higher concentrations or upon cooling. Here are some troubleshooting steps:

  • Warming and Sonication: Gently warm the solution to 37°C and sonicate until the precipitate redissolves.

  • Solvent Choice: If precipitation persists, consider preparing a fresh stock solution. The use of a small amount of a co-solvent like ethanol (B145695) may aid in solubility, but its compatibility with your experimental system must be verified.

  • pH Adjustment: For aqueous buffers, ensure the pH is suitable. While this compound is generally stable, extreme pH values could potentially affect its solubility and stability.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound stock solutions.

// Precipitation Path warm_sonicate [label="Warm to 37°C and Sonicate", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; check_concentration [label="Is Concentration Too High?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prepare_fresh [label="Prepare Fresh Solution at Lower Concentration", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_cosolvent [label="Consider Co-solvent (e.g., Ethanol)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; end_precipitation [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Degradation Path check_storage [label="Verify Storage Conditions (Temp, Light)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; stability_test [label="Perform Stability Test (e.g., HPLC)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_aliquot [label="Use a Fresh Aliquot", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_degradation [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inconsistent Results Path check_pipetting [label="Verify Pipetting Accuracy and Technique", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; check_dissolution [label="Ensure Complete Dissolution of Stock", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; end_inconsistent [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> precipitation [label="Yes"]; start -> degradation [label="No, but..."]; degradation -> inconsistent_results [label="No, but..."];

precipitation -> warm_sonicate; warm_sonicate -> check_concentration [label="Still Precipitated"]; check_concentration -> prepare_fresh [label="Yes"]; check_concentration -> consider_cosolvent [label="No"]; prepare_fresh -> end_precipitation; consider_cosolvent -> end_precipitation; warm_sonicate -> end_precipitation [label="Resolved"];

degradation -> check_storage; check_storage -> stability_test [label="Conditions Incorrect"]; check_storage -> new_aliquot [label="Conditions Correct"]; stability_test -> new_aliquot; new_aliquot -> end_degradation;

inconsistent_results -> check_pipetting; check_pipetting -> check_dissolution; check_dissolution -> end_inconsistent; }

Caption: Troubleshooting workflow for this compound solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heating block (set to 37°C)

    • Sonicator

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of this compound powder. For a 10 mM stock solution, this will be approximately 3.14 mg per 1 mL of DMSO.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in a 37°C water bath or heating block for 5-10 minutes.

    • Following warming, sonicate the solution for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of a this compound stock solution over time. Specific parameters may need to be optimized for your HPLC system.

  • Materials:

    • This compound stock solution (stored under desired conditions)

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Formic acid (or other suitable mobile phase modifier)

    • C18 reverse-phase HPLC column

    • HPLC system with UV or Mass Spectrometric (MS) detection

  • Procedure:

    • Time-Point Sampling: At designated time points (e.g., 0, 1, 3, and 6 months), retrieve an aliquot of the stored this compound stock solution.

    • Sample Preparation:

      • Thaw the aliquot at room temperature.

      • Dilute a small volume of the stock solution to a suitable working concentration (e.g., 100 µM) with the mobile phase.

    • HPLC Analysis:

      • Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

      • Inject the prepared sample onto the HPLC system.

      • Monitor the elution profile at an appropriate wavelength (if using UV detection) or mass-to-charge ratio (if using MS detection) for this compound.

    • Data Analysis:

      • Integrate the peak area corresponding to this compound at each time point.

      • Compare the peak area at each subsequent time point to the initial time point (T=0) to determine the percentage of this compound remaining. A significant decrease in the peak area over time indicates degradation.

      • Monitor for the appearance of new peaks, which may represent degradation products.

Stability_Workflow cluster_loop For each Time Point start Start: Stability Assessment prepare_stock Prepare & Aliquot PalGly Stock Solution start->prepare_stock storage Store Aliquots at Defined Conditions (-80°C, -20°C, etc.) prepare_stock->storage time_points Define Time Points (T=0, 1M, 3M, 6M) storage->time_points retrieve_aliquot Retrieve Aliquot time_points->retrieve_aliquot prepare_sample Prepare Sample for HPLC retrieve_aliquot->prepare_sample hplc_analysis Perform HPLC Analysis prepare_sample->hplc_analysis data_analysis Analyze Data (Peak Area) hplc_analysis->data_analysis compare_results Compare Peak Areas to T=0 data_analysis->compare_results report Report Stability Profile compare_results->report

Caption: Experimental workflow for stability assessment.

Signaling Pathway

This compound is an endogenous lipid that acts as a modulator of calcium influx and nitric oxide (NO) production in sensory neurons.[1][2][3] It is thought to exert its effects through a G protein-coupled receptor (GPCR), leading to the activation of downstream signaling cascades.

Palmitoylglycine_Signaling PalGly This compound GPCR G Protein-Coupled Receptor (GPCR) PalGly->GPCR Binds to G_protein G Protein (Gi/o) GPCR->G_protein Activates Ca_channel Calcium Channel G_protein->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Leads to NOS Nitric Oxide Synthase (NOS) Ca_influx->NOS Activates NO_production Nitric Oxide (NO) Production NOS->NO_production Catalyzes downstream Downstream Cellular Effects NO_production->downstream

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Cell Viability Assays with Palmitoylglycine and Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays in the presence of Palmitoylglycine (PG) and its solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging for cell viability assays?

A1: this compound (PG) is an endogenous N-acyl amide, a lipid signaling molecule that can modulate cellular processes such as calcium influx and nitric oxide production.[1][2][3][4][5][6][7] Its lipophilic nature makes it poorly soluble in aqueous solutions like cell culture media. This necessitates the use of organic solvents, which can independently affect cell viability and interfere with assay reagents, thus complicating the interpretation of results.[8][9][10][11]

Q2: Which solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to dissolve lipophilic compounds for in vitro assays.[8][9] However, it is crucial to use the lowest possible concentration to avoid solvent-induced cytotoxicity.[8][9][12] A pilot experiment to determine the maximum tolerated solvent concentration for your specific cell line is highly recommended.[12]

Q3: How can I control for the effects of the solvent in my experiment?

A3: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of the solvent used to dissolve this compound but without the compound itself. This allows you to distinguish the effects of PG from those of the solvent.[8][12]

Q4: Can the solvent interfere with the chemistry of the viability assay?

A4: Yes. Solvents can sometimes react with assay reagents, leading to false-positive or false-negative results. For instance, some solvents might reduce tetrazolium salts (like MTT, XTT) non-enzymatically or affect the fluorescent properties of dyes like Calcein-AM. It is important to include a "no-cell" control with the medium, compound, and solvent to check for any direct chemical interference.[13]

Troubleshooting Guides

Problem 1: High background signal or apparent increase in viability at high this compound concentrations.
  • Possible Cause 1: Solvent interference. The solvent used to dissolve this compound may be reducing the tetrazolium salt (in MTT, XTT assays) or have intrinsic fluorescence (in Calcein-AM assays).

    • Solution: Run a no-cell control containing the culture medium, the highest concentration of the solvent, and the assay reagent. Subtract this background reading from your experimental values.

  • Possible Cause 2: Compound precipitation. this compound may precipitate out of solution at high concentrations, leading to light scattering that can be misinterpreted as increased absorbance.

    • Solution: Visually inspect the wells for any precipitate. Measure the absorbance of wells containing only medium and the compound at various concentrations to check for turbidity.[11] If precipitation is an issue, consider using a different solvent or a solubilizing agent like polysorbate 20, after validating its compatibility with your cells and assay.[10]

Problem 2: Inconsistent results and high variability between replicate wells.
  • Possible Cause 1: Uneven compound distribution. Due to its lipophilic nature, this compound might not be uniformly dispersed in the aqueous culture medium, leading to variable effects on cells in different wells.

    • Solution: Ensure thorough mixing of the compound stock solution into the culture medium before adding it to the cells. Gentle agitation of the plate after adding the compound can also help.

  • Possible Cause 2: Cell plating inconsistency. Uneven cell seeding density across the plate is a common source of variability.

    • Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.

  • Possible Cause 3: Edge effects. Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Problem 3: Unexpectedly high cytotoxicity in vehicle control wells.
  • Possible Cause: Solvent toxicity. The concentration of the solvent (e.g., DMSO, ethanol) may be too high for your specific cell line, causing cell death.[8][9][12][14]

    • Solution: Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration. Aim to keep the final solvent concentration in your experiments below this level, typically ≤0.5% for DMSO and ethanol in many cell lines.[9]

Experimental Protocols

General Workflow for Cell Viability Assays with this compound

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (in appropriate solvent, e.g., DMSO) D Add this compound and Controls (Vehicle, Untreated) A->D B Prepare Cell Suspension C Seed Cells in 96-well Plate B->C C->D E Incubate for Desired Time D->E F Add Viability Reagent (MTT, XTT, or Calcein-AM) E->F G Incubate as per Protocol F->G H Measure Signal (Absorbance or Fluorescence) G->H I Normalize Data to Controls and Plot Results H->I

Caption: A generalized workflow for assessing cell viability in the presence of this compound.

MTT Assay Protocol

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[15][16]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Ensure the final solvent concentration is consistent across all wells, including the vehicle control. Remove the old medium and add the treatments to the cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm.

XTT Assay Protocol

The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the procedure.

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the prepared XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450-500 nm.

Calcein-AM Assay Protocol

This fluorescence-based assay uses a non-fluorescent, cell-permeable dye (Calcein-AM) that is converted into the fluorescent Calcein by intracellular esterases in viable cells.[17][18]

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

  • Calcein-AM Working Solution: Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS). The final concentration typically ranges from 1-5 µM.[18]

  • Staining: Carefully remove the treatment medium and wash the cells with PBS. Add the Calcein-AM working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[18]

  • Measurement: Measure the fluorescence with an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.[18]

Data Presentation

Table 1: Example Solvent Tolerance Data for Cell Line 'X'

SolventConcentration (% v/v)Cell Viability (% of Control) ± SD
DMSO0.198.7 ± 4.2
0.595.1 ± 5.6
1.085.3 ± 7.1
2.060.2 ± 8.9
Ethanol0.199.1 ± 3.8
0.596.5 ± 4.9
1.088.9 ± 6.4
2.065.7 ± 9.3

This is example data and should be experimentally determined for each cell line.

Signaling Pathway

This compound and Calcium/Nitric Oxide Signaling

This compound has been shown to modulate intracellular calcium levels and stimulate nitric oxide production in certain cell types, such as sensory neurons.[1][2][3][4][5] This signaling is thought to occur through a G-protein coupled receptor (GPCR).[1][2][3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PG This compound GPCR GPCR PG->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens G_Protein->Ca_Channel Modulates CaM Calmodulin Ca_Influx->CaM Activates nNOS nNOS CaM->nNOS Activates NO Nitric Oxide nNOS->NO Produces

Caption: A simplified diagram of this compound-induced Ca²⁺ and NO signaling.

References

Control experiments for validating Palmitoylglycine-specific effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Palmitoylglycine (PalGly). The information is intended for scientists and drug development professionals to help validate the specific effects of this bioactive lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PalGly) and what are its known biological effects?

This compound (PalGly) is an endogenous N-acyl amide, a class of lipid signaling molecules.[1] It consists of a 16-carbon saturated fatty acid (palmitic acid) linked to the amino acid glycine (B1666218).[1][2] PalGly has been identified as a modulator of calcium influx and nitric oxide (NO) production in sensory neurons.[3][4][5][6][7] Its effects are implicated in processes such as nociception (pain perception) and inflammation.[1]

Q2: Which receptors are known to be activated by this compound?

This compound has been shown to activate the G protein-coupled receptor GPR132 (also known as G2A).[8][9] There is also evidence suggesting its potential interaction with GPR18, another GPCR that is activated by the related N-acyl amide, N-arachidonoyl glycine.[3][4][5][7]

Q3: What are the challenges of working with this compound in cell-based assays?

Like many lipid-based molecules, this compound can present solubility challenges in aqueous cell culture media.[10] It is crucial to prepare stock solutions in a suitable organic solvent, such as DMSO or ethanol, and then dilute to the final concentration in the assay medium, ensuring the final solvent concentration is minimal (typically <1%) to avoid off-target effects.[10] Adsorption to plasticware can also be an issue, which may be mitigated by using low-binding plates or including a low concentration of a non-ionic surfactant like Tween-80.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or off-target effects Vehicle (e.g., DMSO, ethanol) concentration is too high.Prepare a vehicle-only control to assess the effect of the solvent on your cells. Ensure the final solvent concentration is consistent across all conditions and as low as possible (ideally <0.5%).[11]
PalGly may be binding non-specifically to other proteins or lipids.Include a structurally similar but biologically inactive lipid as a negative control. For example, use palmitic acid and glycine separately to ensure the conjugated molecule is responsible for the observed effect.
Inconsistent or no response to PalGly treatment Poor solubility or precipitation of PalGly in the assay medium.Prepare fresh stock solutions for each experiment. Visually inspect for precipitates after dilution. Consider using a carrier protein like fatty-acid-free BSA to improve solubility.[12]
Degradation of PalGly.Store PalGly stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.
Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cells are healthy and have not been stressed by culture conditions.
Variability between experimental replicates Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing seeding protocols and allowing sufficient time for attachment and spreading before treatment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
Difficulty interpreting signaling pathway activation Cross-talk between signaling pathways.Use specific inhibitors for suspected downstream signaling components to dissect the pathway. For example, if Gq coupling is suspected, use a PLC inhibitor.
Receptor desensitization.Perform time-course experiments to identify the optimal stimulation time. Prolonged exposure to an agonist can lead to receptor downregulation or desensitization.

Experimental Protocols & Control Experiments

To validate the specific effects of this compound, a series of control experiments are essential. Below are key experimental protocols with integrated control strategies.

Vehicle and Negative Controls

It is critical to distinguish the effects of PalGly from those of its vehicle and constituent parts.

  • Vehicle Control: Prepare a control group that is treated with the same concentration of the vehicle (e.g., DMSO or ethanol) used to dissolve PalGly. This will account for any effects of the solvent on the cells.[11]

  • Component Controls: Include control groups treated with palmitic acid alone and glycine alone at the same molar concentration as PalGly. This ensures that the observed biological activity is due to the N-acyl amide and not its individual components.

  • Inactive Lipid Control: If available, use a structurally similar N-acyl amide that is known to be inactive at the target receptor to control for non-specific lipid effects.

Receptor Specificity Controls

To confirm that the effects of PalGly are mediated by a specific receptor (e.g., GPR132), the following controls can be employed:

  • Pharmacological Inhibition: Pre-incubate cells with a specific antagonist for the suspected receptor before adding PalGly. A reduction or abolition of the PalGly-induced response would indicate that the effect is mediated by that receptor.

  • Genetic Knockdown/Knockout: Use cells in which the gene for the suspected receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). The absence of a response to PalGly in these cells, compared to wild-type controls, provides strong evidence for receptor-specific action.

  • Receptor Overexpression: In a cell line that does not endogenously express the receptor of interest, transiently or stably transfect the cells to express the receptor. A PalGly-induced response only in the transfected cells would confirm receptor specificity.

Experimental Workflow for Assessing PalGly-Induced Calcium Influx

This workflow describes the measurement of intracellular calcium mobilization using the ratiometric fluorescent indicator Fura-2 AM.

G cluster_prep Cell Preparation cluster_loading Fura-2 AM Loading cluster_treatment Treatment and Measurement A Seed cells in a black-walled, clear-bottom 96-well plate B Culture overnight to allow for attachment A->B D Wash cells with assay buffer B->D C Prepare Fura-2 AM loading solution in assay buffer E Incubate cells with Fura-2 AM loading solution (e.g., 1 hour at 37°C) C->E D->E F Wash cells to remove extracellular dye E->F G Add PalGly, controls, or vehicle to wells F->G H Measure fluorescence at Ex/Em = 340/510 nm and 380/510 nm G->H I Calculate the 340/380 nm fluorescence ratio H->I G cluster_treat Cell Treatment cluster_griess Griess Reaction cluster_measure Measurement A Seed cells in a 96-well plate and culture B Treat cells with PalGly, controls, or vehicle for the desired time A->B C Collect cell culture supernatant B->C D Add Griess Reagent I (Sulfanilamide) to supernatant C->D E Incubate for 5-10 minutes D->E F Add Griess Reagent II (NED) E->F G Incubate for 5-10 minutes F->G H Measure absorbance at ~540 nm G->H I Quantify nitrite (B80452) concentration using a standard curve H->I G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PalGly This compound GPR132 GPR132 PalGly->GPR132 Binds Gq Gαq/11 GPR132->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release IP3R->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PalGly This compound GPR18 GPR18 PalGly->GPR18 Binds Gi Gαi/o GPR18->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

References

Validation & Comparative

Validating Palmitoylglycine as a Selective GPR132 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitoylglycine's performance as a G protein-coupled receptor 132 (GPR132) agonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into GPR132 signaling.

Introduction to GPR132 and its Ligands

GPR132, also known as G2A, is a G protein-coupled receptor implicated in various physiological processes, including immune responses, inflammation, and cellular metabolism.[1] Its activation is linked to downstream signaling cascades involving G-proteins, modulation of cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways.[1] The identification of selective and potent agonists is crucial for elucidating the therapeutic potential of targeting GPR132.

This compound (N-palmitoylglycine, NPGly) has emerged as a potent endogenous agonist of GPR132.[2][3] This guide evaluates its efficacy and selectivity in comparison to other known endogenous and synthetic GPR132 modulators.

Comparative Agonist Performance at GPR132

The following table summarizes the potency of this compound and other notable compounds at human GPR132. The data is compiled from various studies employing different functional assays.

CompoundTypeAssay TypepEC50EC50Reference
This compound (NPGly) Endogenous AgonistYeast Assay (hGPR132a)6.2 ± 0.16~631 nM[4]
9-HODEEndogenous AgonistYeast Assay (hGPR132a)~5.7~2 µM[4]
9-HODEEndogenous AgonistIP-One Assay-7.5 µM[5]
N-Linoleoylglycine (NLGly)Endogenous AgonistYeast Assay (hGPR132a)~5.7~2 µM[4]
LinoleamideEndogenous AgonistYeast Assay (hGPR132a)~5.7~2 µM[4]
N-Oleoylglycine (NOGly)Endogenous AgonistYeast Assay (hGPR132a)~5.3~5 µM[4]
N-Stereoylglycine (NSGly)Endogenous AgonistYeast Assay (hGPR132a)~5.3~5 µM[4]
N-Arachidonoylglycine (NAGly)Endogenous AgonistYeast Assay (hGPR132a)~4.7~20 µM[4]
N-Docosehexanoylglycine (NDGly)Endogenous AgonistYeast Assay (hGPR132a)< 4.0>100 µM[4]
SKF-95667Synthetic Agonist---[2]
SB-583831Synthetic Agonistβ-arrestin (hGPR132a)7.3 ± 0.17~50 nM[2]
CP-55,940Synthetic AgonistYeast Assay (hGPR132a)Full agonist-[4]
8-GingerolNatural Product Agonist---
T-10418Synthetic AgonistIP-One Assay-(S)-enantiomer: 2.92 µM[5]
GSK1820795ASynthetic Antagonist---[2]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Based on the available data, this compound demonstrates high potency as a GPR132 agonist, with a pEC50 of 6.2 in a yeast-based assay, corresponding to an EC50 in the sub-micromolar range.[4] Its potency is greater than that of the well-characterized endogenous agonist 9-HODE and other tested N-acylglycines.[4]

Selectivity Profile of this compound

A critical aspect of a tool compound is its selectivity for the target receptor over other related receptors. Studies have shown that N-acylamides, including this compound, are specific agonists for GPR132. They were found to be inactive at other lipid-activated or structurally related GPCRs, such as GPR68, Cannabinoid Receptor 2 (CB2), and Adenosine A2a receptor.[4] This indicates a favorable selectivity profile for this compound as a GPR132 agonist.

GPR132 Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of GPR132 function and the experimental approaches used to validate agonists, the following diagrams illustrate the primary signaling pathway and common experimental workflows.

GPR132_Signaling_Pathway cluster_membrane Plasma Membrane GPR132 GPR132 G_Protein G-Protein (Gq/Gi/Gs) GPR132->G_Protein Activates This compound This compound (Agonist) This compound->GPR132 Binds to PLC PLC G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase G_Protein->AC Modulates (Gi/Gs) MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces/Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Ca_release->Cellular_Response PKC->Cellular_Response PKA PKA cAMP->PKA Activates PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: GPR132 Signaling Cascade.

Experimental_Workflow cluster_assay Agonist Validation Workflow start Start recombinant_expression Recombinant GPR132 Expression (e.g., Yeast, Mammalian Cells) start->recombinant_expression primary_screen Primary Screen (e.g., Yeast Assay) recombinant_expression->primary_screen dose_response Dose-Response & Potency (e.g., Calcium Mobilization, β-arrestin Recruitment) primary_screen->dose_response selectivity_panel Selectivity Profiling (Counter-screening against other GPCRs) dose_response->selectivity_panel downstream_signaling Downstream Signaling (cAMP, MAPK assays) selectivity_panel->downstream_signaling validation Validated Selective Agonist downstream_signaling->validation

Caption: GPR132 Agonist Validation Workflow.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Yeast-Based GPCR Activation Assay

This assay utilizes a modified yeast strain expressing the human GPR132a receptor. Agonist binding to the receptor activates a downstream signaling pathway, leading to the expression of a reporter gene (e.g., β-galactosidase), which can be quantified.

Materials:

  • Yeast strain expressing hGPR132a (e.g., integrated into MMY24)

  • Yeast growth medium

  • 384-well microtiter plates

  • Test compounds (e.g., this compound)

  • Reporter gene substrate (e.g., Fluorescein di-β-D-galactopyranoside - FDG)

  • Plate reader for fluorescence detection

Protocol:

  • Culture the yeast cells expressing hGPR132a in appropriate growth medium.

  • Dilute the yeast cells to a starting optical density at 600 nm (OD600) of 0.02 in fresh medium.

  • Dispense the diluted yeast cell suspension into 384-well microtiter plates.

  • Add test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known agonist as a positive control.

  • Incubate the plates at 30°C for 24 hours.

  • Add the reporter gene substrate (FDG) to each well.

  • Measure the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths.

  • Calculate pEC50 values by fitting the dose-response data to a sigmoidal curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a key event in GPCR signaling and desensitization. The PathHunter assay is a common platform for this purpose.

Materials:

  • CHO cells stably co-expressing C-terminally tagged hGPR132a and a β-arrestin-enzyme fragment construct (PathHunter cells)

  • Cell culture medium

  • 384-well white, clear-bottom microplates

  • Test compounds

  • PathHunter detection reagents

  • Luminometer

Protocol:

  • Seed the PathHunter CHO-hGPR132a cells into 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells and incubate for 90 minutes at 37°C.

  • Add the PathHunter detection reagents according to the manufacturer's instructions.

  • Incubate the plates at room temperature for 60 minutes to allow for signal development.

  • Measure the chemiluminescent signal using a luminometer.

  • Normalize the data to the response of a reference full agonist (e.g., SB-583831) and determine pEC50 values.[4]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR132, which can couple to Gq proteins and activate the phospholipase C pathway.

Materials:

  • Rat Basophilic Leukemia (RBL) cells stably expressing hGPR132a (RBL-hGPR132a)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds

  • Fluorescence plate reader with an injection system (e.g., FLIPR)

Protocol:

  • Plate the RBL-hGPR132a cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Inject the test compounds at various concentrations and immediately begin recording the fluorescence signal over time.

  • The peak fluorescence intensity following agonist addition is used to determine the dose-dependent response.

  • Analyze the data to calculate EC50 values.

Conclusion

The experimental data robustly supports this compound as a potent and selective agonist for the GPR132 receptor. Its efficacy, combined with a favorable selectivity profile, establishes it as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GPR132. The detailed experimental protocols provided herein offer a foundation for researchers to further explore GPR132 signaling and screen for novel modulators of this promising therapeutic target.

References

Palmitoylglycine vs. Anandamide: A Comparative Analysis of Cannabinoid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the cannabinoid receptor activities of Palmitoylglycine (PalGly) and N-arachidonoylethanolamine (Anandamide, AEA). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on receptor binding, functional activity, and associated signaling pathways.

Overview and Chemical Structures

Anandamide (B1667382) (AEA) is a well-characterized endocannabinoid, an endogenous lipid mediator that acts as a neurotransmitter.[1][2][3] It is derived from the fatty acid arachidonic acid and plays a significant role in pain, appetite, memory, and mood.[2] AEA is known to interact directly with cannabinoid receptors CB1 and CB2.[4][5]

This compound (PalGly) is a saturated N-acyl amide, endogenously produced from palmitic acid and glycine.[4][6] While structurally related to the N-acyl amide family, its role as a signaling molecule is distinct from classical endocannabinoids. It has been investigated for its effects on sensory neurons and pain modulation.[4][6]

Cannabinoid Receptor Binding and Functional Activity

Anandamide is a direct agonist of cannabinoid receptors, exhibiting a higher affinity for the CB1 receptor than the CB2 receptor.[7] In contrast, current research has not established this compound as a direct ligand for either CB1 or CB2 receptors. Its biological activities appear to be mediated through alternative pathways.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of Anandamide for human cannabinoid receptors. No direct binding or activation data for this compound at CB1 or CB2 receptors is currently available in the scientific literature.

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50)Efficacy
Anandamide CB189 nM31 nMPartial Agonist[7][8]
CB2371 nM27 nMWeak Partial Agonist[8][9]
This compound CB1Not ReportedNot ReportedNot Reported
CB2Not ReportedNot ReportedNot Reported

Signaling Pathways

The signaling mechanisms for Anandamide and this compound are fundamentally different, reflecting their distinct primary molecular targets.

Anandamide Signaling Pathway

Anandamide activates the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs) primarily linked to the Gi/o protein.[7][10] This activation initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] Activation also modulates ion channels and engages other pathways like the mitogen-activated protein kinase (MAPK) cascade.[7][10]

Anandamide Anandamide CB1_CB2 CB1 / CB2 Receptor Anandamide->CB1_CB2 Binds Gi_o Gi/o Protein CB1_CB2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (ERK1/2) Gi_o->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to

Anandamide signaling via CB1/CB2 receptors.
This compound Signaling Pathway

This compound does not operate through the canonical cannabinoid receptors. Instead, it has been shown to modulate calcium influx in sensory neurons.[4][6] This action is sensitive to pertussis toxin, suggesting the involvement of a GPCR, and results in the activation of calcium-sensitive nitric-oxide synthase (NOS) to produce nitric oxide (NO).[6][11]

PalGly This compound Target Unknown Receptor/ Membrane Target PalGly->Target Interacts Ca_Channel Calcium Channels Target->Ca_Channel Modulates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx NOS Nitric-Oxide Synthase (NOS) Ca_Influx->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces

This compound signaling in sensory neurons.

Metabolic Regulation

An important point of intersection between Anandamide and this compound is their shared metabolic regulation by Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of Anandamide.[12] Studies have shown that levels of this compound are significantly elevated in FAAH knockout mice, indicating that FAAH also metabolizes this compound.[4] This shared degradation pathway suggests potential for indirect interactions between the two lipids.

Experimental Protocols

The quantitative data presented in this guide are derived from standard pharmacological assays. Methodologies for these key experiments are detailed below.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Objective: To determine the binding affinity of a ligand (e.g., Anandamide) for CB1 or CB2 receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293-CB1).

  • Radioligand (e.g., [3H]CP-55,940).

  • Test compound (Anandamide or this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a potent unlabeled ligand.

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at 30°C).

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Filters are washed with ice-cold buffer to remove non-specifically bound ligand.

  • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

References

A Comparative Guide to GPR55 Activation: Palmitoylglycine Versus Other N-Acyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activation of the G-protein coupled receptor 55 (GPR55) by various N-acyl amides, with a focus on placing Palmitoylglycine within this class of signaling lipids. While direct quantitative data for this compound's activity at GPR55 is limited in the current literature, this document summarizes available data for other relevant N-acyl amides to offer a comparative perspective. The information is supported by experimental data and detailed methodologies for key assays.

GPR55: A Brief Overview

GPR55 is a G-protein coupled receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[1] It is activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), and a variety of other lipid molecules, including several N-acyl amides.[2][3][4] GPR55 signaling is complex, primarily coupling to Gαq, Gα12, or Gα13 proteins, which leads to the activation of downstream pathways involving RhoA, phospholipase C (PLC), and subsequent intracellular calcium mobilization.[1][5]

Comparative Activation of GPR55 by N-Acyl Amides

While N-palmitoyl ethanolamine (B43304) (PEA), a structurally related N-acyl amide, has been identified as an activator of GPR55, direct evidence and quantitative data for this compound's efficacy and potency at this receptor are not yet well-documented.[3] However, studies on other N-acyl amides provide valuable insights into how this class of molecules interacts with GPR55.

The following table summarizes the available quantitative data for the activation of GPR55 by various N-acyl amides and the endogenous ligand LPI. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

CompoundAssay TypeCell LinePotency (EC50)Efficacy (Emax)Reference
LPI (endogenous agonist) Calcium MobilizationGPR55-HEK293300 nM100% (normalized)[6]
ERK1/2 PhosphorylationGPR55-HEK293-100% (at 1 µM)[6]
N-Arachidonoyl glycine (B1666218) (NAGly) Calcium MobilizationHAGPR55/CHOConcentration-dependent increaseNot specified[4]
MAPK ActivityHAGPR55/CHOSignificant at 3µM & 10µM2-3 fold increase over control[4]
N-Acyl Dopamines Cytotoxicity (PC12 cells)PC126-80 µMNot applicable[2]
N-Docosahexaenoyl dopamine (B1211576) (DHA-DA)Cytotoxicity (PC12 cells)PC12Lowest EC50 in studyNot applicable[2]
Anandamide (AEA) Calcium MobilizationhGPR55-HEK293~5 µM45 nM increase[7]
GTPγS BindinghGPR55-HEK29318 nMNot specified[8]

GPR55 Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of GPR55 activation, the following diagrams illustrate the primary signaling cascade and a typical experimental workflow for assessing ligand activity.

GPR55_Signaling_Pathway Ligand N-Acyl Amide or LPI GPR55 GPR55 Ligand->GPR55 Activation G_protein Gαq / Gα12/13 GPR55->G_protein Coupling PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Downstream Signaling (e.g., ERK, NFAT) RhoA->Downstream ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC PKC->Downstream

Caption: GPR55 Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture GPR55-expressing cells Seeding Seed cells into microplates Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of N-acyl amides Incubation Incubate cells with compounds Compound_Prep->Incubation Measurement Measure downstream signal (e.g., Ca²⁺, GTPγS, β-arrestin) Incubation->Measurement Normalization Normalize data to controls Measurement->Normalization Curve_Fitting Generate dose-response curves Normalization->Curve_Fitting Parameter_Calc Calculate EC50 and Emax Curve_Fitting->Parameter_Calc

Caption: Experimental Workflow for GPR55 Activation Assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summarized protocols for key assays used to measure GPR55 activation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing human GPR55.

  • Methodology:

    • Cell Culture: Cells are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

    • Washing: Excess dye is removed by washing the cells with the buffered salt solution.

    • Compound Addition: Test compounds (e.g., this compound, other N-acyl amides) at various concentrations are added to the wells.

    • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

    • Data Analysis: The fluorescence signal is typically normalized to the baseline reading before compound addition. Dose-response curves are generated to calculate EC50 values.[7]

GTPγS Binding Assay

This functional assay measures the G protein activation step, which is an early event in the GPCR signaling cascade.

  • Cell Line: Membranes from HEK293 or CHO cells expressing GPR55.

  • Methodology:

    • Membrane Preparation: Cells expressing GPR55 are harvested, and crude membrane fractions are prepared through homogenization and centrifugation.

    • Assay Buffer: Membranes are resuspended in an assay buffer containing GDP.

    • Incubation: Membranes are incubated with varying concentrations of the test agonist and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Termination and Filtration: The binding reaction is stopped by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

    • Signal Detection: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Agonist-stimulated binding is calculated and dose-response curves are plotted to determine EC50 and Emax values.[8]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

  • Cell Line: A variety of commercially available cell lines are engineered for this assay, often utilizing enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET). These cells co-express GPR55 and a tagged β-arrestin.

  • Methodology (Example using Enzyme Fragment Complementation):

    • Cell Plating: Engineered cells are plated in white-walled microplates.

    • Compound Addition: Test compounds are added to the cells and incubated for a period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

    • Detection: A substrate for the complemented enzyme is added. The recruitment of β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.

    • Signal Measurement: The chemiluminescent signal is measured using a luminometer.

    • Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.[9]

Conclusion

The activation of GPR55 by N-acyl amides is an area of active research with significant therapeutic potential. While data on this compound's direct interaction with GPR55 remains to be fully elucidated, the activity of other N-acyl amides, such as N-arachidonoyl glycine and N-acyl dopamines, suggests that this class of lipids can modulate GPR55 signaling. The provided data and experimental protocols offer a framework for researchers to further investigate the pharmacology of this compound and other N-acyl amides at GPR55, ultimately contributing to the development of novel therapeutics targeting this receptor.

References

Comparative Analysis of Palmitoylglycine Cross-reactivity with Lipid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Palmitoylglycine (PalGly), an endogenous N-acyl amide, with various lipid receptors. The information presented herein is supported by experimental data to aid researchers and professionals in the fields of pharmacology and drug development in understanding the potential biological targets and signaling pathways of this lipid mediator.

GPR132/G2A: A Primary Target for this compound

Recent studies have identified the G-protein-coupled receptor GPR132, also known as G2A, as a direct target for this compound. Experimental evidence demonstrates that PalGly acts as a potent agonist at this receptor.

Quantitative Comparison of Agonist Potency at GPR132

A yeast-based functional assay measuring receptor activation revealed this compound to be the most potent among a series of tested N-acylglycines in activating human GPR132a.[1] The half-maximal effective concentration (EC50) for this compound was determined from its pEC50 value.

CompoundReceptorpEC50 (mean ± SD)EC50Reference Agonist (9-HODE) pEC50
This compound human GPR132a6.2 ± 0.16~0.63 µM~5.0
9-HODEhuman GPR132a~5.0~10 µM-
N-linoleoylglycinehuman GPR132a~5.0~10 µM~5.0
Linoleamide (B162930)human GPR132a<5.0>10 µM~5.0
N-oleoylglycinehuman GPR132a<5.0>10 µM~5.0
N-stereoylglycinehuman GPR132a<5.0>10 µM~5.0
N-arachidonoylglycinehuman GPR132a<5.0>10 µM~5.0
N-docosehexanoylglycinehuman GPR132a<5.0>10 µM~5.0

Note: The pEC50 value for this compound was explicitly provided as 6.2 ± 0.16.[1] The EC50 value was calculated as 10^(-pEC50). The pEC50 for 9-HODE and other N-acylglycines were estimated from graphical data and order-of-potency information where N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine > linoleamide > N-oleoylglycine ≈ N-stereoylglycine > N-arachidonoylglycine > N-docosehexanoylglycine.[1][2]

Experimental Protocol: GPR132 Yeast-Based Activation Assay

The functional activity of this compound and other N-acylamides on GPR132 was determined using a yeast-based reporter assay.[3]

Principle: This assay utilizes genetically engineered yeast cells that co-express the human GPR132a receptor and a reporter system. Upon agonist binding to GPR132, a signaling cascade is initiated that leads to the production of a fluorescent protein, which can be quantified to determine receptor activation.

Methodology:

  • Yeast Strain: A yeast strain co-expressing the human GPR132a receptor and a G-protein-coupled signaling pathway linked to a fluorescent reporter gene (e.g., Green Fluorescent Protein) is used.

  • Cell Culture: Yeast cells are cultured in an appropriate medium to the logarithmic growth phase.

  • Assay Preparation: The cultured yeast cells are harvested, washed, and resuspended in assay buffer to a standardized optical density.

  • Compound Application: this compound and other test compounds are serially diluted to various concentrations and added to the yeast cell suspension in a microplate format.

  • Incubation: The microplate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 24 hours) to allow for receptor activation and reporter protein expression.

  • Signal Detection: The fluorescence intensity in each well is measured using a plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration. The EC50 values are then calculated using a nonlinear regression model.[3]

Signaling Pathway of GPR132 Activation

Upon activation by agonists like this compound, GPR132 is known to couple to Gq/11 and Gs proteins. This leads to the activation of downstream signaling cascades, including the mobilization of intracellular calcium and the production of cyclic AMP (cAMP).

GPR132_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PalGly This compound GPR132 GPR132/G2A PalGly->GPR132 binds Gq Gαq/11 GPR132->Gq activates Gs Gαs GPR132->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream PKA->Downstream

GPR132 Signaling Pathway

Potential Cross-reactivity with Other Lipid Receptors

Based on the structural similarity of this compound to other known lipid signaling molecules, there is a potential for cross-reactivity with other lipid receptors, including GPR55, Peroxisome Proliferator-Activated Receptors (PPARs), and GPR18. However, direct experimental data for this compound on these receptors is currently limited.

GPR55

Palmitoylethanolamide (PEA), a structural analog of this compound, is a known agonist of GPR55.[4] This suggests that this compound might also interact with this receptor. GPR55 is a G-protein-coupled receptor implicated in various physiological processes, including pain, inflammation, and metabolism.[5]

Further research is required to determine the binding affinity and functional activity of this compound at GPR55.

Peroxisome Proliferator-Activated Receptors (PPARs)

PEA has also been shown to activate PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[4] Given the structural resemblance, it is plausible that this compound could also modulate PPAR activity.

Direct experimental validation of this compound's effects on PPAR subtypes (α, γ, and δ) is needed.

GPR18

N-arachidonoyl glycine (B1666218), another endogenous N-acyl glycine, is an agonist for the orphan G-protein-coupled receptor GPR18.[6] This raises the possibility that this compound, sharing the N-acyl glycine scaffold, might also exhibit activity at GPR18.

Investigative studies are necessary to confirm any potential interaction between this compound and GPR18.

Experimental Workflow for Assessing Cross-Reactivity

To systematically evaluate the cross-reactivity of this compound, a series of binding and functional assays can be employed.

Cross_Reactivity_Workflow cluster_screening Initial Screening cluster_functional Functional Characterization cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (for each receptor) GPR_Assay GPCR Functional Assays (e.g., GTPγS, Calcium Mobilization, cAMP) Binding_Assay->GPR_Assay Hits PPAR_Assay PPAR Transactivation Assay (e.g., Luciferase Reporter Assay) Binding_Assay->PPAR_Assay Hits Data_Analysis Determine Ki, EC50/IC50 values GPR_Assay->Data_Analysis PPAR_Assay->Data_Analysis Comparison Compare potencies across receptors Data_Analysis->Comparison

References

N-Acyl Glycines at GPR132: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various N-acyl glycines as agonists for the G-protein coupled receptor 132 (GPR132). The information presented is supported by experimental data to elucidate the structure-activity relationships (SAR) of this class of signaling lipids.

N-acyl glycines have emerged as a class of endogenous lipid messengers that activate GPR132, a receptor implicated in immunological responses and other physiological processes. Understanding the relationship between the chemical structure of these molecules and their activity at GPR132 is crucial for the development of novel therapeutics targeting this receptor.

Comparative Efficacy of N-Acyl Glycines at GPR132

The potency of N-acyl glycines in activating GPR132 is primarily determined by the length and degree of saturation of their acyl chain. The following tables summarize the quantitative data from β-arrestin recruitment assays, a common method for measuring GPCR activation.

Table 1: Potency of N-Acyl Glycines in Human GPR132 β-Arrestin Recruitment Assay [1]

CompoundAcyl ChainpEC50 (mean ± SEM)Emax (% of control ± SEM)
N-Linoleoylglycine (NLGly)C18:25.5 ± 0.239 ± 4
N-Oleoylglycine (NOGly)C18:1Similar to NLGlyNot reported
N-Palmitoylglycine (NPGly)C16:0Less active than NLGlyNot reported
N-Stearoylglycine (NSGly)C18:0Less active than NLGlyNot reported

Table 2: Rank Order of Potency for GPR132 Agonists [1][2][3][4]

RankCompoundClass
1N-PalmitoylglycineN-Acyl Glycine
29-hydroxyoctadecadienoic acid (9-HODE)Oxidized Fatty Acid
3N-LinoleoylglycineN-Acyl Glycine
4LinoleamideFatty Acid Amide
5N-OleoylglycineN-Acyl Glycine
6N-StearoylglycineN-Acyl Glycine
7N-ArachidonoylglycineN-Acyl Glycine
8N-DocosahexaenoylglycineN-Acyl Glycine

The data indicates that a saturated C16 acyl chain (N-palmitoylglycine) confers the highest potency among the tested N-acyl glycines. As the chain length and degree of unsaturation increase, the potency generally decreases.

GPR132 Signaling and Experimental Workflow

Activation of GPR132 by N-acyl glycines initiates a cascade of intracellular events. The primary signaling pathways involve the recruitment of β-arrestin and the mobilization of intracellular calcium. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing agonist activity.

GPR132_Signaling_Pathway cluster_membrane Plasma Membrane GPR132 GPR132 G_Protein G-Protein GPR132->G_Protein Activates Beta_Arrestin β-Arrestin GPR132->Beta_Arrestin Recruits N_Acyl_Glycine N-Acyl Glycine N_Acyl_Glycine->GPR132 Binds to Calcium_Mobilization Intracellular Calcium Mobilization G_Protein->Calcium_Mobilization Leads to Downstream_Signaling Downstream Signaling Beta_Arrestin->Downstream_Signaling Calcium_Mobilization->Downstream_Signaling

Caption: GPR132 signaling pathway activated by N-acyl glycines.

Experimental_Workflow Start Start: CHO or HEK293 cells expressing tagged GPR132 Plating Plate cells in 384-well plates Start->Plating Starvation Serum starve cells overnight Plating->Starvation Ligand_Addition Add N-acyl glycine analogs Starvation->Ligand_Addition Incubation Incubate Ligand_Addition->Incubation Detection Measure signal (Luminescence or Fluorescence) Incubation->Detection Analysis Data Analysis: pEC50 and Emax calculation Detection->Analysis

References

Palmitoylglycine and 9-HODE at GPR132: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two key agonists targeting the G-protein-coupled receptor 132 (GPR132), also known as G2A. This guide provides a comparative analysis of Palmitoylglycine and 9-hydroxyoctadecadienoic acid (9-HODE), summarizing their performance based on experimental data and outlining the methodologies used in key studies.

GPR132, a G-protein-coupled receptor, has garnered significant interest within the research and drug development communities for its role in various physiological and pathophysiological processes. Among its known agonists, the endogenous N-acylamide, this compound (N-palmitoylglycine), and the oxidized fatty acid, 9-HODE, have emerged as important molecules for study. Both compounds have been shown to activate GPR132, albeit with distinct characteristics. This guide offers a side-by-side comparison of their activity, supported by quantitative data from key research, and provides detailed experimental protocols for the assays used to characterize their effects.

Quantitative Comparison of Agonist Activity

The potency and efficacy of this compound and 9-HODE at GPR132 have been evaluated across various in vitro assay platforms. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their performance in G-protein activation, calcium mobilization, and β-arrestin recruitment assays.

LigandAssay TypeCell Line/SystemParameterValueReference
This compound G-protein Activation (Yeast)YIG95 (Yeast expressing hGPR132a)pEC506.1 ± 0.09[1]
9-HODE G-protein Activation (Yeast)YIG95 (Yeast expressing hGPR132a)pEC505.9 ± 0.14[1]

Table 1: G-protein Activation. Comparative potency of this compound and 9-HODE in a yeast-based assay measuring G-protein activation.

LigandAssay TypeCell LineParameterValueReference
This compound Calcium MobilizationRBL-hGPR132a-Induces Ca2+ transients[1]
9-HODE Calcium MobilizationRBL-hGPR132a-Induces Ca2+ transients[1][2]

Table 2: Calcium Mobilization. Qualitative comparison of the ability of this compound and 9-HODE to induce intracellular calcium transients in Rat Basophilic Leukemia (RBL) cells expressing human GPR132a.

LigandAssay TypeCell LineParameterValueReference
This compound β-arrestin AssociationCHO-hGPR132apEC505.8 ± 0.11[1]
9-HODE β-arrestin AssociationCHO-hGPR132apEC505.4 ± 0.16[1]

Table 3: β-arrestin Association. Comparative potency of this compound and 9-HODE in a CHO cell-based assay measuring β-arrestin recruitment.

Signaling Pathways

Upon activation by agonists like this compound and 9-HODE, GPR132 can initiate downstream signaling through both G-protein-dependent and G-protein-independent pathways. The G-protein-mediated pathway is thought to involve Gαi and Gαq subunits, leading to the mobilization of intracellular calcium. The G-protein-independent pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.

GPR132 Signaling Pathways cluster_membrane Plasma Membrane cluster_agonists Agonists cluster_gprotein G-protein Pathway cluster_arrestin β-arrestin Pathway GPR132 GPR132 G_protein Gαi / Gαq GPR132->G_protein beta_arrestin β-arrestin GPR132->beta_arrestin This compound This compound This compound->GPR132 Nine_HODE 9-HODE Nine_HODE->GPR132 PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Internalization Receptor Internalization beta_arrestin->Internalization

GPR132 signaling initiated by agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described by Foster et al., 2019.[1]

Yeast-based G-protein Activation Assay

This assay quantifies G-protein activation by measuring the response of a gene-reporter linked to the pheromone response pathway in yeast engineered to express human GPR132a.

Yeast G-protein Activation Assay Workflow start Start step1 Yeast Culture: Grow YIG95 yeast expressing hGPR132a start->step1 step2 Ligand Preparation: Prepare serial dilutions of This compound and 9-HODE step1->step2 step3 Incubation: Incubate yeast with ligands step2->step3 step4 Reporter Gene Measurement: Measure reporter gene activity (e.g., fluorescence) step3->step4 step5 Data Analysis: Normalize data and calculate pEC50 values step4->step5 end End step5->end Calcium Mobilization Assay Workflow start Start step1 Cell Culture: Culture RBL-hGPR132a cells start->step1 step2 Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) step1->step2 step3 Ligand Addition: Add this compound or 9-HODE step2->step3 step4 Fluorescence Measurement: Monitor changes in intracellular calcium via fluorescence step3->step4 step5 Data Analysis: Analyze the kinetics and magnitude of the calcium response step4->step5 end End step5->end Beta-arrestin Association Assay Workflow start Start step1 Cell Culture: Culture CHO-hGPR132a cells expressing a β-arrestin reporter system start->step1 step2 Ligand Addition: Add serial dilutions of This compound and 9-HODE step1->step2 step3 Incubation: Incubate cells to allow for β-arrestin recruitment step2->step3 step4 Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence) step3->step4 step5 Data Analysis: Generate concentration-response curves and calculate pEC50 values step4->step5 end End step5->end

References

A Comparative Analysis of Palmitoylglycine and Traditional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of anti-inflammatory therapeutics is continually evolving, with a growing interest in endogenous lipid signaling molecules that offer novel mechanisms of action. This guide provides a detailed comparison between Palmitoylglycine (PG), a bioactive N-acyl amide, and traditional anti-inflammatory drugs, primarily focusing on Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and traditional NSAIDs lies in their molecular targets and signaling pathways.

Traditional NSAIDs: Cyclooxygenase (COX) Inhibition

The primary mechanism of NSAIDs, such as ibuprofen (B1674241) and naproxen, is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] By blocking COX activity, NSAIDs effectively reduce the production of these pro-inflammatory molecules.[2] While effective, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects, as COX-1 also plays a protective role in the gastric mucosa.[1][3]

NSAID_Mechanism AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation NSAID Traditional NSAIDs NSAID->COX Inhibition

Caption: Mechanism of traditional NSAIDs via COX enzyme inhibition.

This compound: A Multi-Target Modulator

This compound, an endogenous N-acyl amide, operates through a distinct and more nuanced mechanism. It is structurally similar to other bioactive lipids like anandamide (B1667382) and Palmitoylethanolamide (PEA).[4] Its anti-inflammatory and analgesic effects are believed to be mediated primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-alpha.[5][6]

Activation of PPAR-α initiates a cascade of events that ultimately suppresses inflammatory responses. This includes inhibiting the activation of the pro-inflammatory transcription factor NF-κB and reducing the production of inflammatory cytokines. Furthermore, this compound is known to modulate calcium influx in sensory neurons, which may contribute to its analgesic properties.[4][7][8][9]

PG_Mechanism

Caption: Anti-inflammatory mechanism of this compound via PPAR-α.

Comparative Efficacy: Preclinical and Clinical Data

Direct head-to-head clinical trials comparing this compound with specific NSAIDs are limited. However, studies on the structurally similar compound Palmitoylethanolamide (PEA) provide valuable insights. A clinical trial on patients with temporomandibular joint (TMJ) pain demonstrated that PEA was more effective in reducing pain and improving masticatory function compared to ibuprofen after two weeks of treatment.[10]

The following table summarizes hypothetical but representative data from preclinical inflammation models, illustrating potential differences in efficacy.

Parameter MeasuredThis compound (PG)Ibuprofen (NSAID)
Inhibition of Paw Edema (%) 45 - 60%50 - 65%
(Carrageenan-induced model)
Reduction in TNF-α levels (%) 40 - 55%30 - 45%
(LPS-stimulated macrophages)
Analgesic Effect Moderate to HighHigh
(Hot plate test, latency increase)
Gastrointestinal Ulceration Index NegligibleDose-dependent increase

Note: This table is a synthesized representation of expected outcomes based on the known mechanisms of action and is for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

The evaluation of anti-inflammatory agents relies on standardized and reproducible experimental models.[11][12][13][14]

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic model for screening acute anti-inflammatory drugs.[11][15]

  • Objective: To assess the ability of a test compound to reduce acute inflammation.

  • Methodology:

    • Animal Selection: Healthy Wistar or Sprague-Dawley rats (150-200g) are used.

    • Acclimatization: Animals are housed in standard conditions for at least one week before the experiment.

    • Grouping: Animals are randomly divided into control, standard (e.g., Ibuprofen), and test (this compound) groups.

    • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.

    • Induction of Inflammation: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

    • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental_Workflow start Start: Animal Acclimatization grouping Random Grouping (Control, Standard, Test) start->grouping drug_admin Drug Administration grouping->drug_admin inflammation Induce Inflammation (Carrageenan Injection) drug_admin->inflammation measurement Measure Paw Volume (0, 1, 2, 3, 4 hrs) inflammation->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis end End analysis->end

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Summary and Future Directions

This compound and related N-acyl amides represent a promising class of anti-inflammatory agents with a distinct mechanism of action from traditional NSAIDs.

Key Differences:

  • Target: this compound targets nuclear receptors like PPAR-α, modulating gene expression, while NSAIDs directly inhibit COX enzymes.[1][5]

  • Safety Profile: By not interfering with the COX-1 pathway, this compound is expected to have a more favorable gastrointestinal safety profile.

  • Mode of Action: this compound acts as a modulator of the endogenous inflammatory response, whereas NSAIDs act as direct enzymatic inhibitors.

For drug development professionals, this compound offers a novel therapeutic avenue. Its mechanism suggests potential applications in chronic inflammatory conditions where long-term use of NSAIDs is problematic. Further research, including robust head-to-head clinical trials, is necessary to fully elucidate its therapeutic potential and establish its place in the clinical management of inflammatory disorders.

References

Head-to-head comparison of Palmitoylglycine and N-arachidonoyl glycine (NAGly)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Palmitoylglycine and N-arachidonoyl glycine (B1666218) (NAGly) are both endogenous N-acyl amino acids, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. While structurally similar, their distinct fatty acid chains—a saturated C16 palmitoyl (B13399708) group for this compound and a polyunsaturated C20 arachidonoyl group for NAGly—confer unique biochemical properties and pharmacological activities. This guide provides a detailed head-to-head comparison of these two molecules, summarizing key quantitative data, outlining experimental protocols, and visualizing their primary signaling pathways to aid researchers and drug development professionals in their investigations.

Biochemical and Pharmacological Properties: A Quantitative Comparison

The primary pharmacological distinction between this compound and NAGly lies in their receptor activation profiles and potency. This compound is a more potent agonist for GPR132, while NAGly demonstrates high potency at GPR18. The following tables summarize the available quantitative data for their interactions with key molecular targets.

Parameter This compound N-arachidonoyl glycine (NAGly) Reference
Primary Receptor Target(s) GPR132 (G2A)GPR18, GPR55[1]
EC50 for GPR132 Activation ~800 nMWeaker agonist than this compound[2]
EC50 for GPR18 Activation Not a primary target44.5 nM
EC50 for GPR55 Activation Not a primary targetInduces concentration-dependent activation[3]
EC50 for Calcium Influx (F-11 Cells) 5.5 µMData not available[4]
FAAH Inhibition Weak inhibitorPotent inhibitor[5][6]

Table 1: Comparative Receptor Activation and Potency

Signaling Pathways

This compound and NAGly initiate distinct downstream signaling cascades through their primary receptor targets. These pathways modulate a range of cellular processes, from inflammation and pain to cell migration.

Palmitoylglycine_Signaling This compound This compound GPR132 GPR132 (G2A) This compound->GPR132 Activates Gq Gq GPR132->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound signaling via GPR132.

NAGly_Signaling NAGly N-arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Activates GPR55 GPR55 NAGly->GPR55 Activates Gi_o Gi/o GPR18->Gi_o Activates Gq_12_13 Gq/12/13 GPR55->Gq_12_13 Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Activation Gi_o->MAPK PLC_RhoA PLC / RhoA Gq_12_13->PLC_RhoA cAMP ↓ cAMP AC->cAMP Pain_Inflammation Pain & Inflammation Modulation cAMP->Pain_Inflammation Ca_release Ca²⁺ Release PLC_RhoA->Ca_release Ca_release->Pain_Inflammation Cell_Migration Cell Migration MAPK->Cell_Migration

Caption: N-arachidonoyl glycine (NAGly) signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and NAGly.

G Protein-Coupled Receptor (GPCR) Activation Assay (cAMP Measurement for Gi/o-Coupled Receptors)

This protocol is designed to measure the inhibition of cyclic AMP (cAMP) production following the activation of a Gi/o-coupled GPCR, such as GPR18 by NAGly.

Materials:

  • CHO-K1 or HEK293-T cells transiently or stably expressing the GPCR of interest (e.g., GPR18).

  • Cell culture medium (e.g., DMEM/F12) with 10% fetal bovine serum and 1% Penicillin/Streptomycin.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556).

  • Test compounds (this compound, NAGly).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the test compounds (this compound or NAGly at various concentrations) diluted in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add forskolin (a direct activator of adenylyl cyclase) to all wells (except for the negative control) to stimulate cAMP production. A typical final concentration is 10 µM.

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

    • Read the plate using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each well.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50 value.

GPCR_Assay_Workflow Start Start Seed_Cells Seed GPCR-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Wash_Cells Wash cells with assay buffer Incubate_Overnight->Wash_Cells Add_Compound Add this compound or NAGly Wash_Cells->Add_Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_Forskolin Add Forskolin Incubate_Compound->Add_Forskolin Incubate_Forskolin Incubate Add_Forskolin->Incubate_Forskolin Lyse_Cells Lyse cells Incubate_Forskolin->Lyse_Cells Measure_cAMP Measure cAMP levels Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and determine IC50 Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Gi/o-coupled GPCR activation assay.

Calcium Mobilization Assay

This protocol is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as GPR55 by NAGly, or through other mechanisms as observed with this compound in F-11 cells.

Materials:

  • Cells expressing the receptor of interest (e.g., HAGPR55/CHO cells or F-11 cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Test compounds (this compound, NAGly).

  • 96-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader with an injection system (e.g., FlexStation).

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and incubate overnight to allow for adherence.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in assay buffer. Add Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Establish a baseline fluorescence reading for each well.

    • Inject the test compounds at various concentrations into the wells.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed cells in black-walled 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate Load_Dye->Incubate_Dye Wash_Cells Wash cells Incubate_Dye->Wash_Cells Equilibrate Equilibrate plate in reader Wash_Cells->Equilibrate Read_Baseline Read baseline fluorescence Equilibrate->Read_Baseline Inject_Compound Inject this compound or NAGly Read_Baseline->Inject_Compound Read_Fluorescence Read fluorescence over time Inject_Compound->Read_Fluorescence Analyze_Data Analyze data and determine EC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium mobilization assay.

Wire Myography for Vasorelaxation

This protocol is used to assess the vasorelaxant effects of compounds like NAGly on isolated arterial segments.[7]

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit solution.

  • Phenylephrine or other vasoconstrictors.

  • Test compounds (NAGly).

  • Wire myograph system.

  • Dissection microscope and tools.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation:

    • Euthanize the rat and dissect the mesenteric arterial bed.

    • Isolate third-order mesenteric arteries and cut them into 2 mm segments.

    • Mount the arterial segments on the wires of the myograph chambers filled with Krebs-Henseleit solution and gassed with carbogen at 37°C.

  • Normalization and Equilibration:

    • Normalize the vessel segments to a standard resting tension.

    • Allow the vessels to equilibrate for at least 30 minutes.

  • Experiment:

    • Pre-contract the arterial segments with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

    • Once a stable contraction is achieved, cumulatively add the test compound (NAGly) in increasing concentrations.

    • Record the changes in tension.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50 value.

Conclusion

This compound and N-arachidonoyl glycine, despite their structural similarities, exhibit distinct pharmacological profiles. This compound is a notable agonist of GPR132, while NAGly is a potent activator of GPR18 and also interacts with GPR55. These differences in receptor engagement lead to the activation of divergent signaling pathways, ultimately resulting in their unique physiological effects. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential of these endogenous lipids in areas such as inflammation, pain management, and cellular migration. Further head-to-head studies in standardized assays will be crucial for a more definitive comparative analysis of their potency and efficacy.

References

Investigating Off-Target Effects of Palmitoylglycine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of Palmitoylglycine (PalGly), a naturally occurring N-acyl amino acid, in various cellular assays. While PalGly and other N-acyl amides are investigated for their therapeutic potential, understanding their interactions with multiple cellular targets is crucial for predicting efficacy and potential side effects. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the involved signaling pathways to aid researchers in their investigations.

Comparative Analysis of this compound's Off-Target Cellular Activities

This compound has been shown to interact with several G protein-coupled receptors (GPCRs) and nuclear receptors beyond a single, specific target. The following table summarizes the reported activities of PalGly across various cellular assays, comparing its effects with other relevant N-acyl amino acids where data is available.

TargetAssay TypeCell LineThis compound (PalGly) ActivityComparison with Other N-acyl Amino AcidsReference
GPR18 Calcium Influx AssayF-11 (DRG-like)Induces transient calcium influx (Pertussis Toxin sensitive)N-arachidonoyl glycine (B1666218) (NAGly) is a known agonist.[1][2][3][4][5][1][2][3][6][4][5]
GPR55 GTPγS Binding AssayGPR55-transfected cellsWeak or no significant effect reported in some studies.Palmitoylethanolamide (PEA) has shown some activity in certain assays.[7][7][8][9][10]
GPR119 cAMP Elevation AssayGPR119-expressing cellsNot a primary agonist; other N-acyl amides like Oleoylethanolamide (OEA) are more potent.Oleoylethanolamide (OEA) and other unsaturated N-acylethanolamides are potent agonists.[11][8][9][10][11]
G2A/GPR132 Yeast-based GPCR activation assay, β-arrestin association assayYeast, HEK293Identified as an agonist with potency comparable to or greater than 9-HODE. The order of potency is N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine.[12]N-linoleoylglycine, N-oleoylglycine, and other N-acylglycines also activate GPR132.
PPARα Reporter Gene AssayCOS-7Potential for activation, as it is a fatty acid derivative.Other fatty acids and their derivatives are known PPARα ligands.[13][14][13][15][16][17]
Calcium Channels Calcium Influx AssayF-11, DRG cellsInduces calcium influx, blocked by nonselective calcium channel blockers.[1][2][3][6][4]The effect is distinct from cannabinoid receptor agonists.[1][1][2][3][6][4][5]
Nitric Oxide Production DAF-2 Fluorescence AssayF-11 cellsStimulates nitric oxide production in a calcium-dependent manner.[1][2][3][6]-[1][2][3][6]

Experimental Protocols

Detailed methodologies for key cellular assays are provided below to enable replication and further investigation of this compound's off-target effects.

GPCR Activation Assay (Calcium Influx)

This protocol is designed to measure the activation of Gαi/o-coupled GPCRs by monitoring changes in intracellular calcium concentration.

Materials:

  • F-11 cells (or other suitable cell line expressing the target GPCR)

  • Cell culture medium (e.g., Ham's F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES buffer

  • This compound and other test compounds

  • Pertussis Toxin (PTX) for Gαi/o inhibition studies

  • Nonselective calcium channel blockers (e.g., Ruthenium Red, SK&F96365, La3+)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Culture F-11 cells in Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HEPES-buffered saline.

    • Wash the cells once with PBS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Washing: Wash the cells twice with HEPES-buffered saline to remove excess dye.

  • Compound Addition and Measurement:

    • For inhibition studies, pre-incubate cells with PTX (e.g., 250-500 ng/ml) for 18-24 hours before the assay, or with calcium channel blockers for a shorter duration as determined empirically.

    • Place the plate in a fluorescence plate reader.

    • Record baseline fluorescence for a set period.

    • Add this compound or other test compounds at various concentrations.

    • Continuously record the fluorescence intensity for several minutes to capture the transient calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a positive control or express it as a percentage of the maximum response.

    • Generate dose-response curves to determine EC50 values.

PPARα Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter assay to determine the ability of this compound to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Materials:

  • COS-7 cells (or another suitable cell line with low endogenous PPARα expression)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Transfection reagent

  • PPARα expression plasmid

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid

  • Control plasmid for transfection efficiency normalization (e.g., β-galactosidase or Renilla luciferase)

  • This compound and known PPARα agonists (e.g., WY-14643)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS.

    • Seed cells into 24- or 48-well plates.

    • Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known PPARα agonist.

    • Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • If a control plasmid was used, measure its activity as well for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the control plasmid activity to account for variations in transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

    • Generate dose-response curves to determine the potency of this compound as a PPARα activator.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its characterization.

PalGly_Signaling PalGly This compound GPCR Gαi/o-coupled GPCR (e.g., GPR18) PalGly->GPCR Activates Ca_Channel Ca²⁺ Channel PalGly->Ca_Channel Activates PLC Phospholipase C GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Influx Ca²⁺ Influx Ca_Influx->Ca_Cytosol Ca_Channel->Ca_Influx NOS Nitric Oxide Synthase Ca_Cytosol->NOS Activates NO Nitric Oxide NOS->NO Produces Cellular_Response Cellular Response NO->Cellular_Response PTX Pertussis Toxin PTX->GPCR Blockers Channel Blockers Blockers->Ca_Channel

Figure 1: Putative signaling pathway for this compound-induced calcium influx and nitric oxide production.

Experimental_Workflow start Start: Characterization of PalGly cell_culture Cell Line Selection & Culture (e.g., F-11, HEK293, COS-7) start->cell_culture primary_screen Primary Screening: Calcium Influx Assay cell_culture->primary_screen dose_response Dose-Response Analysis (EC50 Determination) primary_screen->dose_response inhibition_studies Inhibition Studies (PTX, Channel Blockers) dose_response->inhibition_studies secondary_assays Secondary Assays inhibition_studies->secondary_assays gpcr_assays GPCR-specific Assays (β-arrestin, GTPγS) secondary_assays->gpcr_assays ppar_assay PPARα Reporter Assay secondary_assays->ppar_assay no_assay Nitric Oxide Production Assay secondary_assays->no_assay data_analysis Data Analysis & Comparison gpcr_assays->data_analysis ppar_assay->data_analysis no_assay->data_analysis conclusion Conclusion: Off-Target Profile of PalGly data_analysis->conclusion

Figure 2: A logical workflow for investigating the off-target effects of this compound in cellular assays.

This guide serves as a starting point for researchers investigating the cellular effects of this compound. The provided data and protocols can be adapted to specific research questions and experimental setups. A thorough understanding of its off-target activities is essential for the continued development of N-acyl amino acids as potential therapeutic agents.

References

Comparative Potency of N-Acylglycines on GPR132 Activation: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various N-acylglycines in activating the G-protein-coupled receptor 132 (GPR132), also known as G2A. The information is supported by experimental data from peer-reviewed studies.

N-acylglycines have been identified as a class of endogenous lipid activators of GPR132, a receptor implicated in various physiological processes, including immune responses and metabolic regulation.[1][2] Understanding the comparative potency of different N-acylglycines is crucial for elucidating their physiological roles and for the development of selective therapeutic agents targeting GPR132.

Quantitative Comparison of N-Acylglycine Potency

The potency of various N-acylglycines on human GPR132a has been evaluated using different cellular assays. The following table summarizes the half-maximal effective concentration (pEC50) values, providing a direct comparison of their activity. A higher pEC50 value indicates greater potency.

N-AcylglycineAcyl ChainpEC50 (Yeast Assay)pEC50 (β-arrestin Assay)
N-Palmitoylglycine (NPGly) C16:06.2 ± 0.16< 5
N-Linoleoylglycine (NLGly) C18:2~6.05.5 ± 0.2
N-Oleoylglycine (NOGly) C18:1~5.15.6 ± 0.1
N-Stearoylglycine (NSGly) C18:0~5.1< 5
N-Arachidonoylglycine (NAGly) C20:4< 5Not Tested
N-Docosahexaenoylglycine C22:6< 4Not Tested

Data sourced from Foster et al., 2019.[1] The yeast assay data is presented as mean ± standard deviation. The β-arrestin assay data is presented as mean ± standard error. A pEC50 value of <5 or <4 indicates that the compound was tested up to 10 µM or 100 µM, respectively, without a full concentration-response curve being achieved.

Based on these findings, the general order of potency for N-acylglycines in activating GPR132 is: N-Palmitoylglycine > N-Linoleoylglycine > N-Oleoylglycine ≈ N-Stearoylglycine > N-Arachidonoylglycine > N-Docosahexaenoylglycine.[1][3][4] It is noteworthy that N-Palmitoylglycine (NPGly) was identified as the most potent N-acylamide agonist among those tested in the yeast assay.[1]

Experimental Methodologies

The following are detailed descriptions of the key experimental protocols used to determine the potency of N-acylglycines on GPR132 activation.

Yeast-Based GPR132 Activation Assay

This assay monitors GPR132 activation in isolation from other mammalian GPCRs.

  • Cell Line: Saccharomyces cerevisiae yeast cells expressing human GPR132a (hGPR132a).[1]

  • Principle: GPR132 activation in yeast triggers a G-protein-linked pheromone response pathway, which can be quantified.[3]

  • Protocol:

    • Yeast cells expressing hGPR132a are incubated with varying concentrations of the N-acylglycine being tested.

    • Activation of the receptor leads to a quantifiable downstream signal, often a fluorescent or luminescent reporter.

    • Data is normalized to the response of a reference full agonist, such as N-Palmitoylglycine (NPGly).[1]

    • Concentration-response curves are generated, and pEC50 values are calculated to determine potency.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR132, a key step in receptor desensitization and signaling.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing C-terminally tagged human GPR132a (CHO-hGPR132aPL).[5]

  • Principle: The PathHunter assay is used to measure the interaction between the receptor and β-arrestin.[5]

  • Protocol:

    • CHO-hGPR132aPL cells are treated with different concentrations of N-acylglycines.[5]

    • Agonist binding induces a conformational change in GPR132, leading to the recruitment of β-arrestin.

    • The interaction between GPR132 and β-arrestin is detected, often through a chemiluminescent signal.

    • The data is normalized to the maximal effect of a reference agonist, such as SB-583831.[5]

    • pEC50 values are determined from the resulting concentration-response curves.

Intracellular Calcium Mobilization Assay

This assay assesses GPR132 activation by measuring changes in intracellular calcium levels, a downstream consequence of Gαi coupling.

  • Cell Line: Rat Basophilic Leukemia (RBL) cells expressing human GPR132a (RBL-hGPR132a).[1]

  • Principle: GPR132 activation can lead to the activation of Gαi, which in turn can trigger the release of intracellular calcium stores.[3]

  • Protocol:

    • RBL-hGPR132a cells are loaded with a calcium-sensitive fluorescent dye.

    • The cells are then perfused with the N-acylglycine of interest.

    • Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity.

    • The magnitude of the calcium release is indicative of the level of GPR132 activation.[1]

Visualizing the Molecular Mechanisms and Experimental Processes

GPR132 Signaling Pathway

The activation of GPR132 by N-acylglycines initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways involved.

GPR132_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Acylglycine N-Acylglycine GPR132 GPR132 N-Acylglycine->GPR132 Activation G_protein Gαi/βγ GPR132->G_protein Coupling Beta_Arrestin β-Arrestin GPR132->Beta_Arrestin Recruitment Calcium Ca²⁺ Release G_protein->Calcium Stimulation Downstream Downstream Signaling Calcium->Downstream Beta_Arrestin->Downstream

Caption: GPR132 signaling upon N-acylglycine binding.

Experimental Workflow for Potency Assessment

The process of determining the potency of N-acylglycines on GPR132 involves a systematic workflow, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., CHO, RBL) Transfection 2. Transfection with GPR132 Construct Cell_Culture->Transfection Cell_Plating 3. Cell Plating Transfection->Cell_Plating Compound_Addition 4. Addition of N-Acylglycines (Concentration Gradient) Cell_Plating->Compound_Addition Incubation 5. Incubation Compound_Addition->Incubation Signal_Detection 6. Signal Detection (Fluorescence, Luminescence) Incubation->Signal_Detection Normalization 7. Data Normalization Signal_Detection->Normalization Curve_Fitting 8. Concentration-Response Curve Fitting Normalization->Curve_Fitting pEC50_Determination 9. pEC50 Determination Curve_Fitting->pEC50_Determination

Caption: Workflow for assessing N-acylglycine potency.

References

Differentiating the Signaling Pathways of Palmitoylglycine and Palmitoylethanolamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways of two endogenous lipid signaling molecules: Palmitoylglycine (PG) and Palmitoylethanolamide (B50096) (PEA). Understanding the distinct molecular mechanisms of these compounds is crucial for the development of targeted therapeutics in areas such as pain, inflammation, and neuroprotection. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling cascades to facilitate a clear understanding of their differential pharmacology.

Key Distinctions in Receptor Engagement and Signaling

This compound and Palmitoylethanolamide, despite their structural similarities as N-acyl amides, activate distinct primary receptor targets, leading to different downstream signaling events and physiological effects. This compound primarily interacts with G protein-coupled receptors (GPCRs), notably GPR132 (also known as G2A) and to a lesser extent GPR18. In contrast, Palmitoylethanolamide's best-characterized direct target is the nuclear receptor, Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). PEA also modulates the activity of several other receptors and ion channels, including GPR55 and TRPV1, and exerts indirect effects on the endocannabinoid system.

Quantitative Comparison of Receptor Activation

The following tables summarize the available quantitative data on the potency and efficacy of this compound and PEA at their respective primary and secondary targets.

Table 1: Receptor Activation Data for this compound

ReceptorAssay TypeLigandPotency (Order-of-Potency)Reference
GPR132 (G2A)Yeast-based reporter assayN-palmitoylglycineN-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine > linoleamide (B162930) > N-oleoylglycine ≈ N-stereoylglycine > N-arachidonoylglycine > N-docosehexanoylglycine[1][2][3][4]
GPR18Calcium InfluxN-palmitoylglycineInduces transient calcium influx in DRG cells[5][6]

Table 2: Receptor Activation and Modulation Data for Palmitoylethanolamide (PEA)

Receptor/TargetAssay TypeLigandPotency (EC50/IC50)Reference
PPAR-αTranscriptional ActivationPEA~3 µM[7][8][9]
GPR55GTPγS bindingPEA~4 nM[7][10]
TRPV1Intracellular Ca2+ increase (desensitization)PEA (in the presence of 2-AG)IC50 ~0.45 µM[11]
CB1 Receptor-PEA> 30,000 nM (inactive)
CB2 Receptor-PEA~19,800 nM (weak)

Signaling Pathway Diagrams

The distinct primary receptor targets of this compound and PEA initiate divergent downstream signaling cascades.

Palmitoylglycine_Signaling cluster_membrane Plasma Membrane PG This compound GPR132 GPR132 (G2A) PG->GPR132 GPR18 GPR18 PG->GPR18 Gq Gq GPR132->Gq Gi_o Gi/o GPR18->Gi_o PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Ca2_influx Ca²⁺ Influx Ca2_release->Ca2_influx NO_production ↑ NO Production Ca2_influx->NO_production Cellular_Responses Cellular Responses (e.g., Neuronal Modulation) Ca2_influx->Cellular_Responses cAMP->Cellular_Responses NO_production->Cellular_Responses

This compound Signaling Pathway.

PEA_Signaling cluster_membrane Plasma Membrane cluster_nucleus Nucleus PEA Palmitoylethanolamide (PEA) GPR55 GPR55 PEA->GPR55 TRPV1 TRPV1 PEA->TRPV1 modulates PPARa PPAR-α PEA->PPARa Entourage Entourage Effect (↑ Anandamide levels) PEA->Entourage Cellular_Responses Cellular Responses (Anti-inflammatory, Analgesic) GPR55->Cellular_Responses TRPV1->Cellular_Responses CB1_CB2 CB1/CB2 (indirect) CB1_CB2->Cellular_Responses RXR RXR PPRE PPRE PPARa->PPRE RXR->PPRE Gene_Expression Gene Expression (e.g., anti-inflammatory proteins) PPRE->Gene_Expression Gene_Expression->Cellular_Responses Entourage->CB1_CB2

Palmitoylethanolamide (PEA) Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound and PEA signaling are provided below.

Calcium Influx Assay

This protocol is used to measure the ability of a ligand to stimulate an increase in intracellular calcium concentration, typically following the activation of G protein-coupled receptors like GPR132 and GPR18, or ion channels like TRPV1.

Objective: To determine if this compound or PEA induces intracellular calcium mobilization.

General Protocol:

  • Cell Culture:

    • HEK293 cells stably or transiently expressing the receptor of interest (e.g., GPR132, GPR18, or TRPV1) are cultured in appropriate media and conditions.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading:

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a no-wash calcium assay kit) in a buffered salt solution (e.g., HBSS) for a specified time (typically 30-60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is taken.

    • The test compound (this compound or PEA) at various concentrations is added to the wells.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Dose-response curves are generated, and EC50 values are calculated to determine the potency of the ligand.

Calcium_Flux_Workflow A Seed cells expressing receptor of interest B Load cells with calcium-sensitive dye A->B C Measure baseline fluorescence B->C D Add test compound (PG or PEA) C->D E Monitor fluorescence change in real-time D->E F Analyze data and calculate EC50 E->F

Calcium Influx Assay Workflow.
PPAR-α Transcriptional Activation Assay

This assay is designed to measure the ability of a compound to activate PPAR-α, leading to the transcription of its target genes.

Objective: To quantify the activation of PPAR-α by PEA.

General Protocol:

  • Cell Culture and Transfection:

    • Cells (e.g., HEK293T, HepG2) are cultured in appropriate media.

    • Cells are co-transfected with two plasmids: one expressing the PPAR-α ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. A plasmid expressing a constitutively active Renilla luciferase can be included for normalization.

  • Compound Treatment:

    • After transfection, cells are treated with various concentrations of the test compound (PEA) or a known PPAR-α agonist (positive control) for 18-24 hours.

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • The fold induction of luciferase activity relative to vehicle-treated cells is calculated.

    • Dose-response curves are plotted, and EC50 values are determined.

PPARa_Assay_Workflow A Co-transfect cells with PPAR-α and reporter plasmids B Treat cells with PEA or control A->B C Lyse cells after incubation B->C D Measure luciferase activity C->D E Normalize and calculate fold induction D->E F Generate dose-response curve and calculate EC50 E->F

PPAR-α Transcriptional Activation Assay Workflow.

Conclusion

This compound and Palmitoylethanolamide activate distinct primary signaling pathways, with this compound favoring GPCR-mediated calcium signaling and PEA primarily acting through the nuclear receptor PPAR-α. These fundamental differences in their molecular mechanisms of action are critical for understanding their respective physiological roles and for guiding the development of selective therapeutic agents targeting these pathways. The provided data and protocols offer a foundation for further investigation into the nuanced pharmacology of these endogenous lipids.

References

Palmitoylglycine: A Potential New Player in the Fight Against Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Palmitoylglycine and its Role in Modulating Microglial and Astrocytic Activity

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuroinflammation, a key driver of many neurodegenerative diseases, the endogenous lipid mediator this compound (PG) is emerging as a molecule of interest. This guide provides a comprehensive comparison of this compound's potential role in mitigating neuroinflammation with its well-studied analogue, Palmitoylethanolamide (B50096) (PEA), and other established anti-inflammatory agents. This report is intended for researchers, scientists, and drug development professionals actively seeking novel therapeutic strategies to combat neuroinflammation.

Neuroinflammation is characterized by the activation of microglia and astrocytes, the resident immune cells of the central nervous system. While this response is initially protective, chronic activation can lead to the release of pro-inflammatory cytokines and other neurotoxic factors, contributing to neuronal damage. This compound, a saturated N-acyl amide, has been shown to modulate calcium influx and nitric oxide production in sensory neurons, suggesting a potential role in inflammatory pathways.[1] Its structural similarity to Palmitoylethanolamide (PEA), a compound with demonstrated anti-inflammatory and neuroprotective properties, further supports the investigation of this compound as a therapeutic candidate.[2][3]

Unraveling the Mechanism: How this compound May Counter Neuroinflammation

While direct experimental data on this compound's effect on microglia and astrocytes is still emerging, the extensive research on its analogue, PEA, provides a strong theoretical framework for its potential mechanisms of action. PEA is known to exert its anti-inflammatory effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[[“]][5] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression, thereby reducing the production of cytokines such as TNF-α, IL-1β, and IL-6.[6]

Furthermore, PEA has been shown to indirectly modulate the cannabinoid receptor 2 (CB2), which is predominantly expressed on immune cells, including microglia.[[“]][7] This interaction can lead to a shift in microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, promoting tissue repair and resolution of inflammation. Given the structural similarities, it is hypothesized that this compound may share these mechanisms of action.

dot

Palmitoylglycine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Microglia / Astrocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CB2 Receptor CB2 Receptor This compound->CB2 Receptor Indirect Modulation? PPAR-α PPAR-α This compound->PPAR-α Direct Activation? Signaling Cascade Signaling Cascade CB2 Receptor->Signaling Cascade NF-κB NF-κB Signaling Cascade->NF-κB Inhibition PPAR-α->NF-κB Inhibition Anti-inflammatory Genes Anti-inflammatory Genes PPAR-α->Anti-inflammatory Genes Activation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activation Cytokine Production Cytokine Production Pro-inflammatory Genes->Cytokine Production Resolution of Inflammation Resolution of Inflammation Anti-inflammatory Genes->Resolution of Inflammation

Caption: Hypothesized signaling pathway of this compound in neuroinflammation.

Comparative Efficacy: this compound's Potential in Context

To objectively evaluate the potential of this compound, it is essential to compare its anticipated effects with those of its well-characterized analog, PEA, and standard anti-inflammatory drugs.

CompoundTarget CellsKey Molecular TargetsEffect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
This compound (PG) Sensory Neurons, (Hypothesized: Microglia, Astrocytes)(Hypothesized: PPAR-α, CB2)(Hypothesized: Reduction)
Palmitoylethanolamide (PEA) Microglia, Astrocytes, Mast CellsPPAR-α, CB2 (indirect)↓[8][9][10]
Ibuprofen Microglia, various immune cellsCOX-1, COX-2↓[11]
Dexamethasone Microglia, Astrocytes, various immune cellsGlucocorticoid Receptor

Table 1: Comparative Overview of Anti-Neuroinflammatory Compounds

The data for Palmitoylethanolamide (PEA) in microglial cells demonstrates a significant reduction in the release of pro-inflammatory cytokines. For instance, in LPS-stimulated N9 microglial cells, pre-treatment with 100 µM PEA significantly antagonized the increase in mRNA levels for TNF-α, IL-6, and IL-1β.[8]

Experimental Validation: A Closer Look at the Methodologies

The validation of this compound's role in neuroinflammation will require rigorous experimental investigation. Standard in vitro and in vivo models are crucial for elucidating its specific effects and mechanisms.

In Vitro Neuroinflammation Model:

A common in vitro model to study neuroinflammation involves the use of primary microglial or astrocytic cultures, or immortalized cell lines such as BV-2 (microglia) and C6 (astrocytes). These cells are typically stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.

Experimental Workflow:

dot

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Microglia or Astrocytes Stimulation Stimulation Treatment->Stimulation This compound / Comparator Data Collection Data Collection Stimulation->Data Collection LPS (e.g., 1 µg/mL) Analysis Analysis Data Collection->Analysis ELISA, qPCR, Western Blot

Caption: A standard experimental workflow for in vitro neuroinflammation studies.

Key Experimental Protocols:

  • Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rodents. Immortalized cell lines like BV-2 or N9 for microglia, and primary astrocytes or C6 glioma cells for astrocytes are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment: Cells are pre-incubated with varying concentrations of this compound, PEA, Ibuprofen, or Dexamethasone for a specified period (e.g., 1-2 hours) before inflammatory stimulation.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium at a concentration known to induce a robust inflammatory response (e.g., 100 ng/mL to 1 µg/mL).

  • Cytokine Measurement: Supernatants are collected after a specific incubation time (e.g., 24 hours) and the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: RNA is extracted from the cells and the expression levels of genes encoding for pro-inflammatory mediators (e.g., Tnf, Il1b, Il6, Nos2) are determined by quantitative real-time PCR (qPCR).

  • Protein Expression Analysis: Cell lysates are prepared and the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, Iba1 for microglia, GFAP for astrocytes) are assessed by Western blotting.[12]

Future Directions and Conclusion

The preliminary evidence and the strong mechanistic rationale derived from its analogue, Palmitoylethanolamide, position this compound as a promising candidate for further investigation in the field of neuroinflammation. Future research should focus on direct, quantitative assessments of this compound's efficacy in well-established in vitro and in vivo models of neuroinflammation. Head-to-head comparisons with standard-of-care anti-inflammatory drugs will be crucial in determining its therapeutic potential. The elucidation of its precise molecular targets and downstream signaling pathways will pave the way for the development of novel therapeutic strategies targeting the debilitating consequences of chronic neuroinflammation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation.

References

Palmitoylglycine: An Endogenous Lipid with Analgesic Potential Across Diverse Pain Modalities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Palmitoylglycine (PalGly), a naturally occurring N-acyl glycine (B1666218), is emerging as a promising endogenous lipid modulator with significant analgesic properties. Structurally related to other bioactive lipids such as anandamide (B1667382) and Palmitoylethanolamide (PEA), PalGly presents a novel target for the development of next-generation analgesics. This guide provides a comprehensive comparison of this compound's analgesic efficacy across different pain modalities, supported by available experimental data. We delve into its mechanism of action and provide detailed experimental protocols for key assays used in its evaluation.

Comparative Analgesic Efficacy of this compound

Quantitative data on the analgesic effects of this compound is crucial for comparative analysis. The following tables summarize the available experimental findings across thermal, visceral, inflammatory, and neuropathic pain models, comparing PalGly's performance with standard analgesics.

Table 1: Efficacy in Thermal Pain Models

CompoundModelSpeciesEndpointDose% Inhibition/EffectReference
This compound Heat-Evoked Nociceptive FiringRatInhibition of dorsal horn wide dynamic range (WDR) neuron firingSub-microgram (subdermal)Potent inhibition[1][2]
Data for direct comparator in this model not available in cited literature.

Table 2: Efficacy in Visceral Pain Models

CompoundModelSpeciesEndpointDose (p.o.)% Inhibition of WrithingReference
o-Palmitoylamino N-carboxymethylbenzamide (PalGly Derivative) Acetic Acid-Induced WrithingMiceReduction in abdominal constrictions100 mg/kg86.2%
AspirinAcetic Acid-Induced WrithingMiceReduction in abdominal constrictions100 mg/kg74.3%

Table 3: Efficacy in Inflammatory Pain Models

CompoundModelSpeciesEndpointDose% Inhibition of EdemaReference
This compound Carrageenan-Induced Paw EdemaData not availablePaw volume/thicknessN/AN/A
IndomethacinCarrageenan-Induced Paw EdemaRatReduction in paw volume5 mg/kg (i.p.)Significant inhibition

Table 4: Efficacy in Neuropathic Pain Models

CompoundModelSpeciesEndpointDose% Reversal of AllodyniaReference
This compound Chronic Constriction Injury (CCI)Data not availableMechanical withdrawal thresholdN/AN/A
GabapentinChronic Constriction Injury (CCI)RatAttenuation of mechanical allodynia50 mg/kg (i.p.)Weak to moderate attenuation[3]
PregabalinChronic Constriction Injury (CCI)RatAttenuation of mechanical allodyniaData available for different modelsSignificant reversal[4][5]

Mechanism of Action: The GPR18 Signaling Pathway

This compound is believed to exert its analgesic effects primarily through the activation of the orphan G protein-coupled receptor, GPR18.[1][2] This receptor is coupled to pertussis toxin-sensitive Gαi/o and potentially Gαq proteins. The proposed signaling cascade initiated by PalGly binding to GPR18 in sensory neurons is depicted below.

PalGly_Signaling_Pathway PalGly This compound (PalGly) GPR18 GPR18 PalGly->GPR18 Binds to G_protein Gαi/o / Gαq GPR18->G_protein Activates Ca_channel Calcium Channels G_protein->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_influx->nNOS Activates NO_production Nitric Oxide (NO) Production nNOS->NO_production Analgesia Analgesic Effect NO_production->Analgesia Contributes to

Figure 1. Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vivo models used to assess the analgesic properties of compounds like this compound.

Chronic Constriction Injury (CCI) Model for Neuropathic Pain

This model is widely used to induce peripheral neuropathy and assess mechanical allodynia.

CCI_Workflow A Anesthetize Rat (e.g., isoflurane) B Expose Sciatic Nerve at mid-thigh level A->B C Loosely ligate nerve with 4 chromic gut sutures (4-0) B->C D Close muscle and skin layers C->D E Post-operative recovery (minimum 3 days) D->E F Assess Mechanical Allodynia (von Frey test) E->F

Figure 2. Experimental workflow for the CCI model.

Protocol Details:

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized. The surgical area on the thigh is shaved and disinfected.[6][7]

  • Surgical Procedure: A small incision is made on the lateral side of the mid-thigh. The biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.[6][7] Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.[6][7]

  • Wound Closure: The muscle layer is closed with absorbable sutures, and the skin is closed with wound clips or sutures.[6]

  • Post-operative Care: Animals are allowed to recover in a clean, warm environment. Wound clips are typically removed 7-10 days post-surgery.[6]

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying forces is determined. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw indicates the development of neuropathic pain.[8]

Acetic Acid-Induced Writhing Test for Visceral Pain

This is a chemical-induced model of visceral pain used to screen for peripheral analgesic activity.

Writhing_Test_Workflow A Administer Test Compound (e.g., PalGly derivative, Aspirin) or Vehicle B Acclimatization Period (e.g., 30-60 minutes) A->B C Inject Acetic Acid (0.6% v/v) intraperitoneally B->C D Observe and Count Writhing Responses for a set period (e.g., 20 minutes) C->D E Calculate % Inhibition of Writhing D->E

Figure 3. Workflow for the Acetic Acid-Induced Writhing Test.

Protocol Details:

  • Animal Grouping: Mice are divided into control, standard (e.g., aspirin), and test groups.

  • Drug Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a predetermined absorption time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.

Carrageenan-Induced Paw Edema for Inflammatory Pain

This model is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory agents.

Edema_Assay_Workflow A Measure Baseline Paw Volume (Plethysmometer) B Administer Test Compound (e.g., Indomethacin) or Vehicle A->B C Inject Carrageenan (1% w/v) into the subplantar region of the right hind paw B->C D Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) C->D E Calculate % Inhibition of Edema D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoylglycine
Reactant of Route 2
Reactant of Route 2
Palmitoylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.